GDC-0623
描述
This compound has been used in trials studying the treatment of Solid Cancers.
MEK Inhibitor this compound is an orally active, selective MEK inhibitor with potential antineoplastic activity. MEK inhibitor this compound specifically inhibits mitogen-activated protein kinase kinase (MEK or MAP/ERK kinase), resulting in inhibition of growth factor-mediated cell signaling and tumor cell proliferation. MEK is a key component of the RAS/RAF/MEK/ERK signaling pathway that regulates cell growth; constitutive activation of this pathway has been implicated in many cancers.
a Mapk-erk kinase inhibitor; structure in first source
属性
IUPAC Name |
5-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)imidazo[1,5-a]pyridine-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FIN4O3/c17-13-7-10(18)1-4-14(13)20-15-12(16(24)21-25-6-5-23)3-2-11-8-19-9-22(11)15/h1-4,7-9,20,23H,5-6H2,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFWVETIZUQEJEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)F)NC2=C(C=CC3=CN=CN32)C(=O)NOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FIN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1168091-68-6 | |
| Record name | GDC-0623 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1168091686 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GDC-0623 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11982 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | GDC-0623 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HW67545I4Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
GDC-0623: A Deep Dive into its Mechanism of Action as a MEK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
GDC-0623, also known as RG7421, is a potent and selective, orally active, allosteric inhibitor of MEK1 (mitogen-activated protein kinase kinase 1), a critical component of the RAS/RAF/MEK/ERK signaling pathway.[1][2] Its ATP-uncompetitive nature and distinct mechanism of action have positioned it as a significant agent in the landscape of targeted cancer therapies, particularly for tumors driven by mutations in the BRAF and KRAS genes.[3][4] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows involved.
Core Mechanism: Allosteric Inhibition of MEK1
This compound exerts its therapeutic effect by binding to an allosteric pocket adjacent to the ATP-binding site of MEK1, leading to the inhibition of its kinase activity.[5] This non-ATP-competitive inhibition is a key feature, offering a high degree of selectivity and potency.[2] A crucial aspect of this compound's mechanism is its ability to form a strong hydrogen bond with the serine 212 residue within the MEK1 protein.[4][6] This interaction is instrumental in blocking the feedback phosphorylation of wild-type RAF, a key event in the MAPK signaling cascade.[4][6] By stabilizing an inactive conformation of MEK, this compound effectively prevents the phosphorylation and subsequent activation of its downstream targets, ERK1 and ERK2.[1] The inhibition of ERK signaling ultimately leads to a halt in growth factor-mediated cell signaling and proliferation in cancer cells.[1][3]
The following diagram illustrates the position of this compound within the RAS/RAF/MEK/ERK signaling pathway and its inhibitory effect.
Quantitative Analysis of this compound Activity
The potency and efficacy of this compound have been quantified in various preclinical studies. The following tables summarize the key in vitro and in vivo data.
Table 1: In Vitro Potency and Cellular Activity of this compound
| Parameter | Value | Cell Line | Mutation Status | Reference |
| Ki (MEK1) | 0.13 nM | - | - | [7][8] |
| EC50 | 4 nM | A375 | BRAF V600E | [7] |
| EC50 | 7 nM | A375 | BRAF V600E | [5][8] |
| EC50 | 11 nM | COLO 205 | BRAF V600E | [7] |
| EC50 | 18 nM | HT-29 | BRAF V600E | [7] |
| EC50 | 42 nM | HCT116 | KRAS G13D | [5][8] |
| EC50 | 53 nM | HCT116 | KRAS G13D | [7] |
| EC50 | 94 nM | HCT116 | KRAS G13D | [7] |
| IC50 Range | 0.001 to >30 µM | 260 human tumor cell lines | Various | [6] |
| Geometric Mean IC50 | 2.95 µM | 260 human tumor cell lines | Various | [6] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Mutation Status | Dosage | Tumor Growth Inhibition (TGI) | Reference |
| MiaPaCa-2 | - | 40 mg/kg, p.o. | 120% | [7] |
| A375 | BRAF V600E | 40 mg/kg, p.o. | 102% | [7] |
| HCT116 | KRAS G13D | 40 mg/kg, p.o. | 115% | [7] |
| COLO-205 | BRAF V600E | 40 mg/kg/day, p.o. | 94% (T/C = 6%) | [6] |
Experimental Protocols
To provide a deeper understanding of how the mechanism of action of this compound was elucidated, this section details a representative experimental protocol for a kinase assay.
MEK1 Kinase Assay Protocol
This protocol is a generalized representation based on commonly used methods to assess the inhibitory activity of compounds like this compound.
Objective: To determine the in vitro inhibitory activity of this compound on MEK1 kinase.
Materials:
-
Purified inactive recombinant MEK1 protein
-
Active BRAF, CRAF, or BRAF V600E kinase
-
Inactive recombinant ERK2
-
This compound (or other test inhibitors)
-
Kinase Buffer (e.g., 20 mM MOPS pH 7.2, 25 mM β-glycerol phosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT)
-
ATP solution
-
MgCl2 solution
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Antibodies against phospho-MEK and total MEK
-
Chemiluminescent substrate
Procedure:
-
Pre-incubation: In a microcentrifuge tube, pre-incubate 0.14 μM of purified inactive recombinant MEK1 protein with varying concentrations of this compound in 15 μL of kinase buffer. This incubation is typically performed for 10 minutes at 30°C to allow the inhibitor to bind to the enzyme.[7]
-
Reaction Initiation: Add 1 ng of an active upstream kinase (e.g., BRAF V600E) and 0.5 μg of the substrate (inactive recombinant ERK2) to the reaction mixture. The total reaction volume is brought to 20 μL with the addition of ATP (to a final concentration of 100 μM) and MgCl2 (to a final concentration of 15 mM).[7]
-
Incubation: Incubate the reaction mixture for 30 minutes at 30°C to allow the phosphorylation of MEK1 by the upstream kinase and the subsequent phosphorylation of ERK2 by MEK1.[7]
-
Reaction Termination: Stop the reaction by adding Laemmli sample buffer.
-
Analysis:
-
Separate the proteins in the reaction mixture by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Perform a Western blot using primary antibodies specific for phospho-MEK to measure the enzyme activity.
-
Visualize the immunoreactive proteins using a chemiluminescent substrate.[7]
-
Quantify the band intensities to determine the extent of inhibition at different this compound concentrations and calculate the IC50 value.
-
The following diagram outlines the workflow of a typical MEK1 kinase inhibition assay.
Clinical Development and Significance
This compound has been evaluated in Phase I clinical trials for the treatment of patients with locally advanced or metastatic solid tumors.[3][9] These trials aimed to assess the safety, tolerability, and pharmacokinetic profile of the drug.[9] The unique mechanism of this compound, particularly its efficacy in both BRAF and KRAS mutant cancers, underscores its potential as a valuable therapeutic agent.[2][4] The distinct inhibitory profile of this compound, which involves blocking MEK feedback phosphorylation, may offer advantages in certain genetic contexts compared to other MEK inhibitors.[4] Further clinical investigation is warranted to fully elucidate its therapeutic potential and patient populations most likely to benefit from treatment.
References
- 1. Facebook [cancer.gov]
- 2. Current Development Status of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C16H14FIN4O3 | CID 42642654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Mechanism of MEK inhibition determines efficacy in mutant KRAS- versus BRAF-driven cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
GDC-0623: A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
GDC-0623 is a potent and selective, orally active, allosteric inhibitor of MEK1 (mitogen-activated protein kinase kinase 1). Developed by Genentech, this ATP-uncompetitive inhibitor has demonstrated significant preclinical activity in both in vitro and in vivo models of cancer, particularly in tumors harboring BRAF and KRAS mutations. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and early clinical evaluation of this compound, presenting key data in structured tables and detailing the experimental protocols for pivotal studies. Visualizations of the relevant signaling pathway and experimental workflows are provided to facilitate a deeper understanding of this compound's development.
Introduction: The RAS/RAF/MEK/ERK Pathway and the Rationale for MEK Inhibition
The RAS/RAF/MEK/ERK signaling pathway is a critical intracellular cascade that regulates fundamental cellular processes, including proliferation, differentiation, survival, and angiogenesis. Constitutive activation of this pathway, often driven by mutations in upstream components like RAS and RAF, is a hallmark of many human cancers. MEK1 and MEK2 are dual-specificity protein kinases that serve as a central node in this cascade, phosphorylating and activating ERK1 and ERK2. The central role of MEK makes it an attractive therapeutic target for cancers with aberrant RAS/RAF/MEK/ERK signaling. This compound was developed as a potent and selective inhibitor of MEK1 to therapeutically target this pathway.
Discovery and Chemical Properties
This compound, also known as RG-7421, was discovered and developed by Genentech.[1] It is a member of the imidazopyridine class of compounds.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | (1-(5-((2-fluoro-4-iodophenyl)amino)imidazo[1,5-a]pyridin-6-yl)-2-(2-hydroxyethoxy)ethan-1-one)[1] |
| Molecular Formula | C₁₆H₁₄FIN₄O₃ |
| Molecular Weight | 456.21 g/mol [2] |
| CAS Number | 1168091-68-6 |
| Synonyms | G-868, RG-7421 |
Mechanism of Action
This compound is a potent, selective, and ATP-uncompetitive allosteric inhibitor of MEK1.[1][2] It binds to a pocket adjacent to the ATP-binding site, preventing MEK from adopting its active conformation. A key interaction is the formation of a hydrogen bond with the serine 212 (S212) residue in the MEK activation loop.[3] This mode of inhibition blocks the feedback phosphorylation of wild-type RAF by MEK.[3]
By inhibiting MEK1, this compound prevents the phosphorylation and activation of ERK1/2, leading to the downstream inhibition of growth factor-mediated cell signaling and ultimately, the suppression of tumor cell proliferation. Preclinical studies have shown that this compound is effective against cancer cell lines with both BRAF and KRAS mutations.[1] Interestingly, its mechanism of stabilizing the MEK-RAF complex prevents the paradoxical activation of the pathway that has been observed with some other MEK inhibitors in KRAS-mutant contexts.
Figure 1: Simplified diagram of the RAS/RAF/MEK/ERK signaling pathway and the point of inhibition by this compound.
Preclinical Pharmacology
In Vitro Activity
This compound has demonstrated potent inhibitory activity against MEK1 and robust anti-proliferative effects in a panel of cancer cell lines.
Table 2: In Vitro Activity of this compound
| Assay | Parameter | Value | Cell Line(s) |
| Enzymatic Assay | Ki (MEK1) | 0.13 nM[2] | - |
| Cell Proliferation | EC50 | 4 nM[2] | A375 (BRAF V600E) |
| EC50 | 53 nM[2] | HCT116 (KRAS G13D) | |
| EC50 | 11 nM[2] | COLO 205 (BRAF V600E) | |
| EC50 | 18 nM[2] | HT-29 (BRAF V600E) | |
| EC50 | 94 nM[2] | HCT116 (KRAS G13D) |
In Vivo Activity
In preclinical xenograft models, orally administered this compound resulted in significant tumor growth inhibition.
Table 3: In Vivo Efficacy of this compound
| Animal Model | Tumor Type | Treatment | Tumor Growth Inhibition (TGI) |
| Mouse Xenograft | MiaPaCa-2 (Pancreatic) | 40 mg/kg, p.o. | 120%[2] |
| Mouse Xenograft | A375 (Melanoma) | 40 mg/kg, p.o. | 102%[2] |
| Mouse Xenograft | HCT116 (Colorectal) | 40 mg/kg, p.o. | 115%[2] |
| Mouse Xenograft | COLO-205 (Colorectal) | 40 mg/kg/day, p.o. | Strong inhibition (T/C = 6%)[3] |
Experimental Protocols
In Vitro Kinase Assay
This protocol details the method used to determine the inhibitory activity of this compound against MEK1.
Materials:
-
Purified inactive recombinant MEK-1 protein
-
BRAF, CRAF, or BRAF V600E
-
Inactive recombinant ERK2
-
Kinase Buffer (20 mM MOPS pH 7.2, 25 mM beta-glycerol phosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT, 100 µM ATP, 15 mM MgCl₂)
-
This compound
-
Laemmli sample buffer
-
SDS-PAGE apparatus and reagents
-
Anti-phospho-MEK antibody
-
Chemiluminescent substrate
Procedure:
-
Pre-incubate 0.14 µM of purified inactive recombinant MEK-1 protein with varying concentrations of this compound in 15 µL of kinase buffer for 10 minutes at 30°C.[2]
-
Initiate the kinase reaction by adding 1 ng of BRAF, CRAF, or BRAF V600E combined with 0.5 µg of inactive recombinant ERK2 to the reaction, bringing the total volume to 20 µL.[2]
-
Incubate the reaction for 30 minutes at 30°C.[2]
-
Stop the reaction by adding Laemmli sample buffer.[2]
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane and probe with an anti-phospho-MEK antibody to measure enzyme activity.
-
Visualize the immunoreactive proteins using a chemiluminescent substrate.[2]
Figure 2: Workflow for the in vitro kinase assay to evaluate this compound activity.
Cell Proliferation Assays
Standard methods such as MTT or BrdU incorporation assays were utilized to assess the anti-proliferative effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A375, HCT116)
-
96-well plates
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound and incubate for a specified period (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the EC50 values from the dose-response curves.
Materials:
-
Cancer cell lines
-
96-well plates
-
Cell culture medium
-
This compound
-
BrdU labeling solution (10 µM)
-
Fixing/denaturing solution
-
Anti-BrdU antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and treat with this compound for the desired duration.
-
Add BrdU labeling solution to each well and incubate for 2-24 hours, depending on the cell line's doubling time.[1]
-
Remove the labeling solution and fix/denature the cells.
-
Add the anti-BrdU primary antibody and incubate.
-
Wash and add the HRP-conjugated secondary antibody.
-
Add TMB substrate and monitor color development.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
Figure 3: General workflow for cell proliferation assays (MTT and BrdU).
In Vivo Mouse Xenograft Model
This protocol provides a general framework for establishing and utilizing subcutaneous tumor xenograft models to evaluate the efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Cancer cell lines (e.g., MiaPaCa-2, A375, HCT116)
-
Sterile PBS or cell culture medium
-
Matrigel (optional)
-
This compound formulation for oral gavage
-
Calipers for tumor measurement
Procedure:
-
Culture the selected cancer cell line to ~80-90% confluency.
-
Harvest the cells by trypsinization and wash with sterile PBS or medium.
-
Resuspend the cells in PBS or a 1:1 mixture of PBS and Matrigel to the desired concentration (e.g., 5 x 10⁶ cells/100 µL).
-
Anesthetize the mice.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 40 mg/kg) or vehicle control orally according to the planned schedule (e.g., daily).
-
Measure tumor volume with calipers at regular intervals (e.g., twice weekly).
-
Monitor animal body weight and overall health throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis if required.
Clinical Development
This compound entered a Phase 1 clinical trial (NCT01106599) to evaluate its safety, tolerability, and pharmacokinetics in patients with advanced solid tumors.[2]
Table 4: Overview of the Phase 1 Clinical Trial of this compound (NCT01106599)
| Parameter | Details |
| Study Design | Open-label, multicenter, dose-escalation (Stage I) followed by expansion (Stage II)[4] |
| Patient Population | Patients with locally advanced or metastatic solid tumors for whom standard therapy was ineffective or not available[4] |
| Intervention | This compound administered orally on a 21-day on/7-day off schedule[4] |
| Primary Objectives | To assess the safety, tolerability, and pharmacokinetics of this compound[4] |
The results of this study, revealed in 2014, indicated that this compound had low clearance and a low volume of distribution.[1]
Figure 4: Simplified logical flow of the development of this compound.
Conclusion
This compound is a potent and selective MEK1 inhibitor with a distinct ATP-uncompetitive, allosteric mechanism of action. It has demonstrated compelling preclinical anti-tumor activity in cancer models driven by BRAF and KRAS mutations. Early clinical data have provided insights into its safety and pharmacokinetic profile. This technical guide has summarized the key milestones in the discovery and development of this compound, providing detailed experimental protocols to aid researchers in the field of cancer drug development. The data and methodologies presented herein offer a valuable resource for the scientific community engaged in the investigation of MEK inhibitors and the broader field of targeted cancer therapy.
References
GDC-0623: A Deep Dive into the Potent and Selective MEK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
GDC-0623 is a potent, orally bioavailable, and highly selective small-molecule inhibitor of MEK1 (mitogen-activated protein kinase kinase 1), a critical component of the RAS/RAF/MEK/ERK signaling pathway.[1][2] This pathway is frequently dysregulated in a variety of human cancers, making it a prime target for therapeutic intervention. This compound exhibits its inhibitory effects in an ATP-uncompetitive manner, offering a distinct mechanism of action compared to many other kinase inhibitors.[3]
Core Target and Mechanism of Action
The primary molecular target of this compound is MEK1.[3] It binds to an allosteric site on the MEK1 enzyme, outside of the ATP-binding pocket, which leads to the inhibition of its kinase activity.[3] This, in turn, prevents the phosphorylation and activation of its downstream substrate, ERK (extracellular signal-regulated kinase). The inhibition of the RAS/RAF/MEK/ERK pathway ultimately leads to a decrease in growth factor-mediated cell signaling and a reduction in tumor cell proliferation.[2]
A key aspect of this compound's mechanism is its ability to block MEK feedback phosphorylation by wild-type RAF. This is a crucial feature that contributes to its efficacy in tumors with different genetic backgrounds.
In Vitro and In Vivo Efficacy
This compound has demonstrated potent anti-proliferative activity across a range of cancer cell lines with varying mutational profiles. Its efficacy is particularly noted in cell lines with BRAF and KRAS mutations, which are common drivers of cancer.
| Parameter | Value | Cell Line/Target |
| Ki | 0.13 nM | MEK1 |
| EC50 | 7 nM | A375 (BRAF V600E) |
| EC50 | 42 nM | HCT116 (KRAS G13D) |
| EC50 | 4 nM | A375 (BRAF V600E) |
| EC50 | 53 nM | HCT116 (KRAS G13D) |
| EC50 | 11 nM | COLO 205 (BRAF V600E) |
| EC50 | 18 nM | HT-29 (BRAF V600E) |
| EC50 | 94 nM | HCT116 (KRAS G13D) |
In preclinical xenograft models, orally administered this compound has shown significant tumor growth inhibition.
| Animal Model | Dosage | Tumor Growth Inhibition |
| MiaPaCa-2 Xenograft | 40 mg/kg, p.o. daily | Potent Inhibition |
| A375 Xenograft | 40 mg/kg, p.o. daily | Potent Inhibition |
| HCT116 Xenograft | 40 mg/kg, p.o. daily | Potent Inhibition |
Clinical Development and Pharmacokinetics
This compound has been evaluated in a Phase I clinical trial (NCT01106599) in patients with locally advanced or metastatic solid tumors.[3] The study assessed the safety, tolerability, and pharmacokinetics of the drug.
| Parameter | Description |
| Dosing Schedule | 21 days on / 7 days off |
| Maximum Tolerated Dose (MTD) | Determined in the dose-escalation phase |
| Absorption | Rapid |
| Terminal Half-life | 4-6 hours |
Detailed pharmacokinetic parameters such as Cmax and AUC were assessed in the trial, but specific values are not publicly available at this time.
Signaling Pathway and Experimental Workflows
The inhibitory action of this compound on the RAS/RAF/MEK/ERK signaling pathway can be visualized as follows:
A typical experimental workflow to assess the in vitro efficacy of this compound is outlined below:
Experimental Protocols
In Vitro Kinase Assay
This protocol is designed to measure the inhibitory activity of this compound on MEK1 phosphorylation by RAF kinases.
Materials:
-
Purified inactive recombinant MEK1 protein
-
Active BRAF, CRAF, or BRAF V600E kinase
-
Inactive recombinant ERK2
-
Kinase Buffer (20 mM MOPS pH 7.2, 25 mM beta-glycerol phosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT)
-
100 µM ATP
-
15 mM MgCl2
-
This compound at various concentrations
-
Laemmli sample buffer
-
SDS-PAGE apparatus
-
Western blotting equipment and antibodies against phospho-MEK
Procedure:
-
Pre-incubate 0.14 µM of purified inactive recombinant MEK1 protein with varying concentrations of this compound in 15 µL of kinase buffer for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding 1 ng of active RAF kinase (BRAF, CRAF, or BRAF V600E) and 0.5 µg of inactive recombinant ERK2 to the reaction mixture. The total reaction volume should be 20 µL.
-
Incubate the reaction for 30 minutes at 30°C.
-
Stop the reaction by adding Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with a primary antibody specific for phosphorylated MEK.
-
Detect the signal using a chemiluminescent substrate and visualize the immunoreactive proteins.
-
Quantify the band intensities to determine the extent of MEK phosphorylation inhibition by this compound.
Cell Proliferation Assay (MTT Assay)
This protocol is used to determine the EC50 value of this compound in cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT116, A375)
-
Complete growth medium (e.g., McCoy's 5A for HCT116)[4]
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed HCT116 cells into 96-well plates at a density of 3 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.[5]
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the existing medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[1]
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the data to determine the EC50 value.
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line (e.g., A375)
-
Sterile PBS
-
Matrigel (optional)
-
This compound formulation for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Harvest A375 cells during their logarithmic growth phase and resuspend them in sterile PBS, potentially mixed with Matrigel, to the desired concentration (e.g., 5 x 10^6 cells/100 µL).
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[1]
-
Administer this compound orally to the treatment group at the desired dose and schedule (e.g., 40 mg/kg daily). Administer the vehicle control to the control group.
-
Measure the tumor dimensions with calipers two to three times per week and calculate the tumor volume using the formula: (Length x Width²) / 2.[1]
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).
-
Calculate the tumor growth inhibition for the this compound treated group compared to the control group.
References
- 1. A375 Xenograft Model - Altogen Labs [altogenlabs.com]
- 2. In Silico HCT116 Human Colon Cancer Cell-Based Models En Route to the Discovery of Lead-Like Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. encodeproject.org [encodeproject.org]
- 5. N-methylsansalvamide elicits antitumor effects in colon cancer cells in vitro and in vivo by regulating proliferation, apoptosis, and metastatic capacity - PMC [pmc.ncbi.nlm.nih.gov]
GDC-0623: A Technical Overview of a Potent and Selective MEK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide to GDC-0623 (also known as RG-7421), a potent and selective, ATP-uncompetitive inhibitor of MEK1. The information presented herein is intended for research, scientific, and drug development professionals interested in the chemical properties, biological activity, and experimental evaluation of this compound.
Chemical Structure and Properties
This compound is a member of the imidazopyridine class of organic compounds.[1] Its chemical structure is characterized by a core imidazo[1,5-a]pyridine ring system with substitutions at positions 5 and 6.[1]
Chemical Structure Diagram:
Caption: 2D chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| IUPAC Name | 5-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)imidazo[1,5-a]pyridine-6-carboxamide | [2][3][4] |
| Molecular Formula | C₁₆H₁₄FIN₄O₃ | [2][3][4][5][6] |
| Molecular Weight | 456.21 g/mol | [4][5][6][7][8][9] |
| Exact Mass | 456.0095 g/mol | [3][9] |
| CAS Number | 1168091-68-6 | [2][3][4][5][6][8][9][10][11] |
| SMILES | C1=CC(=C(C=C1I)F)NC2=C(C=CC3=CN=CN32)C(=O)NOCCO | [2][3][5][10] |
| Appearance | Light yellow to gray solid | [5] |
| Solubility | DMSO: ≥16.85 mg/mL, Ethanol: ≥2.69 mg/mL (with sonication), Water: Insoluble | [4][10][12] |
Biological Properties
This compound is a potent inhibitor of MEK1, a key kinase in the RAS/RAF/MEK/ERK signaling pathway.[3][5][13] It functions as an ATP-uncompetitive inhibitor, meaning it does not compete with ATP for binding to the enzyme.[1][5][7][8][9][10][11][12][14][15] This mode of action contributes to its high potency and selectivity.
| Biological Parameter | Value | Cell Line/System | Reference |
| Ki (MEK1) | 0.13 nM | In vitro kinase assay | [1][5][7][8][9][10][12][14] |
| EC₅₀ | 7 nM | A375 (BRAFV600E) | [5][8][9][12] |
| EC₅₀ | 42 nM | HCT116 (KRAS G13D) | [5][8][9][12] |
| Tumor Growth Inhibition | 102% | A375 xenograft model (40 mg/kg, p.o.) | [4][7] |
| Tumor Growth Inhibition | 115% | HCT116 xenograft model (40 mg/kg, p.o.) | [4][7][10][12] |
| Tumor Growth Inhibition | 120% | MiaPaCa-2 xenograft model (40 mg/kg, p.o.) | [4][7][8][10][12][14] |
Mechanism of Action: Targeting the RAS/RAF/MEK/ERK Signaling Pathway
This compound exerts its anti-tumor activity by inhibiting MEK1 in the RAS/RAF/MEK/ERK signaling cascade. This pathway is a critical regulator of cell proliferation, differentiation, and survival.[1][3][9] Dysregulation of this pathway, often through mutations in BRAF or KRAS, is a common driver of tumorigenesis.[3] By inhibiting MEK1, this compound prevents the phosphorylation and activation of ERK1/2, thereby blocking downstream signaling and inhibiting tumor cell growth.[1][3]
RAS/RAF/MEK/ERK Signaling Pathway Diagram:
Caption: Inhibition of MEK1 by this compound in the RAS/RAF/MEK/ERK pathway.
Experimental Protocols
This section details key experimental methodologies for the evaluation of this compound.
In Vitro MEK1 Kinase Assay
This protocol describes a method to determine the in vitro inhibitory activity of this compound against MEK1.
Methodology:
-
Preparation of Reagents:
-
Kinase Buffer: 20 mM MOPS (pH 7.2), 25 mM β-glycerol phosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT, 100 µM ATP, and 15 mM MgCl₂.[4][10][12]
-
Enzymes: Purified inactive recombinant MEK1, active BRAF (or other upstream activators like CRAF or BRAF V600E), and inactive recombinant ERK2.[4][10][12]
-
This compound: Prepare a stock solution in DMSO and dilute to desired concentrations in kinase buffer.
-
-
Assay Procedure:
-
Pre-incubate 0.14 µM of inactive MEK1 with varying concentrations of this compound in 15 µL of kinase buffer for 10 minutes at 30°C.[4][10][12]
-
Initiate the kinase reaction by adding 1 ng of an active upstream kinase (e.g., BRAF V600E) and 0.5 µg of inactive ERK2 to a final volume of 20 µL.[4][10][12]
-
Incubate the reaction mixture for 30 minutes at 30°C.[4][10][12]
-
Stop the reaction by adding Laemmli sample buffer.[4][10][12]
-
-
Analysis:
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with a primary antibody specific for phosphorylated MEK (p-MEK).
-
Visualize the immunoreactive proteins using a chemiluminescent substrate.[4][10][12]
-
Quantify the p-MEK signal to determine the extent of inhibition by this compound and calculate the Ki value.
Cell-Based Proliferation Assay
This protocol outlines a method to assess the effect of this compound on the proliferation of cancer cell lines.
Methodology:
-
Cell Culture:
-
Culture human cancer cell lines (e.g., A375 with BRAF V600E mutation, HCT116 with KRAS G13D mutation) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
-
Assay Procedure:
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (typically ranging from picomolar to micromolar concentrations) for a specified period (e.g., 72 hours).
-
Include a vehicle control (DMSO) and a positive control for inhibition of proliferation.
-
-
Analysis:
-
Assess cell viability using a colorimetric or fluorometric assay (e.g., MTS, CellTiter-Glo®).
-
Measure the absorbance or fluorescence according to the assay manufacturer's instructions.
-
Calculate the percentage of cell growth inhibition relative to the vehicle control.
-
Determine the EC₅₀ value by fitting the dose-response data to a sigmoidal curve.
-
In Vivo Tumor Xenograft Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Methodology:
-
Animal Model:
-
Use immunodeficient mice (e.g., nude or NOD/SCID).
-
Implant human cancer cells (e.g., A375, HCT116, MiaPaCa-2) subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Treatment:
-
Randomize the tumor-bearing mice into treatment and control groups.
-
Prepare this compound in a suitable vehicle for oral administration (e.g., a solution containing DMSO, PEG300, Tween-80, and saline).[8]
-
Administer this compound orally (p.o.) to the treatment group at a specified dose (e.g., 40 mg/kg) and schedule (e.g., daily).[4][7][8][10][12][14]
-
Administer the vehicle to the control group.
-
-
Analysis:
-
Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Calculate the tumor growth inhibition (TGI) as a percentage relative to the control group.
-
Experimental Workflow for this compound Evaluation:
References
- 1. This compound | C16H14FIN4O3 | CID 42642654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Targeting Aberrant RAS/RAF/MEK/ERK Signaling for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn-links.lww.com [cdn-links.lww.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medkoo.com [medkoo.com]
- 10. file.glpbio.com [file.glpbio.com]
- 11. MEK1/2 Inhibitor (GDC0623) Promotes Osteogenic Differentiation of Primary Osteoblasts Inhibited by IL-1β through the MEK-Erk1/2 and Jak/Stat3 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apexbt.com [apexbt.com]
- 13. Xenograft Models - Altogen Labs [altogenlabs.com]
- 14. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 15. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
GDC-0623: A Deep Dive into ATP-Uncompetitive MEK Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of GDC-0623, a potent and selective ATP-uncompetitive inhibitor of MEK1. We will delve into its mechanism of action, its effects on the RAS/RAF/MEK/ERK signaling pathway, and present key preclinical data. This document also includes detailed experimental protocols and visual representations of the signaling cascade and experimental workflows to support further research and development efforts in oncology.
Introduction to this compound
This compound is an orally active small molecule inhibitor of MEK1, a critical kinase in the RAS/RAF/MEK/ERK signaling pathway.[1][2] Dysregulation of this pathway is a key driver in many human cancers, making MEK an attractive therapeutic target.[2][3] this compound, developed by Genentech, is distinguished by its ATP-uncompetitive mechanism of inhibition.[1][4][5][6] It has shown significant antitumor activity in preclinical models, particularly in cancers with KRAS and BRAF mutations.[1][7] A Phase I clinical trial has been completed to evaluate its safety, tolerability, and pharmacokinetics in patients with advanced solid tumors (NCT01106599).[1][8]
Mechanism of Action: ATP-Uncompetitive Inhibition
This compound is a potent inhibitor of MEK1 with a Ki value of 0.13 nM.[1][4][5] Unlike ATP-competitive inhibitors that bind to the highly conserved ATP-binding pocket of kinases, this compound is an allosteric inhibitor that binds to a pocket adjacent to the ATP-binding site.[9] This ATP-uncompetitive nature offers potential advantages, including higher selectivity and the ability to avoid competition with high intracellular ATP concentrations.[9]
A key feature of this compound's mechanism is the formation of a strong hydrogen bond with the serine 212 (S212) residue in the activation loop of MEK.[7][10][11] This interaction is critical for blocking the feedback phosphorylation of MEK by wild-type RAF kinases (BRAF and CRAF).[7][10][11] By stabilizing the MEK-RAF complex, this compound prevents MEK activation, a mechanism that has shown particular efficacy in KRAS-mutant cancers.[4][12] In contrast to other MEK inhibitors like cobimetinib (GDC-0973), this compound does not promote BRAF-CRAF heterodimerization or the translocation of RAF to the plasma membrane.[9][12]
Signaling Pathway
This compound targets the core of the RAS/RAF/MEK/ERK pathway. This pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[3] Mutations in upstream components like RAS and RAF lead to constitutive activation of the pathway, driving tumorigenesis.[7] this compound's inhibition of MEK prevents the phosphorylation and activation of its sole substrates, ERK1 and ERK2, thereby blocking downstream signaling and inhibiting tumor cell proliferation.[2]
Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of this compound on MEK.
Quantitative Data
The potency of this compound has been evaluated in various biochemical and cell-based assays. The following tables summarize the key quantitative data.
Table 1: Biochemical Potency of this compound
| Target | Parameter | Value |
| MEK1 | Ki | 0.13 nM |
Table 2: Cellular Proliferation Inhibition by this compound
| Cell Line | Cancer Type | Genotype | EC50 (nM) |
| A375 | Melanoma | BRAF V600E | 4 |
| A375 | Melanoma | BRAF V600E | 7 |
| HCT116 | Colorectal Cancer | KRAS G13D | 42 |
| HCT116 | Colorectal Cancer | KRAS G13D | 53 |
| HCT116 | Colorectal Cancer | KRAS G13D | 94 |
| COLO 205 | Colorectal Cancer | BRAF V600E | 11 |
| HT-29 | Colorectal Cancer | BRAF V600E | 18 |
Table 3: In Vivo Antitumor Activity of this compound
| Xenograft Model | Cancer Type | Genotype | Dosage | Tumor Growth Inhibition (%) |
| MiaPaCa-2 | Pancreatic Cancer | KRAS G12C | 40 mg/kg, p.o. | 120 |
| A375 | Melanoma | BRAF V600E | 40 mg/kg, p.o. | 102 |
| HCT116 | Colorectal Cancer | KRAS G13D | 40 mg/kg, p.o. | 115 |
| COLO-205 | Colorectal Cancer | BRAF V600E | 40 mg/kg/day, p.o. | 94 (T/C = 6%) |
Experimental Protocols
This section provides an overview of the methodologies used to characterize this compound.
In Vitro MEK1 Kinase Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of MEK1.
Protocol:
-
Enzyme and Substrate Preparation: Purified inactive recombinant MEK1 (0.14 μM) is used as the enzyme. Inactive recombinant ERK2 (0.5 μg) serves as the substrate.
-
Inhibitor Pre-incubation: this compound at various concentrations is pre-incubated with MEK1 in a kinase buffer (20 mM MOPS pH 7.2, 25 mM β-glycerol phosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT, 100 μM ATP, 15 mM MgCl2) for 10 minutes at 30°C.
-
Reaction Initiation: The kinase reaction is initiated by adding 1 ng of an active RAF kinase (e.g., BRAF, CRAF, or BRAF V600E) and the ERK2 substrate to the MEK1-inhibitor mixture.
-
Incubation: The reaction is allowed to proceed for 30 minutes at 30°C.
-
Reaction Termination: The reaction is stopped by adding Laemle sample buffer.
-
Analysis: The level of phosphorylated MEK (p-MEK) is determined by SDS-PAGE followed by Western blotting with an antibody specific for phosphorylated MEK. The chemiluminescent signal is visualized to quantify enzyme activity.[5]
Caption: Workflow for the in vitro MEK1 kinase assay.
Cell Proliferation Assay
This assay determines the effect of this compound on the growth of cancer cell lines.
Protocol:
-
Cell Seeding: Cancer cells (e.g., A375, HCT116) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of this compound for 72-96 hours.
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The results are used to calculate the EC50 value, which is the concentration of the compound that inhibits cell proliferation by 50%.
In Vivo Xenograft Studies
These studies evaluate the antitumor efficacy of this compound in animal models.
Protocol:
-
Tumor Implantation: Human tumor cells (e.g., MiaPaCa-2, A375, HCT116) are subcutaneously implanted into immunodeficient mice.[4]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Mice are treated with this compound (e.g., 40 mg/kg) or a vehicle control, typically via oral gavage, once daily for a specified period (e.g., 20 days).[4]
-
Tumor Measurement: Tumor volume is measured regularly throughout the study.
-
Efficacy Evaluation: The antitumor efficacy is determined by comparing the tumor growth in the this compound-treated group to the vehicle-treated group, often expressed as percent tumor growth inhibition.[4]
Conclusion
This compound is a potent, selective, and orally bioavailable ATP-uncompetitive inhibitor of MEK1 with a distinct mechanism of action. Its ability to effectively block MEK phosphorylation, particularly in KRAS-mutant cancers, highlights its potential as a valuable therapeutic agent. The preclinical data demonstrate significant antitumor activity both in vitro and in vivo. The information provided in this guide serves as a comprehensive resource for researchers and drug developers working on targeted cancer therapies involving the RAS/RAF/MEK/ERK pathway.
References
- 1. Current Development Status of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. mdpi.com [mdpi.com]
- 4. apexbt.com [apexbt.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Mechanism of MEK inhibition determines efficacy in mutant KRAS- versus BRAF-driven cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
GDC-0623: A Deep Dive into its Role in the MAPK Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism of action of GDC-0623, a potent and selective inhibitor of MEK1, a critical kinase in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This document provides a comprehensive overview of its biochemical activity, cellular effects, and preclinical efficacy, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathway and experimental workflows.
Introduction to the MAPK Signaling Pathway and this compound
The RAS/RAF/MEK/ERK signaling pathway is a central regulator of cell proliferation, differentiation, and survival.[1] Constitutive activation of this pathway, often driven by mutations in genes such as BRAF and KRAS, is a hallmark of many human cancers.[1][2] Mitogen-activated protein kinase kinase (MEK), a dual-specificity kinase, represents a key node in this cascade, making it an attractive target for therapeutic intervention.
This compound (also known as RG7421) is an orally active, potent, and selective, ATP-uncompetitive inhibitor of MEK1.[3][4] Its distinct mechanism of action offers potential therapeutic benefits in tumors harboring activating mutations in the MAPK pathway.[2]
Mechanism of Action of this compound
This compound is an allosteric inhibitor of MEK1.[4] Unlike ATP-competitive inhibitors, it binds to a pocket adjacent to the ATP-binding site, locking the kinase in an inactive conformation. This ATP-uncompetitive mechanism contributes to its high potency and selectivity.[3][4][5]
A key structural feature of the this compound-MEK1 interaction is the formation of a strong hydrogen bond with the serine 212 (S212) residue in MEK.[6] This interaction is critical for preventing the feedback phosphorylation of MEK by wild-type RAF kinases, a mechanism that can lead to pathway reactivation and drug resistance. This unique characteristic is thought to contribute to its superior efficacy in KRAS-mutant tumors compared to other MEK inhibitors.[2] By inhibiting MEK1, this compound effectively blocks the phosphorylation and activation of its downstream substrate, ERK, thereby inhibiting tumor cell proliferation and survival.[1][4][7]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: Biochemical Potency of this compound
| Parameter | Value | Reference |
| MEK1 Ki | 0.13 nM | [3][4][5] |
Table 2: In Vitro Cellular Activity of this compound
| Cell Line | Genotype | EC50 (nM) | Reference |
| A375 | BRAFV600E | 4 | [5] |
| A375 | BRAFV600E | 7 | [3][4] |
| HCT116 | KRASG13D | 53 | [5] |
| HCT116 | KRASG13D | 42 | [3][4] |
| COLO 205 | BRAFV600E | 11 | [5] |
| HT-29 | BRAFV600E | 18 | [5] |
Table 3: In Vivo Efficacy of this compound
| Xenograft Model | Dosage | Tumor Growth Inhibition (TGI) | Reference |
| MiaPaCa-2 | 40 mg/kg, p.o. | 120% | [5] |
| A375 | 40 mg/kg, p.o. | 102% | [5] |
| HCT116 | 40 mg/kg, p.o. | 115% | [5] |
| COLO-205 (BRAF V600E) | 40 mg/kg/day, p.o. | Strong inhibition (T/C = 6%) | [6] |
Visualizing the Role of this compound
MAPK Signaling Pathway and this compound Inhibition
Caption: The MAPK signaling cascade and the inhibitory action of this compound on MEK1/2.
Experimental Workflow for Evaluating this compound Efficacy
Caption: A typical experimental workflow for assessing the efficacy of this compound.
Detailed Experimental Protocols
In Vitro Kinase Assay for MEK1 Inhibition
This protocol is adapted from the methodology used in preclinical studies of this compound.[5]
Objective: To determine the inhibitory activity of this compound on MEK1 kinase.
Materials:
-
Purified inactive recombinant MEK1 protein
-
Activating kinase (e.g., BRAF, CRAF, or BRAFV600E)
-
Inactive recombinant ERK2 (substrate)
-
This compound
-
Kinase Buffer (20 mM MOPS pH 7.2, 25 mM beta-glycerol phosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT, 100 µM ATP, 15 mM MgCl2)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against phospho-MEK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Pre-incubate 0.14 µM of purified inactive recombinant MEK1 with varying concentrations of this compound in 15 µL of kinase buffer for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding 1 ng of the activating kinase (e.g., BRAFV600E) and 0.5 µg of inactive recombinant ERK2. The total reaction volume should be 20 µL.
-
Incubate the reaction mixture for 30 minutes at 30°C.
-
Stop the reaction by adding Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for phosphorylated MEK.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the immunoreactive protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the extent of MEK phosphorylation and calculate the IC50 value for this compound.
Western Blot Analysis for Downstream Signaling
Objective: To assess the effect of this compound on the phosphorylation of ERK in cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A375, HCT116)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies against phospho-ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 2, 6, or 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane and separate by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK, total ERK, and the loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate.
-
Analyze the band intensities to determine the relative levels of p-ERK and total ERK.
Cell Proliferation (MTT) Assay
Objective: To determine the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization solution
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound and incubate for a specified period (e.g., 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully remove the medium and add 100-200 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the EC50 value of this compound.
Conclusion
This compound is a potent and selective ATP-uncompetitive MEK1 inhibitor with a distinct mechanism of action that involves a critical interaction with Ser212 of MEK. This unique binding mode effectively abrogates MAPK signaling and demonstrates significant anti-proliferative activity in both BRAF and KRAS mutant cancer cell lines, with notable efficacy in preclinical models of KRAS-driven cancers. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on MAPK pathway inhibitors and targeted cancer therapies.
References
- 1. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchhub.com [researchhub.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubcompare.ai [pubcompare.ai]
- 6. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - US [thermofisher.com]
- 7. MEK Inhibitor this compound | Semantic Scholar [semanticscholar.org]
GDC-0623: A Technical Guide for Researchers in BRAF Mutant Cancer
An In-depth Analysis of a Potent MEK1 Inhibitor for Drug Development Professionals
Abstract
GDC-0623, also known as Belvarafenib, is a potent and selective, ATP-uncompetitive inhibitor of MEK1 with significant therapeutic potential in cancers driven by mutations in the BRAF gene. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical efficacy, and clinical development status. Detailed experimental protocols for key assays and visualizations of the relevant signaling pathways are provided to support researchers and drug development professionals in the evaluation and application of this compound in BRAF mutant cancer research.
Introduction
The RAS/RAF/MEK/ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[1] Hyperactivation of this pathway due to mutations in key components, most notably BRAF, is a hallmark of many human cancers, including melanoma, colorectal cancer, and non-small cell lung cancer. The BRAF V600E mutation, present in approximately 50% of melanomas, leads to constitutive activation of the pathway, driving uncontrolled cell growth.[2]
This compound is a small molecule inhibitor that targets MEK1, a central kinase in this pathway. Its unique ATP-uncompetitive binding mode and its ability to stabilize the inactive conformation of the BRAF/MEK complex confer distinct pharmacological properties.[2][3] This guide will delve into the technical details of this compound, providing a valuable resource for its investigation in the context of BRAF mutant cancers.
Mechanism of Action
This compound is an allosteric inhibitor of MEK1, meaning it binds to a site distinct from the ATP-binding pocket.[4] This ATP-uncompetitive mechanism allows it to be effective regardless of cellular ATP concentrations. A key feature of this compound is its ability to form a strong hydrogen bond with serine 212 (S212) in the MEK activation loop.[2] This interaction is crucial for blocking the feedback phosphorylation of MEK by wild-type RAF.[2]
Furthermore, this compound has been shown to stabilize the inactive BRAF/MEK complex.[3] This trapping of the complex prevents the release of MEK, which is a necessary step for its activation.[3] This mechanism of action contributes to its potent inhibition of the MAPK pathway and is distinct from some other MEK inhibitors that may not share this stabilizing effect.[3]
Signaling Pathway Diagrams
The following diagrams illustrate the canonical MAPK/ERK signaling pathway and the mechanism of inhibition by this compound.
References
- 1. Melanoma patient derived xenografts acquire distinct Vemurafenib resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of MEK inhibition determines efficacy in mutant KRAS- versus BRAF-driven cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Allosteric MEK inhibitors act on BRAF/MEK complexes to block MEK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
GDC-0623: A Comprehensive Technical Review of a Novel MEK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
GDC-0623 is a potent and selective, orally bioavailable, allosteric inhibitor of MEK1 (mitogen-activated protein kinase kinase 1), a key component of the RAS/RAF/MEK/ERK signaling pathway.[1][2] Dysregulation of this pathway is a critical driver in a significant portion of human cancers, making MEK an attractive target for therapeutic intervention.[3] this compound is an ATP-uncompetitive inhibitor, binding to a pocket adjacent to the ATP-binding site of MEK1.[4][5] This technical guide provides an in-depth review of the available scientific literature on this compound, focusing on its mechanism of action, preclinical and clinical data, and detailed experimental methodologies.
Mechanism of Action
This compound exhibits a distinct mechanism of action that underlies its differential efficacy in cancers driven by KRAS versus BRAF mutations.[4][6] Structural and functional analyses have revealed that this compound forms a critical hydrogen bond with serine 212 (S212) within the MEK1 protein.[4] This interaction is crucial for preventing the feedback phosphorylation of MEK by wild-type RAF kinases.[4]
In KRAS-mutant cancers, where MEK activation is dependent on upstream signaling from RAS and wild-type RAF, the ability of this compound to block this feedback phosphorylation is paramount for its anti-tumor activity.[4] Conversely, in BRAF-mutant tumors, particularly those with the V600E mutation, MEK is often already in a phosphorylated and active state.[4] While this compound can still inhibit active MEK, its unique interaction with S212 provides a more pronounced effect in the context of KRAS-driven signaling.[4][7] This nuanced mechanism highlights the importance of understanding the specific genetic context of a tumor when considering treatment with MEK inhibitors.
The RAS/RAF/MEK/ERK signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. The binding of this compound to MEK1 prevents the phosphorylation and subsequent activation of its downstream target, ERK1/2.[8] This blockade of ERK1/2 signaling leads to the inhibition of cell proliferation and the induction of apoptosis in susceptible cancer cell lines.[9] Notably, this compound has been shown to up-regulate the pro-apoptotic protein BIM, a key mediator of apoptosis, through the inhibition of ERK-mediated BIM phosphorylation.[8][9]
Quantitative Data
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line | Genotype | Reference(s) |
| Ki (MEK1) | 0.13 nM | - | - | [5][10] |
| EC50 | 7 nM | A375 | BRAFV600E | [10] |
| EC50 | 42 nM | HCT116 | KRASG13D | [10] |
| EC50 | 4 nM | A375 | BRAFV600E | [11] |
| EC50 | 53 nM | HCT116 | KRASG13D | [11] |
| EC50 | 11 nM | COLO 205 | BRAFV600E | [11] |
| EC50 | 18 nM | HT-29 | BRAFV600E | [11] |
| EC50 | 94 nM | HCT116 | KRASG13D | [11] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Animal Model | Tumor Type | Dosing | % Tumor Growth Inhibition (TGI) | Reference(s) |
| Mouse | MiaPaCa-2 (Pancreatic) | 40 mg/kg, p.o. | 120% | [10][11] |
| Mouse | A375 (Melanoma) | 40 mg/kg, p.o. | 102% | [10] |
| Mouse | HCT116 (Colorectal) | 40 mg/kg, p.o. | 115% | [10][11] |
Table 3: Phase I Clinical Trial (NCT01106599) Pharmacokinetic and Safety Data
| Parameter | Value | Population | Reference(s) |
| Dosing Schedule | 21 days on / 7 days off | Advanced Solid Tumors | - |
| Maximum Tolerated Dose (MTD) | Not explicitly stated in provided abstracts | Advanced Solid Tumors | - |
| Common Adverse Events | Rash, visual disturbances, diarrhea, fatigue, elevated CPK | Advanced Solid Tumors | - |
| Pharmacokinetics | Dose-proportional | Advanced Solid Tumors | - |
Note: A dedicated publication with the full results of the NCT01106599 trial was not identified in the search.
Experimental Protocols
In Vitro Kinase Assay
This protocol is synthesized from the available literature to provide a representative method for assessing the inhibitory activity of this compound on MEK1.
Objective: To determine the in vitro inhibitory constant (Ki) of this compound against MEK1.
Materials:
-
Purified, inactive recombinant MEK1 protein
-
Active RAF kinase (e.g., BRAFV600E)
-
Inactive recombinant ERK2 protein
-
This compound
-
Kinase Buffer (20 mM MOPS pH 7.2, 25 mM β-glycerol phosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT)
-
ATP solution
-
MgCl2 solution
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membrane
-
Primary antibodies (e.g., anti-phospho-MEK, anti-total MEK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
In a microcentrifuge tube, pre-incubate purified inactive recombinant MEK1 (e.g., 0.14 µM) with varying concentrations of this compound in kinase buffer for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding active RAF kinase (e.g., 1 ng), inactive recombinant ERK2 (e.g., 0.5 µg), ATP (e.g., 100 µM), and MgCl2 (e.g., 15 mM).
-
Incubate the reaction mixture for 30 minutes at 30°C.
-
Stop the reaction by adding Laemmli sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for phosphorylated MEK (pMEK).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal and quantify the pMEK levels to determine the inhibitory activity of this compound.
Cell Viability Assay
This protocol provides a general framework for assessing the effect of this compound on cancer cell proliferation.
Objective: To determine the half-maximal effective concentration (EC50) of this compound in various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A375, HCT116)
-
Cell culture medium and supplements
-
This compound
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development or signal generation.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the EC50 value by fitting the data to a dose-response curve.
Western Blot Analysis
This protocol outlines the general steps for analyzing protein expression and phosphorylation in cells treated with this compound.
Objective: To assess the effect of this compound on the phosphorylation of ERK and the expression of BIM.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pERK, anti-total ERK, anti-BIM, anti-tubulin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cultured cancer cells with this compound at various concentrations and for different time points.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and incubate with the desired primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the chemiluminescent signal and analyze the changes in protein phosphorylation and expression levels.
In Vivo Xenograft Studies
This protocol provides a general outline for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Objective: To assess the in vivo anti-tumor activity of this compound.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line for implantation (e.g., MiaPaCa-2, A375, HCT116)
-
This compound formulation for oral administration
-
Vehicle control
-
Calipers for tumor measurement
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Facebook [cancer.gov]
- 3. Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of MEK inhibition determines efficacy in mutant KRAS- versus BRAF-driven cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C16H14FIN4O3 | CID 42642654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Allosteric MEK inhibitors act on BRAF/MEK complexes to block MEK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. thomassci.com [thomassci.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. file.glpbio.com [file.glpbio.com]
Methodological & Application
Application Notes: In Vitro Characterization of GDC-0623, a MEK1 Inhibitor
Introduction
GDC-0623 (also known as RG7421) is a potent and selective, ATP-uncompetitive inhibitor of MEK1 (Mitogen-activated protein kinase kinase 1).[1][2][3] MEK1 is a critical component of the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in various human cancers.[3][4][5] Constitutive activation of this pathway, often through mutations in BRAF or KRAS genes, leads to uncontrolled cell proliferation and survival.[3][4] this compound acts as an allosteric inhibitor, binding to a pocket adjacent to the ATP-binding site, thereby preventing MEK phosphorylation and activation by upstream RAF kinases.[6][7] This ultimately leads to the inhibition of ERK phosphorylation and a blockade of downstream signaling.[6] These application notes provide detailed protocols for the in vitro evaluation of this compound's biochemical potency, cellular activity, and mechanism of action.
Mechanism of Action: The RAS/RAF/MEK/ERK Pathway
The diagram below illustrates the canonical RAS/RAF/MEK/ERK signaling cascade and the point of inhibition by this compound. Growth factor binding to Receptor Tyrosine Kinases (RTKs) activates RAS, which in turn recruits and activates RAF kinases. RAF then phosphorylates and activates MEK1/2, which subsequently phosphorylates and activates ERK1/2. Activated ERK1/2 translocates to the nucleus to regulate transcription factors involved in cell proliferation, survival, and differentiation. This compound directly inhibits MEK1, blocking the signal propagation to ERK.
Caption: this compound inhibits the RAS/RAF/MEK/ERK signaling pathway by targeting MEK1.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified through biochemical and cell-based assays.
Table 1: Biochemical and Cellular Potency of this compound
| Assay Type | Target/Cell Line | Genotype | Parameter | Value | Reference |
| Biochemical Assay | MEK1 | - | Kᵢ | 0.13 nM | [1][2][6] |
| Cell Viability Assay | A375 | BRAF V600E | EC₅₀ | 7 nM | [1][8] |
| Cell Viability Assay | COLO 205 | BRAF V600E | EC₅₀ | 11 nM | [2][8] |
| Cell Viability Assay | HT-29 | BRAF V600E | EC₅₀ | 18 nM | [2][8] |
| Cell Viability Assay | HCT116 | KRAS G13D | EC₅₀ | 42 nM | [1][8] |
Experimental Protocols
The following are detailed protocols for key in vitro assays to characterize this compound.
Caption: General workflow for the in vitro characterization of this compound.
Protocol 1: In Vitro MEK1 Kinase Assay
This assay biochemically measures the direct inhibition of MEK1 activity by this compound in a reconstituted kinase cascade.
Materials:
-
Purified, inactive recombinant MEK1 protein
-
Active BRAF or CRAF kinase
-
Inactive recombinant ERK2 protein
-
This compound
-
Kinase Buffer (20 mM MOPS pH 7.2, 25 mM β-glycerol phosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT, 100 µM ATP, 15 mM MgCl₂)
-
Laemmli sample buffer
-
SDS-PAGE equipment and reagents
-
Western blot equipment and reagents
-
Primary antibody against phospho-MEK (p-MEK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Prepare serial dilutions of this compound in DMSO, then dilute further in kinase buffer.
-
In a microcentrifuge tube, pre-incubate 0.14 µM of inactive MEK1 with the desired concentration of this compound (or DMSO vehicle control). The total volume should be 15 µL.
-
Incubate the mixture for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding 5 µL of a solution containing 1 ng of active BRAF (or CRAF) and 0.5 µg of inactive ERK2. The final reaction volume is 20 µL.
-
Incubate the reaction for 30 minutes at 30°C.
-
Stop the reaction by adding an equal volume of 2x Laemmli sample buffer.
-
Boil the samples for 5 minutes at 95°C.
-
Resolve the proteins via SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against p-MEK, followed by an HRP-conjugated secondary antibody.
-
Visualize the immunoreactive bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensity to determine the level of MEK1 phosphorylation. Calculate the Ki value based on the inhibition curve.
Protocol 2: Cell Viability Assay (MTT/Resazurin)
This protocol assesses the effect of this compound on the proliferation and viability of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A375, HCT116)
-
Complete cell culture medium (e.g., DMEM/RPMI + 10% FBS)
-
This compound
-
96-well clear or opaque-walled plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin sodium salt solution
-
Solubilization solution (for MTT assay, e.g., 10% SDS in 0.01 M HCl)
-
Plate reader (absorbance or fluorescence)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a 2x concentration serial dilution of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include wells with vehicle (DMSO) control.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
Viability Measurement:
-
For MTT Assay: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[9] Then, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[9]
-
For Resazurin Assay: Add 10 µL of 0.2 mg/mL resazurin solution to each well and incubate for 2-4 hours at 37°C.[10]
-
-
Data Acquisition:
-
Analysis: Normalize the readings to the vehicle control wells. Plot the normalized viability against the log concentration of this compound and use a non-linear regression model to calculate the EC₅₀ value.
Protocol 3: Western Blot Analysis of ERK Phosphorylation
This assay confirms the mechanism of action of this compound in a cellular context by measuring the inhibition of its direct downstream target, ERK.
Materials:
-
Cancer cell lines cultured in 6-well plates
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE and Western blot equipment
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK), anti-total-ERK1/2 (t-ERK), and anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 2-4 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them directly in the well with 100-200 µL of ice-cold lysis buffer.
-
Protein Quantification: Scrape the cell lysate, transfer to a microcentrifuge tube, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil for 5 minutes.
-
Western Blotting: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibody against p-ERK overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize with a chemiluminescent substrate.
-
-
Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed for t-ERK and a loading control like GAPDH.
-
Analysis: Quantify the band intensities for p-ERK and normalize them to the t-ERK or GAPDH signal. Compare the normalized p-ERK levels across different this compound concentrations to demonstrate dose-dependent inhibition.[11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | C16H14FIN4O3 | CID 42642654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. medkoo.com [medkoo.com]
- 6. apexbt.com [apexbt.com]
- 7. MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.glpbio.com [file.glpbio.com]
- 9. physiology.elte.hu [physiology.elte.hu]
- 10. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
Determining the IC50 of GDC-0623 in Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the half-maximal inhibitory concentration (IC50) of GDC-0623 in various cancer cell lines. This document includes a summary of reported IC50 values, detailed experimental protocols for key assays, and diagrams illustrating the underlying signaling pathways and experimental workflows.
Introduction to this compound
This compound is a potent and selective, ATP-uncompetitive inhibitor of MEK1[1][2], a key kinase in the RAS/RAF/MEK/ERK signaling pathway. This pathway is frequently dysregulated in human cancers, making it a critical target for therapeutic intervention[3][4][5]. This compound has demonstrated anti-tumor activity in a range of cancer cell lines, particularly those with BRAF and KRAS mutations[1][4][6]. By inhibiting MEK1, this compound prevents the phosphorylation and activation of ERK, a downstream effector that promotes cell proliferation and survival[3][4]. Understanding the IC50 of this compound in different cancer cell lines is crucial for assessing its therapeutic potential and identifying sensitive tumor types.
This compound IC50 Data in Cancer Cell Lines
The following table summarizes the reported IC50 and EC50 values of this compound in various human cancer cell lines. These values represent the concentration of the inhibitor required to reduce cell viability or proliferation by 50%.
| Cell Line | Cancer Type | Mutation Status | IC50 / EC50 (nM) | Reference |
| A375 | Melanoma | BRAF V600E | 4, 7 | [1][6] |
| HCT116 | Colorectal Cancer | KRAS G13D | 42, 51, 53, 94 | [1][2][6] |
| COLO 205 | Colorectal Cancer | BRAF V600E | 11 | [6] |
| HT-29 | Colorectal Cancer | BRAF V600E | 18 | [6] |
Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) are often used interchangeably in this context to denote the potency of an inhibitor in cellular assays.
Experimental Protocols
Detailed methodologies for determining the IC50 of this compound are provided below.
Cell Viability Assay (MTT Assay)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure cell viability. Metabolically active cells reduce the yellow MTT to purple formazan crystals.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multi-well plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium. A typical concentration range would be from 0.1 nM to 10 µM.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a multi-well plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
Western Blot for Phospho-ERK (p-ERK) Inhibition
This protocol is used to confirm the mechanism of action of this compound by assessing the inhibition of ERK phosphorylation.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-p-ERK1/2, anti-total ERK1/2)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for 1-2 hours.
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Load samples onto an SDS-PAGE gel and run to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
-
Antibody Incubation and Detection:
-
Incubate the membrane with the primary antibody against p-ERK1/2 (typically 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody (typically 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the bands using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of p-ERK to total ERK for each treatment condition.
-
A dose-dependent decrease in the p-ERK/total ERK ratio indicates successful inhibition by this compound.
-
Clonogenic Survival Assay
This assay assesses the long-term effect of this compound on the ability of single cells to form colonies, indicating their reproductive viability.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Fixative (e.g., methanol:acetic acid, 3:1)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Cell Seeding:
-
Prepare a single-cell suspension.
-
Seed a low number of cells (e.g., 200-1000 cells per well) in 6-well plates. The exact number should be optimized for each cell line to yield 50-150 colonies in the control wells.
-
Allow cells to attach overnight.
-
-
Drug Treatment:
-
Treat the cells with various concentrations of this compound.
-
Incubate for the desired duration (this can be a short exposure followed by washing and replacement with fresh medium, or continuous exposure).
-
-
Colony Formation:
-
Incubate the plates for 7-14 days, allowing colonies to form.
-
-
Fixation and Staining:
-
Wash the wells with PBS.
-
Fix the colonies with the fixative solution for 10-15 minutes.
-
Remove the fixative and stain with crystal violet solution for 10-20 minutes.
-
Gently wash with water to remove excess stain and allow the plates to air dry.
-
-
Colony Counting:
-
Count the number of colonies (typically defined as a cluster of at least 50 cells) in each well.
-
-
Data Analysis:
-
Calculate the plating efficiency (PE) for the control group: (Number of colonies formed / Number of cells seeded) x 100%.
-
Calculate the surviving fraction (SF) for each treatment group: (Number of colonies formed / (Number of cells seeded x PE)) x 100%.
-
Plot the surviving fraction against the this compound concentration to generate a dose-response curve and determine the IC50.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the determination of this compound IC50.
Caption: Experimental workflow for determining the IC50 of this compound using an MTT assay.
Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound on MEK1/2.
Caption: Logical relationship in a dose-response experiment to determine the IC50 value.
References
- 1. MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Facebook [cancer.gov]
- 4. Mechanism of MEK inhibition determines efficacy in mutant KRAS- versus BRAF-driven cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synergistic inhibition of MEK and reciprocal feedback networks for targeted intervention in malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
Application Note: GDC-0623 Mediated Inhibition of ERK Phosphorylation
Audience: Researchers, scientists, and drug development professionals.
Introduction
GDC-0623 is a potent and selective, ATP-uncompetitive inhibitor of MEK1.[1][2][3] MEK1 is a critical dual-specificity protein kinase in the RAS/RAF/MEK/ERK signaling pathway, which is frequently hyperactivated in various cancers.[3][4] this compound allosterically binds to MEK1, preventing its phosphorylation by upstream kinases like BRAF and CRAF, and thereby inhibiting the subsequent phosphorylation and activation of ERK1/2 (p44/42 MAPK).[5][6] This inhibition leads to a reduction in growth factor-mediated cell signaling and proliferation.[4] This document provides a detailed protocol for assessing the inhibitory effect of this compound on ERK phosphorylation in cancer cell lines using Western Blot analysis.
Mechanism of Action: The MAPK/ERK Pathway
The RAS-RAF-MEK-ERK cascade is a central signaling pathway that converts extracellular signals into intracellular responses, such as proliferation, differentiation, and survival. Upon activation by upstream signals (e.g., growth factors), RAS activates RAF kinases. RAF then phosphorylates and activates MEK1/2, which in turn phosphorylates and activates ERK1/2. This compound specifically targets and inhibits MEK1, breaking the chain of activation and preventing ERK phosphorylation.[3][4][5]
Figure 1: Simplified MAPK signaling pathway showing the inhibitory action of this compound on MEK1/2.
Quantitative Data Summary
This compound demonstrates potent inhibition of cellular proliferation and ERK phosphorylation in various cancer cell lines, particularly those with BRAF or KRAS mutations. The half-maximal effective concentration (EC50) for pERK inhibition is a key metric for evaluating its potency.
| Cell Line | Genotype | This compound EC50 (Proliferation) | Reference |
| A375 | BRAF V600E | 4 nM - 7 nM | [1][2] |
| HCT116 | KRAS G13D | 42 nM - 94 nM | [1][2] |
| COLO 205 | BRAF V600E | 11 nM | [1] |
| HT-29 | BRAF V600E | 18 nM | [1] |
Note: The data presented are derived from published literature. EC50 values can vary based on experimental conditions.
Experimental Protocol: Western Blot for pERK Inhibition
This protocol outlines the steps to treat cells with this compound and analyze the levels of phosphorylated ERK (pERK) relative to total ERK.
Figure 2: Experimental workflow for Western Blot analysis of pERK inhibition by this compound.
Materials and Reagents
-
Cell Lines: A375 (BRAF V600E) or HCT116 (KRAS G13D)
-
This compound: Prepare a 10 mM stock solution in fresh DMSO.[1] Store at -80°C.
-
Lysis Buffer: RIPA buffer (e.g., 25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40) supplemented with fresh protease and phosphatase inhibitor cocktails (e.g., PMSF, Na3VO4).[7][8]
-
Primary Antibodies:
-
Rabbit anti-Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)
-
Rabbit anti-p44/42 MAPK (Erk1/2)
-
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG
-
Other Reagents: PBS, BCA Protein Assay Kit, SDS-PAGE gels, PVDF membrane, TBST buffer, ECL chemiluminescent substrate.
Cell Culture and Treatment
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium. A suggested dose range is 0 (DMSO vehicle), 1, 10, 100, and 1000 nM.
-
Replace the medium with the this compound containing medium and incubate for a specified time (e.g., 1-4 hours).
Protein Lysate Preparation
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer to each well.[7]
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[9]
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 12,000-16,000 x g for 15-20 minutes at 4°C to pellet cell debris.[8]
-
Transfer the supernatant (protein lysate) to a fresh, pre-chilled tube.
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
Normalize the concentration of all samples with lysis buffer. Prepare aliquots for SDS-PAGE by adding Laemmli sample buffer and boiling at 95°C for 5-10 minutes.[8]
SDS-PAGE and Western Blotting
-
Load 15-30 µg of total protein per lane into a 10% SDS-polyacrylamide gel.
-
Run the gel until adequate separation of proteins (p44/42 kDa) is achieved.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
Immunodetection
-
Incubate the membrane with the primary antibody against pERK1/2 (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.[8]
Data Analysis
-
To ensure accurate comparison, the membrane should be stripped and re-probed for Total ERK1/2, or a loading control like α-tubulin or GAPDH.[10]
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the pERK signal to the Total ERK signal for each sample.[11] The two bands for pERK1 (44 kDa) and pERK2 (42 kDa) can be quantified together or separately.[11]
-
Plot the normalized pERK levels against the log concentration of this compound to determine the IC50 value. The results should show a dose-dependent decrease in pERK levels.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C16H14FIN4O3 | CID 42642654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. Mechanism of MEK inhibition determines efficacy in mutant KRAS- versus BRAF-driven cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. Cellular protein extraction and Western blotting using dry transfer (iBlot system) [protocols.io]
- 8. origene.com [origene.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
GDC-0623 Xenograft Model: Application Notes and Protocols for Preclinical Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and executing preclinical xenograft studies to evaluate the in vivo efficacy of GDC-0623, a potent and selective MEK1/2 inhibitor. The protocols outlined below cover the establishment of tumor xenografts, drug administration, and pharmacodynamic analysis to assess target engagement and downstream effects.
Introduction to this compound
This compound is an orally active, selective, and non-ATP-competitive inhibitor of MEK1 (mitogen-activated protein kinase kinase 1) with a Ki of 0.13 nM.[1] MEK is a critical component of the RAS/RAF/MEK/ERK signaling pathway, which is frequently hyperactivated in various cancers, driving tumor cell proliferation and survival.[2] this compound has demonstrated preclinical antitumor activity in xenograft models of various cancers, including those with BRAF and KRAS mutations.[1][3]
Mechanism of Action: The RAS/RAF/MEK/ERK Signaling Pathway
The diagram below illustrates the central role of MEK in this signaling cascade and the point of inhibition by this compound.
Experimental Design and Protocols
A well-designed xenograft study is critical for obtaining robust and reproducible data. The following sections provide detailed protocols for a typical subcutaneous xenograft study to evaluate this compound.
Experimental Workflow
The diagram below outlines the key stages of a this compound xenograft study, from cell culture to data analysis.
Quantitative Data Summary
The following tables present representative data from preclinical studies of this compound in various xenograft models.
Table 1: In Vivo Efficacy of this compound in Subcutaneous Xenograft Models
| Cell Line | Cancer Type | Mouse Strain | This compound Dose (mg/kg, p.o.) | Treatment Schedule | Tumor Growth Inhibition (%) | Reference |
| A375 | Melanoma (BRAF V600E) | Nude | 40 | Daily | Significant | [3] |
| HCT116 | Colorectal (KRAS G13D) | Nude | 40 | Daily | Significant | [3] |
| MiaPaCa-2 | Pancreatic (KRAS G12C) | Nude | 40 | Daily | Significant | [3] |
| COLO 205 | Colorectal (BRAF V600E) | Nude | 40 | Daily | ~94 | [4] |
Table 2: Representative Tumor Volume Data in A375 Melanoma Xenograft Model
| Day | Vehicle Control (mm³) (Mean ± SEM) | This compound (40 mg/kg) (mm³) (Mean ± SEM) |
| 0 | 150 ± 15 | 152 ± 16 |
| 3 | 225 ± 20 | 180 ± 18 |
| 6 | 350 ± 32 | 210 ± 22 |
| 9 | 550 ± 45 | 240 ± 25 |
| 12 | 800 ± 60 | 270 ± 30 |
| 15 | 1100 ± 85 | 300 ± 35 |
| 18 | 1450 ± 110 | 330 ± 40 |
| 21 | 1800 ± 140 | 360 ± 45 |
Note: The data in Table 2 is representative and intended for illustrative purposes based on reported efficacy.
Detailed Experimental Protocols
Cell Lines and Culture
-
Cell Lines:
-
A375 (Melanoma, BRAF V600E)
-
HCT116 (Colorectal Cancer, KRAS G13D)
-
MiaPaCa-2 (Pancreatic Cancer, KRAS G12C)
-
COLO 205 (Colorectal Cancer, BRAF V600E)
-
-
Culture Media: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
Subcutaneous Xenograft Model Establishment
-
Animals: Female athymic nude mice (6-8 weeks old).
-
Cell Preparation: Harvest cells during the exponential growth phase. Resuspend cells in sterile, serum-free media or PBS at a concentration of 5 x 10^6 to 1 x 10^7 cells per 100 µL.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Monitoring: Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach an average volume of 150-200 mm³, randomize mice into treatment and control groups.
This compound Formulation and Administration
-
Formulation: Prepare a stock solution of this compound in DMSO. For oral gavage, dilute the stock solution in a vehicle consisting of PEG300, Tween-80, and saline. A final concentration for a 40 mg/kg dose in a 100 µL administration volume would be 8 mg/mL.
-
Administration: Administer this compound or vehicle control orally (p.o.) once daily at the specified dose.
-
Monitoring: Monitor animal body weight and general health daily.
Pharmacodynamic Analysis
-
Sample Collection: At specified time points post-treatment (e.g., 2, 6, 24 hours), euthanize a subset of mice and excise tumors.
-
Tissue Lysis: Homogenize tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis and Transfer: Separate 20-30 µg of protein per lane on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-ERK1/2 (Thr202/Tyr204) and total ERK1/2.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL detection system.
-
Analysis: Quantify band intensity and normalize p-ERK levels to total ERK.
-
Sample Preparation: Fix excised tumors in 10% neutral buffered formalin and embed in paraffin.
-
Sectioning: Cut 4-5 µm sections and mount on slides.
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding with a blocking serum.
-
Primary Antibody Incubation: Incubate with a primary antibody against Ki-67 overnight at 4°C.
-
Secondary Antibody and Detection: Use a HRP-conjugated secondary antibody and a DAB substrate kit for visualization.
-
Counterstaining: Counterstain with hematoxylin.
-
Analysis: Quantify the percentage of Ki-67-positive cells in representative tumor sections.
Conclusion
These application notes and protocols provide a robust framework for conducting preclinical xenograft studies to evaluate the efficacy of this compound. Adherence to these detailed methodologies will facilitate the generation of high-quality, reproducible data to support the advancement of this promising MEK inhibitor in cancer therapy.
References
Application Notes and Protocols for GDC-0623
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the dissolution and preparation of GDC-0623, a potent and selective ATP-uncompetitive inhibitor of MEK1, for both in vitro and in vivo experimental settings. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.
Product Information
-
Name: this compound (Also known as RG7421)
-
CAS Number: 1168091-68-6
-
Molecular Formula: C₁₆H₁₄FIN₄O₃
-
Molecular Weight: 456.21 g/mol
-
Mechanism of Action: this compound is a selective, orally active, allosteric inhibitor of MEK1 kinase, a key component of the RAS/RAF/MEK/ERK signaling pathway.[1][2][3] By binding to a unique pocket adjacent to the ATP-binding site, it prevents MEK phosphorylation and activation, leading to the inhibition of downstream ERK signaling and subsequent suppression of tumor cell proliferation.[4][5]
Solubility Data
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Ethanol, but has poor solubility in water.[6] The solubility can vary slightly between different suppliers and batches. It is highly recommended to use fresh, anhydrous DMSO for preparing stock solutions, as hygroscopic DMSO can significantly reduce the compound's solubility.[4][7]
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 50 - 91 | 109.6 - 199.5 |
| Ethanol | 6.0 | 13.15 |
| Water | < 1.0 | Insoluble |
Data compiled from multiple sources.[1][4][7]
Experimental Protocols
Preparation of Stock Solutions for In Vitro Use
High-concentration stock solutions are essential for in vitro experiments, such as cell-based assays. DMSO is the recommended solvent for initial stock preparation.
Materials:
-
This compound powder
-
Anhydrous (fresh) Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional, but recommended)
Protocol:
-
Pre-treatment: Before opening, centrifuge the vial of this compound powder at 1000 xg for 3 minutes to ensure all the powder is at the bottom of the vial.[8]
-
Solvent Addition: Add the appropriate volume of fresh DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM). For example, to prepare a 10 mM stock solution from 1 mg of this compound, add 219.2 µL of DMSO.
-
Dissolution:
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[4]
-
Preparation of Working Solutions for Cell-Based Assays
Working solutions are prepared by diluting the high-concentration stock solution into a cell culture medium.
Protocol:
-
Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Perform a serial dilution of the stock solution into a sterile cell culture medium to achieve the final desired concentrations for your experiment.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control group in your experiment contains the same final concentration of DMSO.
-
Add the final working solutions to your cell cultures and proceed with the experiment.
Preparation of Formulations for In Vivo Use
In vivo studies require specific formulations to ensure bioavailability and minimize toxicity. Direct injection of DMSO-based solutions is not recommended. The following are two common methods for preparing this compound for oral administration (p.o.). Always prepare these formulations fresh on the day of use.[4]
Method 1: PEG300/Tween-80/Saline Formulation
This method creates a clear solution suitable for administration.
Materials:
-
This compound stock solution in DMSO (e.g., 25 mg/mL)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Saline (0.9% NaCl)
Protocol (Example for a 2.5 mg/mL final concentration):
-
Start with a clear, pre-prepared stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 and mix again until uniform.
-
Finally, add 450 µL of saline to bring the total volume to 1 mL. Mix thoroughly.
-
The final formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
Method 2: SBE-β-CD/Saline Formulation
This method uses sulfobutyl ether beta-cyclodextrin (SBE-β-CD) as a solubilizing agent.
Materials:
-
This compound stock solution in DMSO (e.g., 25 mg/mL)
-
20% (w/v) SBE-β-CD in Saline
Protocol (Example for a 2.5 mg/mL final concentration):
-
Start with a clear, pre-prepared stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add 100 µL of the DMSO stock solution.
-
Add 900 µL of the 20% SBE-β-CD in saline solution.
-
Mix thoroughly until the solution is clear and uniform.
-
The final formulation consists of 10% DMSO and 90% of the 20% SBE-β-CD in saline solution.
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its preparation.
Caption: this compound inhibits the RAS/RAF/MEK/ERK signaling pathway.
Caption: Workflow for preparing this compound solutions for experiments.
References
- 1. medkoo.com [medkoo.com]
- 2. Current Development Status of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C16H14FIN4O3 | CID 42642654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. medkoo.com [medkoo.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. file.glpbio.com [file.glpbio.com]
GDC-0623: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of GDC-0623, a potent and selective ATP-uncompetitive inhibitor of MEK1. The information is intended to guide researchers in utilizing this compound for in vitro and in vivo studies targeting the RAS/RAF/MEK/ERK signaling pathway.
Introduction
This compound is a highly selective inhibitor of MEK1, a key kinase in the mitogen-activated protein kinase (MAPK) signaling cascade.[1][2] This pathway is frequently dysregulated in various human cancers, making it an important target for therapeutic intervention. This compound has demonstrated efficacy in both BRAF and KRAS mutant cancer models.[3][4] These notes provide essential information on its solubility, preparation of stock solutions, and protocols for common experimental applications.
Physicochemical Properties and Solubility
Proper dissolution of this compound is critical for accurate and reproducible experimental results. The solubility of this compound in commonly used laboratory solvents is summarized below.
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 91[1][5] | ~199.46[1] | Use fresh, anhydrous DMSO as moisture can reduce solubility.[1] Heating is also recommended.[5] |
| Ethanol | 5 - 6[1][5] | ~10.96 - 13.15[5][6] | Sonication may be required to achieve complete dissolution.[5][7] |
| Water | < 1 | Insoluble | This compound is practically insoluble in aqueous solutions. |
Note: To achieve higher concentrations, warming the solution at 37°C for 10 minutes and/or using an ultrasonic bath is recommended.[4][7] Stock solutions in DMSO can be stored at -20°C for several months.[4][7]
Signaling Pathway
This compound targets the core of the RAS/RAF/MEK/ERK pathway. This pathway is a critical regulator of cell proliferation, survival, and differentiation. Mutations in upstream components like RAS and RAF can lead to constitutive activation of this pathway, driving tumorigenesis.
Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of this compound on MEK.
Experimental Protocols
Preparation of Stock Solutions
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution in experimental media.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or incubator at 37°C (optional)
-
Ultrasonic bath (optional)
Protocol:
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add the corresponding volume of DMSO).
-
Vortex the solution thoroughly for 1-2 minutes.
-
If the compound is not fully dissolved, warm the tube at 37°C for 10 minutes and vortex again.[4][7]
-
Alternatively, or in addition, place the tube in an ultrasonic bath for a few minutes until the solution is clear.[7]
-
Once completely dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for several months or at -80°C for longer-term storage.[6][7][8]
Caption: Workflow for preparing this compound stock solutions.
In Vitro MEK1 Kinase Assay
Objective: To determine the inhibitory activity of this compound on MEK1 kinase in a cell-free system.
Materials:
-
Purified inactive recombinant MEK1 protein
-
Active BRAF, CRAF, or BRAF V600E kinase
-
Inactive recombinant ERK2
-
This compound stock solution
-
Kinase Buffer (20 mM MOPS pH 7.2, 25 mM beta-glycerol phosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT)
-
ATP solution (100 µM)
-
MgCl₂ (15 mM)
-
Laemmli sample buffer
-
SDS-PAGE equipment
-
Antibodies for phospho-MEK and total MEK
-
Chemiluminescent substrate
Protocol:
-
Pre-incubate 0.14 µM of purified inactive MEK1 with varying concentrations of this compound in 15 µL of kinase buffer for 10 minutes at 30°C.[1][4]
-
Initiate the kinase reaction by adding 1 ng of an active RAF kinase (e.g., BRAF V600E) and 0.5 µg of inactive ERK2 to the reaction mixture. The total reaction volume should be 20 µL.
-
Stop the reaction by adding Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane and perform a Western blot analysis using an antibody specific for phosphorylated MEK.
-
Visualize the immunoreactive proteins using a chemiluminescent substrate.[1][4]
-
Quantify the band intensities to determine the extent of MEK1 inhibition by this compound.
Cell-Based Proliferation Assay
Objective: To evaluate the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A375 (BRAFV600E), HCT116 (KRASG13D), COLO 205 (BRAFV600E))[1][4]
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Protocol:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the existing medium from the wells and add the medium containing different concentrations of this compound.
-
Incubate the plate for the desired period (e.g., 48-72 hours).
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the EC₅₀ value, which is the concentration of this compound that inhibits cell proliferation by 50%. This compound has shown EC₅₀ values in the nanomolar range for various cancer cell lines.[1][4]
In Vivo Studies
For in vivo experiments in mouse xenograft models (e.g., A375, MiaPaCa-2, HCT116), this compound has been administered via oral gavage (p.o.) at doses around 40 mg/kg, demonstrating significant tumor growth inhibition.[1] The formulation for oral administration may involve vehicles such as a mixture of DMSO, PEG300, Tween-80, and saline.[8] It is crucial to perform formulation and stability studies before commencing in vivo experiments.
Safety Precautions
This compound is a potent bioactive compound. Standard laboratory safety practices should be followed when handling this chemical. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle the powder in a chemical fume hood to avoid inhalation. Refer to the Safety Data Sheet (SDS) for comprehensive safety information.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. Mechanism of MEK inhibition determines efficacy in mutant KRAS- versus BRAF-driven cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.glpbio.com [file.glpbio.com]
- 5. This compound | MEK | Apoptosis | TargetMol [targetmol.com]
- 6. medkoo.com [medkoo.com]
- 7. apexbt.com [apexbt.com]
- 8. medchemexpress.com [medchemexpress.com]
GDC-0623 Stock Solution: Preparation and Storage Protocols
Application Note
GDC-0623 is a potent and selective, ATP-uncompetitive inhibitor of MEK1 (mitogen-activated protein kinase kinase 1) with a Ki (inhibitor constant) of 0.13 nM.[1][2][3][4][5] It is a crucial tool for researchers studying the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in various cancers.[1][4] Proper preparation and storage of this compound stock solutions are critical for ensuring its stability and the reproducibility of experimental results. This document provides detailed protocols for the preparation and storage of this compound stock solutions for in vitro research applications.
Data Presentation
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Weight | 456.21 g/mol | [2][3][4][5] |
| CAS Number | 1168091-68-6 | [1][2][5][6] |
| Appearance | Light yellow to gray solid | [2] |
| Solubility in DMSO | ≥16.85 mg/mL (≥36.9 mM) to 91 mg/mL (199.46 mM). Use of fresh, moisture-free DMSO is recommended for optimal solubility.[3][5] | [1][2][3][5][6][7] |
| Solubility in Ethanol | ≥2.69 mg/mL (≥5.89 mM) to 6.0 mg/mL (13.15 mM). Sonication may be required to aid dissolution.[1][3] | [1][3][5][6][7] |
| Solubility in Water | Insoluble or very slightly soluble. | [3][5][7] |
Signaling Pathway
This compound is a highly specific inhibitor of MEK1, a key kinase in the MAPK/ERK signaling cascade. The diagram below illustrates the canonical RAS/RAF/MEK/ERK pathway and the point of inhibition by this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. This compound | C16H14FIN4O3 | CID 42642654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound | MEK | Apoptosis | TargetMol [targetmol.com]
Application Notes and Protocols for GDC-0623 Treatment in Sensitive Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
GDC-0623 is a potent and selective, ATP-uncompetitive inhibitor of MEK1 (mitogen-activated protein kinase kinase 1), a critical component of the RAS/RAF/MEK/ERK signaling pathway.[1][2][3] Dysregulation of this pathway is a frequent event in human cancers, often driven by mutations in genes such as BRAF and KRAS, leading to uncontrolled cell proliferation and survival.[2][3] this compound has demonstrated significant anti-tumor activity in a range of cancer cell lines, particularly those harboring BRAF V600E and KRAS mutations.[1][4] These application notes provide detailed protocols for identifying and characterizing this compound sensitivity in cancer cell lines.
Mechanism of Action
This compound is an allosteric inhibitor that binds to a pocket adjacent to the ATP-binding site of MEK1.[1] This binding prevents MEK1 from being phosphorylated and activated by upstream kinases such as RAF, thereby inhibiting the phosphorylation and activation of its only known substrates, ERK1 and ERK2.[2] The inhibition of ERK1/2 phosphorylation leads to the downregulation of downstream signaling pathways responsible for cell proliferation, survival, and differentiation.
References
Troubleshooting & Optimization
GDC-0623 not dissolving properly in media
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the MEK1 inhibitor, GDC-0623.
Troubleshooting Guide: this compound Dissolution Issues
Researchers may encounter challenges with dissolving this compound, a potent and selective MEK1 inhibitor, in aqueous media for in vitro and in vivo experiments. This guide provides a systematic approach to troubleshoot and resolve these issues.
Problem: this compound is not dissolving or is precipitating out of solution in my experimental media.
This is a common issue due to the hydrophobic nature of this compound. The following steps will help ensure proper dissolution and a stable solution for your experiments.
Step 1: Verify the Recommended Solvent and Concentration
This compound is practically insoluble in water.[1][2] The recommended solvent for preparing a stock solution is dimethyl sulfoxide (DMSO).[1][3][4] It is also soluble in ethanol.[1][4]
Step 2: Prepare a High-Concentration Stock Solution in DMSO
It is crucial to first prepare a concentrated stock solution of this compound in high-quality, anhydrous DMSO. Several sources indicate that moisture-absorbing DMSO can significantly reduce the solubility of the compound.[1] Therefore, using fresh, newly opened DMSO is highly recommended.[1][3]
-
Action: Dissolve this compound powder in 100% anhydrous DMSO to create a stock solution. For example, a stock solution of 10 mM can be prepared.[3]
-
Tip: To aid dissolution, you can warm the solution at 37°C for 10 minutes and/or use an ultrasonic bath for a short period.[5][6]
Step 3: Dilute the Stock Solution into Your Final Media
Directly adding the DMSO stock solution to your aqueous experimental media should be done carefully to avoid precipitation. The final concentration of DMSO in your media should be kept as low as possible to minimize solvent effects on your cells or animal models. A final DMSO concentration of less than 0.1% is generally recommended for most cell culture experiments.
-
Action: Serially dilute the high-concentration DMSO stock solution into your aqueous media to achieve the desired final concentration of this compound.
-
Workflow:
Caption: Workflow for preparing this compound working solutions.
Step 4: Consider Co-solvents for In Vivo Formulations
For in vivo studies requiring higher concentrations of this compound, a simple dilution in aqueous media may not be feasible. In such cases, the use of co-solvents is necessary to maintain solubility.
-
Action: Prepare formulations using vehicles containing co-solvents such as PEG300, Tween-80, or carboxymethylcellulose sodium (CMC-Na).[1][3]
-
Example In Vivo Formulation: A clear solution for oral administration can be prepared by adding a DMSO stock solution to a mixture of PEG300 and ddH2O.[1] Another option for a homogeneous suspension involves mixing the compound with a CMC-Na solution.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in different solvents?
The solubility of this compound varies significantly across different solvents. It is highly soluble in DMSO, moderately soluble in Ethanol, and practically insoluble in water.[1][2]
Quantitative Solubility Data
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference(s) |
| DMSO | 50 - 91 | 109.60 - 199.46 | [1][3][4] |
| Ethanol | 5 - 6 | 10.95 - 13.15 | [1][4] |
| Water | < 1 (Insoluble) | - | [1] |
Q2: My this compound solution in DMSO appears cloudy. What should I do?
Cloudiness in your DMSO stock solution can be due to a few factors:
-
Moisture in DMSO: As mentioned, DMSO is hygroscopic and absorbed moisture can significantly decrease the solubility of this compound.[1][3] Always use fresh, anhydrous DMSO.
-
Incomplete Dissolution: Ensure the compound is fully dissolved. Gentle warming at 37°C or brief sonication can help.[5][6]
-
Compound Stability: While stable as a powder, improper storage of the stock solution can lead to degradation.
Q3: What are the recommended storage conditions for this compound powder and stock solutions?
Proper storage is critical to maintain the integrity of this compound.
-
DMSO Stock Solution: Aliquot and store at -80°C for up to 2 years or at -20°C for up to 1 year to avoid repeated freeze-thaw cycles.[3]
Q4: How does this compound work?
This compound is a potent and ATP-uncompetitive inhibitor of MEK1.[1][3] MEK1 is a key kinase in the RAS/RAF/MEK/ERK signaling pathway, which is often constitutively activated in various cancers, leading to uncontrolled cell proliferation.[4] By inhibiting MEK1, this compound blocks the phosphorylation of ERK, thereby inhibiting downstream signaling and cell growth.[4][7]
RAS/RAF/MEK/ERK Signaling Pathway
Caption: this compound inhibits the RAS/RAF/MEK/ERK pathway.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder (Molecular Weight: 456.21 g/mol )[3]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Optional: Ultrasonic bath, 37°C water bath
Procedure:
-
Calculate the mass of this compound required. For 1 mL of a 10 mM stock solution, you will need 4.56 mg of this compound.
-
Weigh the calculated amount of this compound powder and place it in a sterile vial.
-
Add the appropriate volume of anhydrous DMSO to the vial.
-
Vortex the solution until the powder is completely dissolved. If necessary, warm the vial at 37°C for 10 minutes or place it in an ultrasonic bath for a few minutes to aid dissolution.[5][6]
-
Once fully dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage.[3]
Protocol 2: Preparation of a Working Solution for In Vitro Cell Culture
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium
Procedure:
-
Determine the final concentration of this compound needed for your experiment. For example, if the desired final concentration is 100 nM.
-
Perform serial dilutions of the 10 mM stock solution in your cell culture medium. For instance, to make a 100 nM working solution in 10 mL of media, you would add 1 µL of the 10 mM stock solution.
-
Ensure the final concentration of DMSO in the cell culture medium is below a level that could cause toxicity to your cells (typically <0.1%).
-
Mix the working solution thoroughly by gentle inversion or pipetting before adding it to your cell cultures.
Protocol 3: Example Formulation for In Vivo Oral Administration
This is an example protocol and may need optimization for your specific animal model and experimental design.
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
ddH₂O (double-distilled water)
Procedure:
-
Prepare a clarified stock solution of this compound in DMSO (e.g., 20 mg/mL).[1]
-
For a 1 mL working solution, take 50 µL of the 20 mg/mL DMSO stock solution and add it to 450 µL of PEG300.[1]
-
Mix thoroughly until the solution is clear.[1]
-
Add 500 µL of ddH₂O to bring the final volume to 1 mL.[1]
-
The final solution should be used immediately for optimal results.[1]
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleck.co.jp [selleck.co.jp]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. file.glpbio.com [file.glpbio.com]
- 6. This compound | CAS:1168091-68-6 | MEK1 inhibitor, potent and ATP-uncompetitive | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. researchgate.net [researchgate.net]
GDC-0623 Technical Support Center: Troubleshooting Precipitation in Cell Culture
This technical support center provides guidance to researchers, scientists, and drug development professionals on addressing precipitation of the MEK1 inhibitor GDC-0623 in cell culture experiments. The following information is intended to help users identify potential causes of precipitation and provides systematic solutions to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective, ATP-uncompetitive inhibitor of MEK1 (mitogen-activated protein kinase kinase 1).[1][2][3] MEK1 is a key component of the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in cancer and other diseases.[3][4][5] By inhibiting MEK1, this compound blocks downstream signaling to ERK, thereby inhibiting cell proliferation and inducing apoptosis in cancer cells with activating mutations in the BRAF or KRAS genes.[6][7]
Q2: I observed precipitation in my cell culture media after adding this compound. What are the common causes?
A2: Precipitation of small molecule inhibitors like this compound in cell culture is a common issue that can arise from several factors:
-
Poor Aqueous Solubility: this compound is sparingly soluble in water.[1][8] When a concentrated stock solution (typically in DMSO) is diluted into an aqueous cell culture medium, the compound can crash out of solution.
-
High Final Concentration: Exceeding the solubility limit of this compound in the final culture medium will lead to precipitation.
-
High DMSO Concentration: While DMSO is an effective solvent for this compound, high final concentrations of DMSO in the culture medium (ideally ≤ 0.1%) can be toxic to cells and can also contribute to compound precipitation.[9]
-
Media Components: Interactions with components in the cell culture medium, such as proteins and salts in serum, can reduce the solubility of the compound.[9]
-
pH and Temperature: Changes in the pH or temperature of the media can affect compound solubility.[9][10]
-
Improper Stock Solution Handling: Repeated freeze-thaw cycles or improper storage of stock solutions can lead to the formation of micro-precipitates that become more apparent upon dilution.[10]
Q3: How can I visually confirm that what I'm seeing is compound precipitation?
A3: Compound precipitation can be identified through several visual cues:
-
Cloudiness or Turbidity: The cell culture medium may appear hazy or cloudy immediately or shortly after the addition of this compound.[9]
-
Visible Particles: You may observe fine particles, crystals, or an amorphous solid suspended in the medium or settled at the bottom of the culture vessel.[9]
-
Microscopic Examination: Under a microscope, you may see crystalline structures or amorphous aggregates that are distinct from the cells.
It is important to differentiate compound precipitation from other common cell culture issues like microbial contamination, which also causes turbidity but is typically accompanied by a rapid pH change and the presence of motile microorganisms.[10]
Troubleshooting Guide
If you are experiencing precipitation with this compound, follow these troubleshooting steps:
Step 1: Review Your Stock Solution Preparation and Handling
-
Use High-Quality, Anhydrous DMSO: Moisture in DMSO can reduce the solubility of this compound.[1][2] Use fresh, anhydrous DMSO to prepare your stock solutions.
-
Ensure Complete Dissolution: When preparing the stock solution, ensure the compound is fully dissolved. Gentle warming (e.g., in a 37°C water bath for 10 minutes) and/or sonication can aid in dissolution.[6][11]
-
Store Stock Solutions Properly: Aliquot your this compound stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C as recommended by the supplier.[5]
Step 2: Optimize the Dilution Method
-
Pre-warm the Media: Before adding the this compound stock solution, ensure your cell culture medium is pre-warmed to 37°C.[10]
-
Serial Dilutions: Instead of adding a small volume of highly concentrated stock directly to a large volume of media, perform serial dilutions. This gradual change in solvent environment can help maintain solubility.
-
Rapid Mixing: When adding the this compound solution to the medium, mix it quickly and thoroughly to facilitate rapid dispersion and minimize localized high concentrations that can lead to precipitation.
Step 3: Adjust Final Concentrations
-
Lower the Final this compound Concentration: If precipitation persists, consider reducing the final working concentration of this compound in your experiment. The effective concentrations (EC50) for this compound in various cell lines are in the nanomolar range, so high concentrations may not be necessary.[1][11]
-
Maintain a Low Final DMSO Concentration: Aim for a final DMSO concentration of 0.1% or lower in your cell culture medium. This minimizes solvent-related precipitation and cellular toxicity.
Step 4: Consider Media Modifications (Advanced)
-
Serum Concentration: If using a serum-containing medium, you could test if reducing the serum percentage affects precipitation, as proteins in serum can sometimes bind to and precipitate small molecules.
-
Use of a Different Medium: In some cases, the specific formulation of the cell culture medium can influence compound solubility.[10] If your experimental design allows, you could test the solubility of this compound in an alternative base medium.
Quantitative Data Summary
The following table summarizes the solubility and effective concentrations of this compound based on available data.
| Parameter | Value | Solvent/Conditions | Source |
| Solubility in DMSO | 50 mg/mL (109.60 mM) | DMSO | [2] |
| 70.5 mg/mL (154.53 mM) | DMSO | [5] | |
| 91 mg/mL (199.46 mM) | DMSO | [1] | |
| Solubility in Ethanol | 5 mg/mL (10.95 mM) | Ethanol (warmed) | [12] |
| 6 mg/mL (13.15 mM) | Ethanol | [1][5] | |
| Solubility in Water | <1 mg/mL (Insoluble) | Water | [1][12] |
| EC50 (A375 cells) | 4 nM | Cell-based assay | [1] |
| EC50 (HCT116 cells) | 42 nM - 53 nM | Cell-based assay | [1][2] |
| EC50 (COLO 205 cells) | 11 nM | Cell-based assay | [1] |
| EC50 (HT-29 cells) | 18 nM | Cell-based assay | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
To facilitate dissolution, gently vortex the tube and/or place it in an ultrasonic bath for a few minutes. If necessary, warm the tube at 37°C for 10 minutes.[6][11]
-
Visually inspect the solution to ensure the compound is completely dissolved and no particulates are visible.
-
Aliquot the stock solution into single-use volumes in sterile tubes.
-
Store the aliquots at -20°C or -80°C. For short-term storage (days to weeks), 4°C may be acceptable, while long-term storage (months to years) requires -20°C.[8]
-
Protocol 2: Dilution of this compound for Cell Culture Treatment
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Pre-warmed (37°C) sterile cell culture medium
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in pre-warmed cell culture medium to achieve the final desired concentration. For example, to achieve a 100 nM final concentration from a 10 mM stock with a final DMSO concentration of 0.1%:
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock to 99 µL of pre-warmed medium (resulting in a 100 µM solution).
-
Add 1 µL of the 100 µM intermediate dilution to 999 µL of the cell culture medium in your experimental plate or flask.
-
-
Immediately after adding the this compound solution to the final culture volume, gently swirl the plate or flask to ensure rapid and thorough mixing.
-
Visually inspect the medium for any signs of precipitation before placing the culture vessel in the incubator.
-
Visualizations
Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of this compound on MEK1.
Caption: A stepwise workflow for troubleshooting this compound precipitation in cell culture experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C16H14FIN4O3 | CID 42642654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. medkoo.com [medkoo.com]
- 6. apexbt.com [apexbt.com]
- 7. researchgate.net [researchgate.net]
- 8. medkoo.com [medkoo.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. file.glpbio.com [file.glpbio.com]
- 12. selleck.co.jp [selleck.co.jp]
Technical Support Center: Optimizing GDC-0623 Concentration for Cell Viability Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of the MEK1 inhibitor, GDC-0623, for cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective, ATP-uncompetitive inhibitor of MEK1 (mitogen-activated protein kinase kinase 1).[1][2] MEK1 is a key component of the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in cell proliferation and survival.[3][4] By inhibiting MEK1, this compound blocks the phosphorylation and activation of ERK1/2, leading to the inhibition of downstream signaling and subsequent reduction in tumor cell growth.[3][5][6]
Q2: What is a typical starting concentration range for this compound in a cell viability assay?
A2: Based on published data, the half-maximal effective concentration (EC50) of this compound can range from low nanomolar to mid-nanomolar depending on the cancer cell line's genetic background (e.g., BRAF or KRAS mutation status).[1][6] A good starting point for a dose-response experiment would be a wide concentration range, for example, from 0.1 nM to 10 µM, to capture the full dose-response curve.
Q3: How should I prepare and store this compound?
A3: this compound is typically supplied as a powder. For in vitro experiments, it is recommended to prepare a high-concentration stock solution in dimethyl sulfoxide (DMSO).[7] This stock solution can be stored at -20°C or -80°C for several months.[6] It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in cell culture medium, ensuring the final DMSO concentration in the assay is low (typically ≤0.5%) to prevent solvent-induced cytotoxicity.
Q4: How long should I incubate the cells with this compound?
A4: The optimal incubation time can vary depending on the cell line and the specific experimental goals. For cell viability assays, a common incubation period is 72 hours.[1] However, it is recommended to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal endpoint for your specific cell line and experimental conditions.
Troubleshooting Guide
This guide addresses common issues encountered when optimizing this compound concentration in cell viability assays.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in EC50 values between experiments | 1. Inconsistent cell seeding density: Variations in the number of cells per well can alter the effective drug concentration per cell. 2. Cell passage number: Using cells with high or inconsistent passage numbers can lead to phenotypic and genotypic drift. 3. Inconsistent incubation time: The duration of drug exposure directly impacts the observed effect. | 1. Standardize cell seeding: Ensure a homogenous cell suspension and use a consistent seeding density for all experiments. 2. Use low-passage cells: Maintain a consistent and documented range of cell passages for your experiments. 3. Maintain consistent timing: Adhere to a strict and consistent incubation time for all assays. |
| No significant effect on cell viability observed | 1. Incorrect concentration range: The effective concentration may be outside the tested range. 2. Cell line resistance: The chosen cell line may be insensitive to MEK inhibition. 3. Compound instability: this compound may have degraded or precipitated out of solution. | 1. Broaden the concentration range: Test a wider range of concentrations, including higher and lower doses. 2. Verify cell line sensitivity: Confirm that your cell line has an active RAS/RAF/MEK/ERK pathway and is known to be sensitive to MEK inhibitors. Consider using a positive control cell line with a known sensitivity to this compound. 3. Ensure proper handling: Prepare fresh dilutions from a properly stored stock solution for each experiment. Visually inspect for any precipitation. |
| "Edge effect" observed in multi-well plates | Evaporation from outer wells: Increased evaporation in the perimeter wells of a microplate can concentrate the drug and affect cell growth. | Minimize evaporation: Avoid using the outermost wells of the plate for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier. |
| Discrepancy between biochemical and cellular assay results | Differences in experimental conditions: Biochemical assays often use lower ATP concentrations than those found intracellularly. High cellular ATP can compete with ATP-competitive inhibitors. This compound is an ATP-uncompetitive inhibitor, making this less of a concern. However, factors like cell permeability and efflux pumps can still lead to discrepancies. | Confirm target engagement in cells: Perform a Western blot to analyze the phosphorylation status of ERK1/2, the direct downstream target of MEK1. A decrease in phospho-ERK levels upon this compound treatment would confirm target engagement in your cellular context. |
Data Presentation
Table 1: EC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Mutation Status | EC50 (nM) | Citation(s) |
| A375 | Melanoma | BRAF V600E | 4 - 7 | [1][6] |
| HCT116 | Colorectal Cancer | KRAS G13D | 42 - 53 | [1][6] |
| COLO 205 | Colorectal Cancer | BRAF V600E | 11 | [6] |
| HT-29 | Colorectal Cancer | BRAF V600E | 18 | [6] |
Experimental Protocols
Detailed Protocol for a Cell Viability (e.g., MTT) Assay
This protocol provides a general framework for determining the EC50 of this compound using a 96-well plate format.
Materials:
-
This compound
-
DMSO
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: a. Harvest and count cells, ensuring they are in the exponential growth phase. b. Dilute the cell suspension to the desired seeding density (e.g., 5,000 cells/well in 100 µL of complete culture medium). The optimal seeding density should be determined empirically for each cell line to ensure cells are still in the exponential growth phase at the end of the incubation period. c. Seed 100 µL of the cell suspension into each well of a 96-well plate. d. Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
Compound Preparation and Treatment: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Perform a serial dilution of the this compound stock solution in complete cell culture medium to create a range of working concentrations (e.g., 2X the final desired concentrations). c. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only for background measurement). d. Carefully remove the medium from the wells and add 100 µL of the appropriate this compound dilution or control solution to each well.
-
Incubation: a. Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Assay: a. After the incubation period, add 10-20 µL of MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals. c. Carefully remove the medium containing MTT. d. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. e. Gently mix the contents of the wells on an orbital shaker for 5-10 minutes to ensure complete solubilization.
-
Data Acquisition and Analysis: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. b. Subtract the average absorbance of the no-cell control wells from all other wells. c. Normalize the data to the vehicle control by setting the average absorbance of the vehicle control wells to 100% viability. d. Plot the normalized cell viability against the logarithm of the this compound concentration. e. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the EC50 value.
Mandatory Visualizations
Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of this compound on MEK1.
Caption: Experimental workflow for a cell viability assay using this compound.
References
GDC-0623 off-target effects in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the MEK1 inhibitor, GDC-0623.
Frequently Asked Questions (FAQs)
On-Target Effects and Mechanism of Action
Q1: What is the primary target and mechanism of action of this compound?
A1: this compound is a potent, selective, and orally active ATP-uncompetitive inhibitor of MEK1.[1][2][3] It specifically inhibits the mitogen-activated protein kinase kinase (MEK or MAP/ERK kinase), a key component of the RAS/RAF/MEK/ERK signaling pathway that regulates cell growth.[1][3] Constitutive activation of this pathway is implicated in many cancers.[1][3] this compound's mechanism is described as a "feedback buster," meaning it stabilizes the RAF/MEK complex, thereby preventing feedback phosphorylation of MEK by RAF.
Q2: What is the potency of this compound on its primary target?
A2: this compound is a highly potent inhibitor of MEK1 with a Ki of 0.13 nM.
Off-Target Effects and Selectivity
Q3: Is there a publicly available kinase selectivity profile or kinome scan for this compound?
A3: Based on extensive searches of publicly available literature, a comprehensive kinase selectivity profile or kinome scan for this compound has not been identified. The available data consistently describe this compound as a highly selective MEK1 inhibitor.
Q4: I am observing unexpected cellular effects in my experiment that don't seem to be related to MEK1 inhibition. Could these be off-target effects of this compound?
A4: While this compound is reported to be highly selective for MEK1, the possibility of off-target effects, especially at higher concentrations, can never be entirely ruled out for any small molecule inhibitor. Unexpected phenotypes could arise from inhibition of a kinase with a similar allosteric pocket or from other, non-kinase-mediated effects.
Q5: How can I investigate potential off-target effects of this compound in my experimental system?
A5: If you suspect off-target effects, consider the following troubleshooting steps:
-
Dose-Response Curve: Perform a detailed dose-response curve for your observed phenotype. On-target effects should typically occur at concentrations consistent with the EC50 for MEK1 inhibition in your cell line, whereas off-target effects may only appear at significantly higher concentrations.
-
Rescue Experiments: Attempt to rescue the unexpected phenotype by reactivating the MEK/ERK pathway downstream of MEK1 (e.g., by expressing a constitutively active ERK). If the phenotype is not rescued, it may be independent of the MEK/ERK pathway.
-
Use a Structurally Different MEK Inhibitor: Compare the effects of this compound with another MEK inhibitor that has a different chemical scaffold. If the unexpected phenotype is unique to this compound, it is more likely to be an off-target effect.
-
Kinase Profiling: If resources permit, you can perform your own kinase profiling experiment by sending this compound to a specialized contract research organization (CRO) that offers kinome scanning services.
Experimental Troubleshooting
Q6: I'm not seeing the expected level of p-ERK inhibition in my Western blot after this compound treatment. What could be the issue?
A6: Several factors could contribute to a lack of p-ERK inhibition:
-
Compound Integrity: Ensure the this compound you are using is of high purity and has been stored correctly to prevent degradation.
-
Cellular Uptake and Efflux: Your cell line may have low permeability to the compound or express high levels of efflux pumps that actively remove it.
-
Assay Conditions: Verify the concentration of this compound used and the treatment duration. A time-course and dose-response experiment is recommended to determine the optimal conditions for your specific cell line.
-
Feedback Activation: In some cellular contexts, inhibition of MEK can lead to feedback activation of upstream components of the pathway, which may partially overcome the inhibitory effect. This compound is known as a "feedback buster," but the cellular context is always important.
Q7: I'm observing significant cytotoxicity in my cell line at concentrations where I don't expect to see strong MEK inhibition. What could be the cause?
A7: This could be due to a few reasons:
-
High Sensitivity of the Cell Line: Your cell line may be exceptionally sensitive to even partial MEK pathway inhibition.
-
Off-Target Toxicity: At higher concentrations, off-target effects leading to cytotoxicity are possible. Refer to the troubleshooting guide for investigating off-target effects (Q5).
-
Experimental Artifact: Ensure the observed cytotoxicity is not due to solvent effects (e.g., high concentrations of DMSO) or other experimental variables.
Quantitative Data Summary
Table 1: On-Target Potency of this compound
| Parameter | Value | Target |
| Ki | 0.13 nM | MEK1 |
Table 2: Cellular Potency of this compound in Various Cancer Cell Lines
| Cell Line | Genotype | EC50 (nM) |
| A375 | BRAF V600E | 7 |
| HCT116 | KRAS G13D | 42 |
Experimental Protocols
Protocol 1: In Vitro MEK1 Kinase Assay
This protocol is a generalized procedure for assessing the inhibitory activity of this compound on MEK1 kinase activity in a biochemical assay.
Materials:
-
Recombinant active MEK1 enzyme
-
Recombinant inactive ERK2 (substrate)
-
This compound
-
ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM beta-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
96-well assay plates
-
ADP-Glo™ Kinase Assay (Promega) or similar detection system
Procedure:
-
Prepare a serial dilution of this compound in kinase reaction buffer.
-
Add this compound dilutions or vehicle control (DMSO) to the wells of the assay plate.
-
Add recombinant MEK1 enzyme to each well and incubate for 10-15 minutes at room temperature to allow for compound binding.
-
Add recombinant inactive ERK2 substrate to each well.
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for MEK1.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic curve.
Protocol 2: Western Blotting for p-ERK Inhibition in Cultured Cells
This protocol describes how to assess the cellular activity of this compound by measuring the phosphorylation of ERK, the downstream target of MEK1.
Materials:
-
Cultured cells of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle control for the desired time period.
-
Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and then detect the signal using a chemiluminescent substrate and an imaging system.
-
To control for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.
Visualizations
Caption: this compound inhibits the phosphorylation of ERK1/2 by MEK1/2.
Caption: A logical workflow for troubleshooting unexpected results.
References
GDC-0623 stability issues in aqueous solution
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the handling and use of the MEK1 inhibitor, GDC-0623, particularly concerning its stability in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound?
A1: this compound has very low solubility in water (<1 mg/mL) but is soluble in organic solvents such as DMSO (up to 91 mg/mL) and ethanol (up to 6 mg/mL).[1][2] For experimental use, it is standard practice to first dissolve this compound in a high-quality, anhydrous organic solvent like DMSO to prepare a concentrated stock solution.
Q2: How should I prepare stock solutions of this compound?
A2: It is highly recommended to prepare stock solutions of this compound in anhydrous DMSO at a concentration of 10 mM or higher.[2] Using fresh, high-purity DMSO is crucial, as moisture can reduce the solubility of the compound.[1] To aid dissolution, you can warm the solution to 37°C for 10 minutes or use an ultrasonic bath.
Q3: What are the recommended storage conditions for this compound?
A3: Proper storage is critical to maintain the integrity of this compound.
-
Solid Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.
-
In Solvent (e.g., DMSO): Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. Store at -80°C for up to 2 years or at -20°C for up to 1 year.[2]
Q4: Can I store this compound in an aqueous working solution?
A4: It is strongly advised to prepare aqueous working solutions fresh for each experiment and use them the same day.[2] this compound is prone to precipitation and potential degradation in aqueous media over time. Storing this compound in aqueous buffers or cell culture media for extended periods is not recommended.
Q5: What is the mechanism of action of this compound?
A5: this compound is a potent and selective, ATP-uncompetitive inhibitor of MEK1.[3][4] It is a key component of the RAS/RAF/MEK/ERK signaling pathway, which is often constitutively activated in various cancers.[4] By inhibiting MEK1, this compound blocks the phosphorylation of ERK, thereby inhibiting downstream signaling that promotes cell proliferation.[5] Some studies have shown that this compound can stabilize the RAF-MEK complex.[5][6]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
Issue 1: Precipitation observed after diluting DMSO stock solution into aqueous media.
-
Cause: This is the most common issue and is due to the low aqueous solubility of this compound. When the concentrated DMSO stock is diluted into an aqueous buffer or cell culture medium, the compound can crash out of solution.
-
Solution:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is sufficient to maintain solubility, typically between 0.1% and 0.5%. However, always consider the tolerance of your specific cell line or assay to DMSO.
-
Working Solution Preparation: Instead of a single large dilution, perform serial dilutions. It can also be beneficial to add the this compound stock solution to the aqueous medium while vortexing or stirring to ensure rapid mixing.
-
Use of Co-solvents: For in vivo studies, formulations often include co-solvents like PEG300 and surfactants like Tween-80 to improve solubility.[2]
-
Fresh Preparation: Always prepare the final aqueous working solution immediately before use.
-
Issue 2: Inconsistent or lower-than-expected activity in cell-based assays.
-
Cause: This could be due to several factors, including compound precipitation, degradation, or adsorption to plastics.
-
Solution:
-
Confirm Solubility: After preparing your final working solution, visually inspect it for any precipitate. If possible, centrifuge the solution and measure the concentration of this compound in the supernatant.
-
Minimize Incubation Time in Aqueous Media: If your experimental protocol allows, minimize the time the compound spends in the aqueous medium before being added to the cells.
-
Use Low-Binding Plastics: Consider using low-protein-binding microplates and pipette tips to prevent the compound from adsorbing to the plastic surfaces.
-
Verify Stock Solution Integrity: If you have stored your DMSO stock for a long time, its integrity might be compromised. It is advisable to use a fresh stock solution or verify the concentration of the old stock.
-
Issue 3: Difficulty dissolving the solid this compound powder.
-
Cause: The compound may not readily dissolve if the solvent is not of high quality or if the correct technique is not used.
-
Solution:
-
Use Anhydrous DMSO: Ensure you are using a fresh, unopened bottle of anhydrous, high-purity DMSO.
-
Mechanical Assistance: Gentle warming to 37°C or sonication can help dissolve the compound.
-
Proper Mixing: Vortex the solution thoroughly after adding the solvent to the powder.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 91 | 199.46 |
| Ethanol | 6 | 13.15 |
| Water | <1 | - |
Data compiled from multiple sources.[1][2]
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent (e.g., DMSO) | -80°C | 2 years |
| -20°C | 1 year |
Data compiled from multiple sources.[2]
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for In Vitro Assays
-
Stock Solution Preparation (10 mM):
-
Weigh out the required amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration (Molecular Weight of this compound is 456.21 g/mol ).
-
Vortex thoroughly. If necessary, warm the solution at 37°C for 10 minutes or sonicate until the solid is completely dissolved.
-
Aliquot the stock solution into single-use vials and store at -80°C.
-
-
Working Solution Preparation (for Cell Culture):
-
Thaw a single-use aliquot of the 10 mM stock solution.
-
Perform serial dilutions in cell culture medium to achieve the desired final concentration. Ensure the final DMSO concentration is below the level that affects your cells (typically ≤ 0.5%).
-
Prepare the working solution immediately before adding it to the cells.
-
Protocol 2: In Vitro MEK1 Kinase Assay
This protocol is adapted from published literature.[1]
-
Pre-incubate 0.14 µM of purified inactive recombinant MEK1 protein with varying concentrations of this compound in a kinase buffer (e.g., 20 mM MOPS pH 7.2, 25 mM beta-glycerol phosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT, 100 µM ATP, 15 mM MgCl₂) for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding 1 ng of an upstream kinase (e.g., BRAF or CRAF) and 0.5 µg of inactive recombinant ERK2.
-
Incubate the reaction for 30 minutes at 30°C.
-
Stop the reaction by adding Laemmli sample buffer.
-
Analyze the level of phosphorylated MEK by SDS-PAGE and Western blotting.
Visualizations
Caption: Mechanism of action of this compound in the RAS/RAF/MEK/ERK pathway.
Caption: Troubleshooting workflow for this compound aqueous solution issues.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C16H14FIN4O3 | CID 42642654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. apexbt.com [apexbt.com]
- 6. Allosteric MEK inhibitors act on BRAF/MEK complexes to block MEK activation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: GDC-0623 In Vivo Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the MEK1 inhibitor GDC-0623 in in vivo experiments.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective, ATP-noncompetitive allosteric inhibitor of MEK1[1][2][3]. MEK1 is a key protein kinase in the RAS/RAF/MEK/ERK signaling pathway, which is frequently hyperactivated in various cancers and plays a crucial role in cell proliferation and survival[3][4][5]. This compound binds to an allosteric pocket in the MEK1 enzyme, preventing its activation by RAF kinases and subsequent phosphorylation of its downstream target, ERK[1][6][7]. This blockade of ERK signaling leads to the inhibition of tumor cell growth[4][5].
Q2: In which cancer models has this compound shown in vivo efficacy?
A2: this compound has demonstrated significant anti-tumor activity in various preclinical xenograft models. It has shown efficacy in tumors with both BRAF and KRAS mutations[8][9]. Specific examples include colon cancer (COLO-205, HCT116), melanoma (A375), and pancreatic cancer (MiaPaCa-2) xenografts[2][10].
Q3: What is a typical starting dose and administration route for this compound in mice?
A3: A commonly reported effective oral dose for this compound in mouse xenograft models is 40 mg/kg, administered daily via oral gavage (p.o.)[2][10]. At this dose, significant tumor growth inhibition has been observed without a notable impact on the body weight of the animals[1].
II. Troubleshooting Guides
Formulation and Administration Issues
Q4: My this compound formulation is precipitating. How can I improve its solubility for in vivo use?
A4: this compound is poorly soluble in water. To achieve a stable formulation for oral gavage, a combination of solvents is typically required.
-
Recommended Formulation: A common approach is to first dissolve this compound in a small amount of an organic solvent like DMSO and then dilute it with a vehicle containing agents like PEG300 and Tween-80 in saline or water[11][12].
-
Example Formulation Protocol:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL)[12].
-
For a 1 mL final working solution, take 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 and mix again.
-
Finally, add 450 µL of saline to reach the final volume of 1 mL[12].
-
-
Troubleshooting Tips:
-
Fresh Preparation: It is highly recommended to prepare the formulation fresh daily to minimize the risk of precipitation[12].
-
Sonication and Warming: If precipitation occurs during preparation, gentle warming (to around 37°C) and/or sonication can aid in dissolution[9][12].
-
Vehicle Components: Ensure the quality and purity of the vehicle components. Moisture-absorbing DMSO can reduce solubility[11].
-
Q5: I am observing signs of toxicity or distress in my mice after oral gavage. What could be the cause and how can I mitigate it?
A5: Toxicity after oral gavage can be related to the compound, the vehicle, or the gavage procedure itself.
-
Compound-Related Toxicity: While this compound is generally well-tolerated at effective doses[1], it's crucial to perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific mouse strain and model.
-
Vehicle-Related Toxicity: The solvents used in the formulation, particularly DMSO, can have toxic effects if used at high concentrations. It is recommended to keep the final concentration of DMSO in the working solution as low as possible, ideally below 2% for sensitive animals[12].
-
Gavage Procedure Complications: Improper oral gavage technique can lead to serious complications such as esophageal perforation, tracheal administration, aspiration pneumonia, or stress-induced physiological changes that can confound experimental results[3][4][6][10].
-
Proper Technique: Ensure that personnel are well-trained in the proper restraint and gavage techniques for mice. Using a flexible gavage tube instead of a rigid needle may reduce the risk of esophageal trauma[13].
-
Signs of Distress: Monitor animals closely after dosing for any signs of distress, including changes in breathing, lethargy, or weight loss[6]. If adverse effects are observed, consider reducing the volume or concentration of the administered solution, or refining the gavage technique.
-
Efficacy and Resistance Issues
Q6: I am not observing the expected anti-tumor efficacy with this compound. What are the potential reasons?
A6: A lack of efficacy can stem from several factors, from the experimental setup to the intrinsic biology of the tumor model.
-
Suboptimal Dosing or Formulation:
-
Dose: Ensure that the administered dose is within the therapeutic window. A dose of 40 mg/kg daily has been shown to be effective in several models[2][10].
-
Bioavailability: Poor formulation leading to precipitation can result in reduced absorption and lower bioavailability. Re-evaluate your formulation strategy as discussed in Q4.
-
-
Tumor Model Selection:
-
Genetic Background: this compound efficacy is often associated with the presence of BRAF or KRAS mutations[7][8]. Confirm the mutational status of your tumor cells.
-
Intrinsic Resistance: Some tumor models may have intrinsic resistance to MEK inhibitors. This can be due to parallel signaling pathways that bypass the MEK/ERK axis, such as the activation of the PI3K/AKT pathway[14][15].
-
-
Acquired Resistance: Tumors may initially respond to this compound but then develop resistance over time. Mechanisms of acquired resistance to MEK inhibitors can include:
-
Reactivation of the MAPK Pathway: This can occur through various mechanisms, including mutations in MEK itself or amplification of BRAF[16][17].
-
Activation of Bypass Pathways: Upregulation of alternative survival pathways, such as the PI3K/AKT pathway, is a common mechanism of resistance[14][15][18].
-
-
Off-Target Effects: While this compound is selective, it is important to consider that other MEK inhibitors have been shown to have off-target effects that could potentially influence experimental outcomes[1][2][19].
Q7: My tumor model is developing resistance to this compound. What are my options?
A7: Overcoming acquired resistance often involves combination therapy.
-
Combination with PI3K/mTOR Inhibitors: Since activation of the PI3K/AKT pathway is a common resistance mechanism, combining this compound with a PI3K or dual PI3K/mTOR inhibitor has shown synergistic effects in preclinical models[15][20].
-
Combination with other Targeted Therapies: Depending on the specific resistance mechanism, combining this compound with inhibitors of other signaling nodes, such as receptor tyrosine kinases (RTKs), may be beneficial[21].
-
Intermittent Dosing Schedules: Some studies suggest that intermittent dosing of MEK inhibitors in combination with other agents can be sufficient for efficacy and may help to mitigate toxicity[22].
III. Data Summary
Table 1: In Vivo Efficacy of this compound in Xenograft Models
| Cell Line | Cancer Type | Mouse Model | This compound Dose | Administration Route | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| COLO-205 | Colon (BRAF V600E) | Nude Mice | 40 mg/kg/day | Oral | T/C = 6% | [1] |
| MiaPaCa-2 | Pancreatic | Mice | 40 mg/kg daily | Oral | Potent TGI (120%) | [2] |
| A375 | Melanoma (BRAF V600E) | Mice | 40 mg/kg daily | Oral | Potent TGI (102%) | [2] |
| HCT116 | Colon (KRAS G13D) | Mice | 40 mg/kg daily | Oral | Potent TGI (115%) | [2] |
T/C: Treatment vs. Control tumor volume ratio. A lower T/C value indicates higher efficacy.
IV. Experimental Protocols
General Protocol for In Vivo Efficacy Study of this compound in a Xenograft Model
-
Cell Culture and Implantation:
-
Culture the chosen cancer cell line (e.g., COLO-205) under standard conditions.
-
Harvest cells and resuspend in a suitable medium (e.g., PBS) with or without Matrigel.
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude mice).
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width²).
-
Once tumors reach a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment and control groups.
-
-
This compound Formulation and Administration:
-
Prepare the this compound formulation fresh daily as described in the "Formulation and Administration Issues" section.
-
Administer this compound or the vehicle control to the respective groups via oral gavage at the determined dose and schedule (e.g., 40 mg/kg, daily).
-
-
Data Collection and Analysis:
-
Measure tumor volumes and body weights regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by Western blot or immunohistochemistry for p-ERK).
-
Analyze the data to determine the anti-tumor efficacy of this compound.
-
V. Visualizations
Caption: this compound inhibits the MAPK signaling pathway by targeting MEK1/2.
Caption: General workflow for an in vivo efficacy study of this compound.
References
- 1. Off-target effects of MEK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Off-target effects of MEK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C16H14FIN4O3 | CID 42642654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 7. Mechanism of MEK inhibition determines efficacy in mutant KRAS- versus BRAF-driven cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Current Development Status of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. atsjournals.org [atsjournals.org]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchanimaltraining.com [researchanimaltraining.com]
- 14. MEK inhibitors induce Akt activation and drug resistance by suppressing negative feedback ERK‐mediated HER2 phosphorylation at Thr701 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Mechanisms of resistance to BRAF and MEK inhibitors and clinical update of US Food and Drug Administration-approved targeted therapy in advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. aacrjournals.org [aacrjournals.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. aacrjournals.org [aacrjournals.org]
- 21. aacrjournals.org [aacrjournals.org]
- 22. biorxiv.org [biorxiv.org]
inconsistent results with GDC-0623 treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists using the MEK1 inhibitor, GDC-0623. Inconsistent experimental results can arise from a variety of factors, from experimental design to the inherent biological complexity of the pathways being studied. This guide is intended to help you identify and address common issues encountered during your experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent, selective, and ATP-uncompetitive inhibitor of MEK1.[1][2][3] It specifically targets the mitogen-activated protein kinase kinase (MEK), a key component of the RAS/RAF/MEK/ERK signaling pathway that regulates cell growth.[4] By inhibiting MEK, this compound blocks the phosphorylation and activation of ERK, leading to a downstream blockade of growth factor-mediated cell signaling and tumor cell proliferation.[3][4] A key feature of this compound is its ability to form a strong hydrogen-bond interaction with Serine 212 on MEK, which is critical for blocking MEK feedback phosphorylation by wild-type RAF.[3][5] This mechanism is particularly effective in KRAS-driven tumors.[3]
Q2: What is the recommended storage and handling for this compound?
A2: For long-term storage, this compound powder should be kept at -20°C for up to 3 years.[1] Stock solutions are typically prepared in DMSO. To avoid degradation due to repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use vials and store them at -20°C. When preparing working solutions for in vivo experiments, it is best to prepare them fresh on the day of use.[2]
Q3: In which cancer cell lines is this compound most effective?
A3: this compound has shown broad efficacy in both BRAF and KRAS mutant cancer cell lines.[6] However, its unique mechanism of blocking MEK feedback phosphorylation makes it particularly effective in KRAS-mutant cancers compared to some other MEK inhibitors.[3][7] Its potency can vary significantly between cell lines depending on their genetic background.
Troubleshooting Inconsistent Results
Issue 1: Higher than expected cell viability or lack of p-ERK inhibition.
This is one of the most common issues and can stem from several sources, from procedural to biological.
Possible Causes and Solutions:
-
Compound Instability:
-
Troubleshooting Step: Ensure that your this compound stock solution has been stored correctly at -20°C in small aliquots to prevent multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment from a validated stock.
-
Rationale: Improper storage can lead to the degradation of the compound, reducing its effective concentration.
-
-
Suboptimal Assay Conditions:
-
Troubleshooting Step: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line.
-
Rationale: The IC50 and the kinetics of p-ERK inhibition can vary significantly between cell lines.
-
-
High Cell Seeding Density:
-
Troubleshooting Step: Optimize the cell seeding density for your viability assays.
-
Rationale: At high densities, the effective concentration of the inhibitor per cell is reduced, and cell-cell contact signaling may also influence the outcome.
-
-
Inherent or Acquired Resistance:
-
Troubleshooting Step: If you observe a gradual loss of efficacy over time, consider the possibility of acquired resistance. This can involve mutations in MEK1/2 or the activation of bypass signaling pathways.[4]
-
Rationale: Cancer cells can adapt to MEK inhibition by activating alternative survival pathways.
-
Issue 2: Paradoxical increase in ERK phosphorylation.
In some contexts, particularly in BRAF wild-type cells, MEK inhibitors can lead to a paradoxical activation of the ERK signaling pathway.
Possible Causes and Solutions:
-
Cellular Context:
-
Troubleshooting Step: Be aware of the genetic background of your cells. Paradoxical activation is more commonly observed in cells with wild-type BRAF.[1]
-
Rationale: In BRAF wild-type cells, some MEK inhibitors can promote the dimerization of RAF proteins, leading to MEK and ERK activation. While this compound is designed to counteract this by stabilizing the MEK-RAF complex, this phenomenon should not be entirely ruled out, especially at certain concentrations or in specific cellular contexts.[7]
-
Issue 3: High variability between replicate experiments.
Significant variability in results can be frustrating and can obscure genuine biological effects.
Possible Causes and Solutions:
-
Inherent Biological Variability:
-
Troubleshooting Step: Acknowledge that a high degree of variability can be an intrinsic feature of in vitro anti-cancer drug testing, even under highly standardized conditions.[8][9][10] Increase the number of biological replicates to improve statistical power.
-
Rationale: Cellular systems are dynamic, and responses to inhibitors can be heterogeneous.
-
-
Assay Procedure inconsistencies:
-
Troubleshooting Step: Standardize all experimental parameters, including cell passage number, seeding density, incubation times, and reagent concentrations.
-
Rationale: Minor variations in protocol can lead to significant differences in results.
-
Data Presentation
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Key Mutation(s) | Reported EC50/IC50 | Reference |
| A375 | Melanoma | BRAF V600E | 4 nM, 7 nM | [1][2] |
| HCT116 | Colorectal Cancer | KRAS G13D | 42 nM, 53 nM | [1][2] |
| COLO 205 | Colorectal Cancer | BRAF V600E | 11 nM | [1] |
| HT-29 | Colorectal Cancer | BRAF V600E | 18 nM | [1] |
| SW620 | Colorectal Cancer | KRAS G12V | Not specified | [2] |
| MiaPaCa-2 | Pancreatic Cancer | KRAS G12C | Not specified | [1] |
Experimental Protocols
Key Experiment: Western Blot for Phospho-ERK (p-ERK) Inhibition
This protocol provides a general framework for assessing the efficacy of this compound in inhibiting ERK phosphorylation.
-
Cell Seeding: Seed your cells of interest in 6-well plates at a density that will result in 70-80% confluency at the time of lysis. Allow cells to adhere overnight.
-
This compound Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 1, 6, 24 hours). Include a DMSO vehicle control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-ERK (p-ERK1/2) and total ERK1/2 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Data Analysis: Quantify the band intensities for p-ERK and total ERK. Normalize the p-ERK signal to the total ERK signal to determine the extent of inhibition.
Visualizations
Caption: this compound inhibits the RAS/RAF/MEK/ERK signaling pathway.
Caption: Troubleshooting workflow for inconsistent this compound results.
References
- 1. Paradoxical activation of T cells via augmented ERK signaling mediated by a RAF inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of MEK inhibition determines efficacy in mutant KRAS- versus BRAF-driven cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Large inherent variability in data derived from highly standardised cell culture experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Minimizing GDC-0623 Toxicity in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize toxicity associated with the MEK inhibitor GDC-0623 in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the most common toxicities observed with this compound and other MEK inhibitors in animal models?
A1: Based on preclinical and clinical data for this compound and other MEK inhibitors, the most commonly observed toxicities include:
-
Dermatological: Skin rash (maculopapular, acneiform), alopecia, and hyperkeratosis.
-
Gastrointestinal: Diarrhea, nausea, and vomiting.
-
Ocular: Retinal vein occlusion, serous retinopathy (fluid buildup under the retina).
-
Cardiovascular: Hypertension, and in some cases, a decrease in left ventricular ejection fraction.
-
General: Fatigue, lethargy, and pyrexia (fever).
-
Musculoskeletal: Elevated creatine phosphokinase (CPK) levels, indicating potential muscle damage.
-
Metabolic: In rats, MEK inhibitors have been shown to cause a species-specific effect of phosphorous dysregulation and soft tissue mineralization. This is not typically observed in mice, dogs, or monkeys.
Q2: What is a typical starting dose for this compound in mice for efficacy studies, and what is the maximum tolerated dose (MTD)?
A2: A dose of 40 mg/kg administered orally has been shown to be effective in mouse xenograft models, leading to significant tumor growth inhibition.[1] The maximum tolerated dose (MTD) for MEK inhibitors in mice is often determined by a body weight loss of no more than 15-20%.[1] It is crucial to perform a dose-range finding study in your specific animal model and strain to determine the optimal therapeutic dose with an acceptable toxicity profile.
Q3: Are there species-specific toxicities I should be aware of when using this compound?
A3: Yes, MEK inhibitors can exhibit species-specific toxicities. A notable example is the induction of phosphorous dysregulation and subsequent soft tissue mineralization in rats. This effect is not commonly seen in mice, dogs, or non-human primates. Therefore, careful monitoring of serum phosphorus and calcium levels is particularly important in rat studies.
Q4: Can I administer this compound with food to reduce gastrointestinal toxicity?
A4: The effect of food on this compound pharmacokinetics and toxicity in animal models has not been extensively reported. For some MEK inhibitors, administration with food can alter absorption. It is recommended to maintain a consistent dosing schedule with respect to feeding. If gastrointestinal toxicity is a concern, consider supportive care measures as outlined in the troubleshooting guide below.
Q5: How can I prepare this compound for oral administration in animal models?
A5: this compound is typically formulated for oral gavage. A common vehicle is 0.5% methylcellulose and 0.2% Tween 80 in water. It is essential to ensure the compound is uniformly suspended before each administration.
Troubleshooting Guides
Issue 1: Severe Skin Rash and Dermatitis
-
Problem: Animals are developing a severe rash, redness, and/or hair loss in the treatment group.
-
Troubleshooting Steps:
-
Visual Scoring: Implement a daily visual scoring system for skin toxicity (see table below for an example).
-
Dose Reduction: If the skin toxicity score reaches a moderate to severe level, consider a dose reduction of 25-50%.
-
Topical Emollients: Apply a thin layer of a veterinary-approved, non-medicated emollient to the affected areas to soothe the skin.
-
Environmental Enrichment: Ensure clean, dry bedding and provide enrichment to reduce stress, which can exacerbate skin conditions.
-
Pathology: For animals that are euthanized or at the end of the study, collect skin samples for histopathological analysis to characterize the nature of the skin reaction.
-
| Skin Toxicity Score | Clinical Signs | Action |
| 0 | Normal skin and fur | Continue monitoring |
| 1 | Mild erythema (redness) and/or patchy alopecia | Monitor closely |
| 2 | Moderate erythema, alopecia, and/or mild scaling/crusting | Consider dose reduction, apply emollients |
| 3 | Severe erythema, alopecia, scaling/crusting, and/or ulceration | Interrupt dosing, consult with veterinarian |
Issue 2: Significant Body Weight Loss and Dehydration
-
Problem: Animals are losing more than 15% of their body weight and show signs of dehydration (e.g., scruffy coat, sunken eyes).
-
Troubleshooting Steps:
-
Dose Interruption/Reduction: Immediately interrupt dosing. Once the animal has recovered, consider restarting at a 50% lower dose. The MTD for MEK inhibitors in mice is often defined by a body weight loss of no more than 15-20%.[1]
-
Supportive Care:
-
Provide supplemental hydration with subcutaneous injections of sterile saline or Lactated Ringer's solution (consult with a veterinarian for appropriate volume and frequency).
-
Offer a highly palatable, moist, high-calorie supplemental food source.
-
-
Monitor Food and Water Intake: Quantify daily food and water consumption to identify anorexia or adipsia early.
-
Frequency of Monitoring: Increase the frequency of body weight and clinical sign monitoring to twice daily.
-
Issue 3: Diarrhea and Gastrointestinal Distress
-
Problem: Animals are experiencing persistent diarrhea, leading to dehydration and weight loss.
-
Troubleshooting Steps:
-
Assess Severity: Characterize the severity of the diarrhea (e.g., loose stool, watery stool).
-
Dose Modification: For moderate to severe diarrhea, interrupt dosing until resolution, then restart at a reduced dose.
-
Dietary Support: Provide a bland, easily digestible diet.
-
Hydration: Ensure ad libitum access to fresh water and consider supplemental hydration if necessary.
-
Anti-diarrheal Medication: Consult with a veterinarian about the potential use of anti-diarrheal medications, ensuring they do not interfere with the study compound.
-
Experimental Protocols
Protocol 1: Monitoring for Ocular Toxicity
-
Baseline Examination: Before initiating treatment, perform a baseline ophthalmic examination on all animals. This can be done using a veterinary ophthalmoscope.
-
Weekly Monitoring: Once a week, perform a gross visual inspection of the eyes for any signs of redness, discharge, or cloudiness.
-
Detailed Ophthalmic Examination: At regular intervals (e.g., bi-weekly or monthly), and for any animal showing gross abnormalities, perform a more detailed examination with an ophthalmoscope. Look for changes in the retina and vitreous humor.
-
Histopathology: At the end of the study, collect eyes for histopathological evaluation by a veterinary pathologist to assess for any microscopic changes.
Protocol 2: Cardiovascular Monitoring in Rodents
-
Blood Pressure Measurement:
-
Method: Use a non-invasive tail-cuff blood pressure measurement system.
-
Acclimatization: Acclimate the animals to the restraining device for several days before the first measurement to minimize stress-induced hypertension.
-
Procedure: Take at least three separate measurements per animal at each time point and average the results.
-
Frequency: Measure blood pressure at baseline and then weekly during the treatment period.
-
-
Heart Rate: Heart rate can typically be measured concurrently with blood pressure using the tail-cuff system.
-
Electrocardiography (ECG): For more detailed cardiovascular assessment, especially if there are concerns about cardiac function, non-invasive ECG can be performed using specialized platforms for rodents.
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits the MAPK signaling pathway.
Caption: Workflow for managing this compound toxicity.
References
Technical Support Center: GDC-0623 Resistance Mechanisms in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the MEK1 inhibitor, GDC-0623. The information is based on current scientific literature and is intended to guide researchers in identifying and understanding mechanisms of resistance to this targeted therapy.
Troubleshooting Guides
This section provides a question-and-answer formatted guide to troubleshoot common experimental issues when working with this compound.
Issue 1: Unexpected Cancer Cell Survival or Proliferation Despite this compound Treatment
-
Question: My cancer cell line, which was initially sensitive to this compound, is now showing reduced sensitivity or continued proliferation in the presence of the drug. What are the potential causes and how can I investigate them?
-
Answer: This is a common observation and can be attributed to the development of acquired resistance. The primary mechanisms to investigate are the reactivation of the MAPK pathway, activation of bypass signaling pathways, or the emergence of mutations in the drug target.
Experimental Workflow to Investigate Acquired Resistance:
Workflow for investigating this compound resistance.
Detailed Methodologies:
-
Western Blot Analysis of MAPK and PI3K/AKT Pathways:
-
Cell Lysis: Treat parental (sensitive) and suspected resistant cells with this compound for various time points (e.g., 2, 6, 24 hours). Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein lysate on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include: phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, phospho-MEK1/2 (Ser217/221), total MEK1/2, phospho-AKT (Ser473), and total AKT.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Gene Sequencing:
-
DNA/RNA Extraction: Isolate genomic DNA or RNA from both sensitive and resistant cell populations.
-
PCR Amplification: Amplify the coding regions of MAP2K1 (MEK1), KRAS, NRAS, and BRAF using specific primers.
-
Sequencing: Perform Sanger sequencing or next-generation sequencing (NGS) to identify potential mutations.
-
-
Phospho-Receptor Tyrosine Kinase (RTK) Array:
-
Lysate Preparation: Prepare cell lysates from sensitive and resistant cells treated with this compound.
-
Array Incubation: Follow the manufacturer's protocol to incubate the lysates with the phospho-RTK array membrane.
-
Detection: Detect the signals to identify hyperactivated RTKs in the resistant cells.
-
-
Issue 2: How to Generate a this compound Resistant Cell Line for Further Study?
-
Question: I want to create a this compound resistant cell line from a sensitive parental line to study resistance mechanisms in a controlled manner. What is the general protocol?
-
Answer: Generating a drug-resistant cell line involves continuous exposure to increasing concentrations of the drug over a prolonged period.[1]
Protocol for Generating a this compound Resistant Cell Line:
-
Determine Initial Dosing: Start by treating the parental cell line with the IC50 concentration of this compound.
-
Stepwise Dose Escalation: Once the cells have adapted and are proliferating at the initial concentration, gradually increase the this compound concentration in a stepwise manner (e.g., 1.5x to 2x increments).[1]
-
Monitoring and Maintenance: Continuously monitor the cells for viability and proliferation. Maintain the cells at each concentration until a stable, proliferating population emerges.
-
Confirmation of Resistance: Once a resistant population is established at a significantly higher concentration than the parental IC50, confirm the resistance by performing a dose-response curve and comparing the IC50 values. A significant increase in the IC50 value indicates the successful generation of a resistant cell line.[2]
-
Characterization: The newly generated resistant cell line can then be characterized using the molecular biology techniques described in "Issue 1" to identify the mechanism of resistance.
-
Frequently Asked Questions (FAQs)
Q1: What are the known mechanisms of resistance to MEK inhibitors in general?
A1: Resistance to MEK inhibitors can be broadly categorized into two main types:
-
Reactivation of the MAPK Pathway: This is the most common mechanism and can occur through:
-
Mutations in MAP2K1 (MEK1): Mutations in the allosteric binding pocket of MEK1 can prevent the inhibitor from binding effectively.[3][4]
-
Amplification or mutations in upstream components: Increased expression or activating mutations in genes like KRAS, NRAS, or BRAF can drive signaling to a level that overwhelms the inhibitory effect of the drug.
-
Feedback reactivation: Inhibition of MEK can sometimes lead to a feedback loop that reactivates RAF, leading to renewed MEK phosphorylation and signaling.[5]
-
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative survival pathways that are independent of the MAPK pathway. The most common bypass pathway is the PI3K/AKT/mTOR pathway .[6][7] This can be triggered by:
-
Receptor Tyrosine Kinase (RTK) activation: Increased expression or activation of RTKs like EGFR, HER2, or FGFR can activate the PI3K/AKT pathway.[8]
-
Mutations in PI3K/AKT pathway components: Activating mutations in PIK3CA or loss of the tumor suppressor PTEN can lead to constitutive activation of this pathway.
-
Q2: Are there any resistance mechanisms specifically identified for this compound?
A2: While extensive research has been conducted on resistance to MEK inhibitors as a class, specific studies detailing acquired resistance mechanisms unique to this compound are limited in the public domain. However, based on its mechanism of action as a potent MEK1 inhibitor, it is highly probable that the general mechanisms of MEK inhibitor resistance, such as MAP2K1 mutations and bypass activation of the PI3K/AKT pathway, are also relevant for this compound. This compound has been shown to be a "feedback buster," meaning it can prevent the feedback phosphorylation of MEK by RAF.[9] This suggests that resistance mechanisms that bypass MEK entirely, such as PI3K/AKT activation, may be more prominent.
Q3: My this compound treated cells show an increase in phosphorylated AKT. What does this signify and how can I address it?
A3: An increase in phosphorylated AKT (p-AKT) upon this compound treatment is a strong indicator of the activation of the PI3K/AKT signaling pathway as a bypass mechanism.
Signaling Pathway Diagram: Feedback Activation of PI3K/AKT Pathway
// Feedback loop ERK -> RTK [style=dashed, arrowhead="tee", label="Negative Feedback"]; MEK -> RTK [style=dashed, arrowhead="odot", color="#EA4335", label="Inhibition by this compound\nrelieves feedback"];
}
Feedback activation of the PI3K/AKT pathway upon MEK inhibition.
Troubleshooting and Next Steps:
-
Confirm with Western Blot: As detailed in the troubleshooting guide, confirm the increase in p-AKT relative to total AKT in this compound treated cells compared to controls.
-
Investigate Upstream RTKs: Use a phospho-RTK array to identify which receptor tyrosine kinases are being activated.
-
Combination Therapy: The activation of the PI3K/AKT pathway suggests that a combination therapy approach may be effective. Consider combining this compound with a PI3K inhibitor (e.g., GDC-0941) or an AKT inhibitor (e.g., MK-2206) to simultaneously block both pathways.[7]
Q4: What are some potential biomarkers that could predict sensitivity or resistance to this compound?
A4: While clinical validation is ongoing, preclinical data suggests several potential biomarkers:
-
Predictors of Sensitivity:
-
Mutations in the MAPK pathway: Cancers with activating mutations in BRAF (V600E) or KRAS are generally more dependent on the MAPK pathway and thus more likely to be sensitive to MEK inhibition.[10]
-
High basal p-ERK levels: High levels of phosphorylated ERK may indicate a strong reliance on the MAPK pathway for survival.
-
-
Predictors of Resistance:
-
Co-occurring mutations in the PI3K/AKT pathway: The presence of activating mutations in PIK3CA or loss of PTEN at baseline may predict intrinsic resistance, as the tumor has a pre-existing bypass mechanism.
-
Low BIM expression: The pro-apoptotic protein BIM is upregulated upon effective MEK inhibition with this compound.[11] Low baseline BIM levels or a failure to induce BIM upon treatment may be a marker of resistance.
-
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound and MEK inhibitor resistance from preclinical studies. It is important to note that these values can vary significantly between different cell lines and experimental conditions.
Table 1: In Vitro Potency of this compound in Selected Cancer Cell Lines
| Cell Line | Cancer Type | Key Mutation(s) | This compound IC50 (nM) |
| A375 | Melanoma | BRAF V600E | ~7 |
| HCT116 | Colorectal Cancer | KRAS G13D | ~42 |
Data from MedchemExpress, demonstrating differential sensitivity based on the driving mutation.[11]
Table 2: Common Genetic Alterations Associated with Acquired Resistance to KRAS G12C Inhibitors (Potentially relevant for this compound in KRAS-mutant contexts)
| Gene | Type of Alteration | Frequency in Resistant Patients |
| KRAS | Secondary mutations (e.g., G12D/R/V, Q61H) | Observed in a subset of patients |
| NRAS | Activating mutations | Identified in resistant cases |
| BRAF | Activating mutations or fusions | Identified in resistant cases |
| MET | Amplification | A known bypass mechanism |
| MAP2K1 (MEK1) | Activating mutations | A potential direct resistance mechanism |
This table is a composite from studies on KRAS G12C inhibitors and highlights potential cross-resistance mechanisms that could be relevant for this compound. Specific frequencies for this compound are not yet established.[12][13]
Disclaimer: This information is for research purposes only and should not be used for clinical decision-making. The field of cancer drug resistance is rapidly evolving, and new findings are constantly emerging. Researchers are encouraged to consult the latest peer-reviewed literature for the most up-to-date information.
References
- 1. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical Acquired Resistance to KRASG12C Inhibition through a Novel KRAS Switch-II Pocket Mutation and Polyclonal Alterations Converging on RAS-MAPK Reactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proteomics Analysis of Interactions between Drug-Resistant and Drug-Sensitive Cancer Cells: Comparative Studies of Monoculture and Coculture Cell Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synergistic inhibition of MEK and reciprocal feedback networks for targeted intervention in malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteomics Analysis of Interactions between Drug-Resistant and Drug-Sensitive Cancer Cells: Comparative Studies of Monoculture and Coculture Cell Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. azolifesciences.com [azolifesciences.com]
- 8. Epithelial-to-mesenchymal transition defines feedback activation of receptor tyrosine kinase signaling induced by MEK inhibition in KRAS mutant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. "Acquired Resistance to KRAS (G12C) Inhibition in Cancer" by Mark M. Awad, Shengwu Liu et al. [scholarlycommons.henryford.com]
- 13. Mechanisms of Resistance to KRAS Inhibitors: Cancer Cells' Strategic Use of Normal Cellular Mechanisms to Adapt - PMC [pmc.ncbi.nlm.nih.gov]
GDC-0623 Target Engagement: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the target engagement of GDC-0623, a potent and selective inhibitor of MEK1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active, potent, and ATP-uncompetitive inhibitor of MEK1, a key kinase in the RAS/RAF/MEK/ERK signaling pathway. By binding to an allosteric site on MEK1, this compound prevents its phosphorylation and activation by RAF kinases, thereby inhibiting the downstream signaling cascade that is often constitutively active in many cancers. This leads to a reduction in cell proliferation and tumor growth.
Q2: What are the primary methods to assess this compound target engagement?
Assessing the target engagement of this compound involves both direct and indirect methods to confirm that the inhibitor is binding to its target (MEK1) and eliciting the expected downstream biological effects. The primary methods include:
-
Biochemical Assays: Directly measuring the inhibitory activity of this compound on purified MEK1 kinase.
-
Cellular Assays:
-
Phospho-ERK (pERK) Western Blot: Measuring the phosphorylation level of ERK, the direct downstream substrate of MEK. A decrease in pERK is a robust indicator of MEK1 inhibition.
-
Cell Viability/Proliferation Assays: Assessing the impact of this compound on the growth and survival of cancer cell lines.
-
-
In Vivo Pharmacodynamic (PD) Assays: Evaluating target engagement in animal models by measuring pERK levels in tumor tissues following this compound administration.
Q3: What are the reported potency values for this compound?
This compound is a highly potent inhibitor of MEK1. The following table summarizes key quantitative data reported in the literature.
| Parameter | Value | Cell Line/System | Reference |
| Ki (MEK1) | 0.13 nM | Biochemical Assay | |
| EC50 | 4 nM | A375 (BRAF V600E) | |
| EC50 | 11 nM | COLO 205 (BRAF V600E) | |
| EC50 | 18 nM | HT-29 (BRAF V600E) | |
| EC50 | 42 nM | HCT116 (KRAS G13D) | |
| EC50 | 53 nM | HCT116 (KRAS G13D) | |
| EC50 | 94 nM | HCT116 (G13D) |
Experimental Protocols & Troubleshooting Guides
This section provides detailed methodologies for key experiments to assess this compound target engagement, along with troubleshooting guides to address common issues.
Biochemical MEK1 Kinase Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified MEK1.
Experimental Protocol:
-
Reagents:
-
Purified, inactive recombinant MEK1 protein.
-
Upstream kinase (e.g., BRAF V600E or CRAF) to activate MEK1.
-
Inactive recombinant ERK2 as a substrate for MEK1.
-
This compound at various concentrations.
-
Kinase buffer (e.g., 20 mM MOPS pH 7.2, 25 mM β-glycerol phosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT, 100 µM ATP, 15 mM MgCl2).
-
Laemmli sample buffer.
-
-
Procedure:
-
Pre-incubate purified inactive MEK1 with varying concentrations of this compound in kinase buffer for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding the upstream activating kinase (e.g., BRAF V600E) and the substrate (inactive ERK2).
-
Incubate the reaction mixture for 30 minutes at 30°C.
-
Stop the reaction by adding Laemmli sample buffer.
-
Analyze the samples by SDS-PAGE and Western blot to detect the levels of phosphorylated MEK (pMEK) and phosphorylated ERK (pERK).
-
-
Data Analysis:
-
Quantify the band intensities for pMEK and pERK.
-
Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.
-
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background signal | - Insufficient blocking.- Antibody concentration too high. | - Increase blocking time or try a different blocking agent.- Titrate the primary and secondary antibody concentrations. |
| No or weak signal | - Inactive enzyme or substrate.- Incorrect buffer composition. | - Use a new batch of enzymes and substrates.- Verify the pH and components of the kinase buffer. |
| Inconsistent results | - Pipetting errors.- Temperature fluctuations. | - Use calibrated pipettes and ensure thorough mixing.- Maintain a constant temperature during incubations. |
Cellular pERK Western Blot Assay
This is a critical assay to confirm that this compound is inhibiting the MEK/ERK pathway within a cellular context.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Plate cancer cells (e.g., A375 or HCT116) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations for a specified time (e.g., 2-24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against pERK1/2 (e.g., Thr202/Tyr204) and total ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for pERK and total ERK.
-
Normalize the pERK signal to the total ERK signal for each sample.
-
Compare the normalized pERK levels in this compound-treated samples to the vehicle control.
-
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No pERK signal in control | - Low basal pathway activity.- Problem with pERK antibody. | - Stimulate cells with a growth factor (e.g., EGF) if necessary.- Use a positive control cell line with known high pERK levels.- Validate the pERK antibody. |
| High background | - Insufficient washing.- Antibody concentration too high.- Blocking issues. | - Increase the number and duration of washes.- Optimize primary and secondary antibody dilutions.- Increase blocking time or change the blocking agent. |
| Multiple non-specific bands | - Antibody cross-reactivity.- Protein degradation. | - Use a more specific monoclonal antibody.- Ensure fresh protease and phosphatase inhibitors are used during lysis. |
| Inconsistent loading | - Inaccurate protein quantification.- Pipetting errors. | - Re-quantify protein concentrations carefully.- Use a loading control (e.g., GAPDH or β-actin) to verify equal loading. |
Cell Viability (MTT/Resazurin) Assay
This assay determines the effect of this compound on cell proliferation and viability.
Experimental Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound. Include a vehicle control.
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.
-
-
Assay Procedure (MTT Example):
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
-
Data Analysis:
-
Subtract the background absorbance (media only).
-
Normalize the absorbance values to the vehicle control to get the percentage of cell viability.
-
Plot the percentage of viability against the this compound concentration and fit a dose-response curve to determine the EC50 value.
-
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicates | - Uneven cell seeding.- Edge effects in the 96-well plate. | - Ensure a single-cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile media. |
| Low signal-to-noise ratio | - Suboptimal cell number.- Insufficient incubation time. | - Optimize the initial cell seeding density.- Increase the incubation time with the viability reagent. |
| Compound interference | - this compound may absorb light at the assay wavelength. | - Run a control with the compound in cell-free media to check for interference. |
In Vivo Pharmacodynamic (PD) Assay
This assay assesses the in vivo target engagement of this compound in a tumor xenograft model.
Experimental Protocol:
-
Xenograft Model Establishment:
-
Implant human cancer cells (e.g., A375, HCT116) subcutaneously into immunocompromised mice.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
This compound Administration:
-
Administer this compound orally (p.o.) at a specified dose (e.g., 40 mg/kg). Include a vehicle control group.
-
-
Tissue Collection:
-
At various time points after dosing (e.g., 2, 6, 24 hours), euthanize the mice and excise the tumors.
-
Flash-freeze the tumor samples in liquid nitrogen and store them at -80°C.
-
-
Tumor Lysate Preparation and Analysis:
-
Homogenize the frozen tumor tissue in lysis buffer with inhibitors.
-
Perform a pERK and total ERK Western blot as described in the cellular assay protocol.
-
-
Data Analysis:
-
Quantify and normalize pERK levels to total ERK.
-
Compare the pERK levels in treated tumors to those from vehicle-treated animals to determine the extent and duration of target inhibition.
-
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in pERK levels | - Inconsistent drug absorption.- Differences in tumor vascularity. | - Ensure consistent oral gavage technique.- Increase the number of animals per group to improve statistical power. |
| No reduction in pERK | - Insufficient drug dose.- Rapid drug metabolism. | - Perform a dose-response study.- Analyze plasma drug concentrations to correlate with target inhibition. |
| Degraded protein from tumors | - Slow tissue collection and processing. | - Minimize the time between euthanasia and tumor freezing.- Ensure adequate amounts of inhibitors in the lysis buffer. |
Visualizations
Signaling Pathway
Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of this compound on MEK1/2.
Experimental Workflow: Cellular pERK Assay
Caption: A step-by-step workflow for assessing this compound-mediated inhibition of ERK phosphorylation in cells.
Logical Relationship: Target Engagement Assessment
Validation & Comparative
comparing GDC-0623 and trametinib efficacy
A Comparative Guide to the Efficacy of MEK Inhibitors: GDC-0623 and Trametinib
For researchers and drug development professionals, understanding the nuanced differences between targeted therapies is paramount. This guide provides a detailed comparison of two prominent MEK inhibitors, this compound and trametinib, focusing on their preclinical efficacy. Both agents target the mitogen-activated protein kinase (MAPK) pathway, a critical signaling cascade often dysregulated in cancer.
Mechanism of Action
Both this compound and trametinib are allosteric inhibitors of MEK1 and MEK2, the kinases immediately upstream of ERK. By binding to a pocket adjacent to the ATP-binding site, they prevent MEK from phosphorylating and activating ERK, thereby inhibiting downstream signaling that promotes cell proliferation, survival, and differentiation.[1][2] this compound is described as a potent, ATP-uncompetitive MEK1 inhibitor.[3] Trametinib is also a selective, allosteric inhibitor of MEK1 and MEK2.[2]
Figure 1: Simplified MAPK signaling pathway and the points of inhibition for this compound and trametinib.
In Vitro Efficacy
The following tables summarize the reported in vitro efficacy of this compound and trametinib across various cancer cell lines, particularly those with BRAF and KRAS mutations.
Table 1: this compound In Vitro Efficacy
| Cell Line | Mutation Status | IC50 / GI50 (nM) | Reference |
| A375 | BRAF V600E | 4 | [3] |
| COLO 205 | BRAF V600E | 11 | [3] |
| HT-29 | BRAF V600E | 18 | [3] |
| HCT116 | KRAS G13D | 53 | [3] |
| SW620 | KRAS G12V | Not specified | [3] |
Table 2: Trametinib In Vitro Efficacy
| Cell Line | Mutation Status | IC50 / GI50 (nM) | Reference |
| A375 | BRAF V600E | ~1 | [4] |
| SK-MEL-28 | BRAF V600E | ~1 | [4] |
| WM-266-4 | BRAF V600D | ~1 | [4] |
| HCT116 | KRAS G13D | ~10 | [5] |
| A549 | KRAS G12S | Not specified | [5] |
In Vivo Efficacy
Preclinical in vivo studies using xenograft models provide crucial insights into the anti-tumor activity of these compounds.
Table 3: this compound In Vivo Efficacy in Xenograft Models
| Xenograft Model | Mutation Status | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| COLO-205 | BRAF V600E | 40 mg/kg/day, p.o. | Strong inhibition (T/C = 6%) | Not specified in snippets |
| MiaPaCa-2 | KRAS G12C | 40 mg/kg, p.o. | Potent TGI | Not specified in snippets |
| A375 | BRAF V600E | 40 mg/kg, p.o. | Potent TGI | Not specified in snippets |
| HCT116 | KRAS G13D | 40 mg/kg, p.o. | Potent TGI | Not specified in snippets |
Table 4: Trametinib In Vivo Efficacy in Xenograft Models
| Xenograft Model | Mutation Status | Dosing | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| HT-29 | BRAF V600E | 1 mg/kg, once daily | Almost complete tumor growth blockage | Not specified in snippets |
| A549 | KRAS G12S | 5.0 mg/kg | 92% TGI | Not specified in snippets |
| BRAF V600E+ MM | BRAF V600E | Not specified | Significantly improved PFS vs. chemotherapy | [2] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
Cell Viability Assays
A common method to assess the effect of a compound on cell proliferation is the MTT or CellTiter-Glo® assay.
Figure 2: General workflow for a cell viability assay.
Protocol: MTT Cell Proliferation Assay
-
Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Compound Addition: Add 10 µL of various concentrations of the MEK inhibitor to the wells.
-
Incubation: Incubate the plate for 2 to 4 hours, or until a purple precipitate is visible.
-
Reagent Addition: Add 100 µL of Detergent Reagent to each well.
-
Final Incubation: Leave the plate at room temperature in the dark for 2 hours.
-
Data Acquisition: Record the absorbance at 570 nm using a microplate reader.
Xenograft Tumor Model
In vivo efficacy is typically evaluated using immunodeficient mice bearing human tumor xenografts.
Figure 3: General workflow for a xenograft tumor model study.
Protocol: Xenograft Tumor Assay [6]
-
Cell Preparation: Harvest and resuspend tumor cells in a suitable medium, often mixed with Matrigel to enhance tumor formation.
-
Implantation: Subcutaneously inject approximately 5 x 10^6 cells into the flank of immunodeficient mice.
-
Tumor Growth and Measurement: Allow tumors to grow to a predetermined size (e.g., 100-200 mm³). Measure tumor dimensions with calipers regularly and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Treatment: Once tumors reach the desired size, randomize mice into treatment and control groups. Administer the compounds (e.g., orally via gavage) at the specified doses and schedule.
-
Monitoring: Monitor animal health and tumor growth throughout the study.
-
Endpoint: Euthanize mice when tumors reach a maximum size as per ethical guidelines or at the end of the study period.
-
Analysis: Excise tumors for further analysis, such as immunohistochemistry for pharmacodynamic markers (e.g., p-ERK) or Western blotting.
Conclusion
Both this compound and trametinib demonstrate potent preclinical activity as MEK inhibitors in cancer models driven by MAPK pathway mutations. While direct head-to-head comparisons are limited in the public domain, the available data suggest that both compounds are highly effective, particularly in BRAF-mutant melanoma cell lines. The choice between these or other MEK inhibitors for further development or clinical application will likely depend on a comprehensive evaluation of their efficacy in specific genetic contexts, as well as their respective safety and pharmacokinetic profiles.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Trametinib in the treatment of melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A randomized phase II study of the MEK1/MEK2 inhibitor trametinib (GSK1120212) compared with docetaxel in KRAS-mutant advanced non-small-cell lung cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
Mechanism of Action: A Tale of Two Inhibitors
A Comparative Guide: GDC-0623 vs. Selumetinib in KRAS Mutant Cells
For researchers and professionals in drug development, understanding the nuances of targeted therapies is paramount. This guide provides an objective comparison of two prominent MEK inhibitors, this compound and selumetinib, with a specific focus on their activity in cancer cells harboring KRAS mutations. KRAS mutations are a key driver in many cancers, leading to constitutive activation of the MAPK/ERK signaling pathway and promoting uncontrolled cell growth. Both this compound and selumetinib target the MEK1 and MEK2 kinases within this pathway, but subtle differences in their mechanisms of action can lead to varied efficacy, particularly in the context of KRAS-driven tumors.
Both this compound and selumetinib are allosteric inhibitors of MEK1 and MEK2, meaning they bind to a site on the enzyme distinct from the ATP-binding pocket.[1][2] This inhibition prevents the phosphorylation and subsequent activation of ERK1 and ERK2, which are crucial downstream effectors responsible for cell proliferation, survival, and differentiation.[1][3]
However, the key distinction lies in their interaction with MEK and the resulting impact on pathway signaling. This compound has been shown to form a strong hydrogen-bond interaction with serine 212 (S212) in MEK.[2] This interaction is critical for blocking MEK feedback phosphorylation by wild-type RAF, a mechanism that can lead to pathway reactivation and drug resistance.[2] This specific mode of inhibition is thought to contribute to this compound's superior efficacy in KRAS-driven tumors.[2][4]
Selumetinib also effectively inhibits MEK1/2, thereby reducing ERK1/2 phosphorylation and leading to decreased cellular proliferation and increased apoptosis in cancer cells with a dysregulated MAPK pathway.[1] While highly effective, its mechanism does not emphasize the same level of blockade against RAF-mediated feedback phosphorylation as this compound.
Preclinical Efficacy in KRAS Mutant Cell Lines
Preclinical studies provide valuable insights into the differential effects of these two inhibitors. In KRAS mutant cancer cell lines, this compound has demonstrated greater potency in inducing the pro-apoptotic protein BIM compared to selumetinib.[5] This suggests a more robust induction of apoptosis in response to this compound treatment.
| Parameter | This compound | Selumetinib | Cell Lines | Reference |
| BIM Induction | Potent induction | Less potent induction | HCT116 (KRAS mutant), SW620 (KRAS mutant) | [5] |
| p-ERK Inhibition | Strong inhibition | Strong inhibition | HCT116 (KRAS mutant) | [5] |
| Biochemical IC50 (MEK1) | 0.13 nM (Ki) | Not specified in provided texts | N/A (Biochemical Assay) | [6] |
Clinical Trial Data in KRAS Mutant Cancers
While direct head-to-head clinical trials are limited, data from separate studies in patients with KRAS-mutant cancers offer a comparative perspective.
Selumetinib: In a Phase 2 study of patients with KRAS-mutant advanced non-small-cell lung cancer (NSCLC), the combination of selumetinib and docetaxel showed promising efficacy compared to docetaxel alone.[7][8] The combination led to a significant improvement in progression-free survival (PFS) and objective response rate (ORR).[7][9] However, the primary endpoint of overall survival (OS) did not reach statistical significance.[7][9]
This compound: A first-in-human Phase 1 study of this compound in patients with advanced solid tumors showed that the drug was well-tolerated.[10] While this study was not restricted to KRAS-mutant cancers, it established a safety profile and dose for further investigation.[10] More recent data from a Phase I study of a similar KRAS G12C inhibitor, GDC-6036, showed a confirmed therapeutic response in 53.4% of NSCLC patients, with a median PFS of 13.1 months.[11]
| Trial Outcome | Selumetinib (with Docetaxel) | This compound (Monotherapy) | Cancer Type | Reference |
| Progression-Free Survival | 5.3 months | Data not available from provided texts | KRAS-mutant NSCLC | [7] |
| Objective Response Rate | 37% | Data not available from provided texts | KRAS-mutant NSCLC | [7] |
| Overall Survival | 9.4 months (not statistically significant) | Data not available from provided texts | KRAS-mutant NSCLC | [7] |
| Common Adverse Events | Rash, diarrhea, nausea, neutropenia, febrile neutropenia.[7][12] | Rash, visual disturbances, diarrhea, nausea, vomiting, fatigue.[10] | Various Solid Tumors | [7][10][12] |
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate and compare MEK inhibitors like this compound and selumetinib.
Cell Viability and Proliferation Assay (Resazurin Reduction Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[13]
-
Cell Seeding: Plate KRAS mutant cancer cells (e.g., HCT116, SW620) in 96-well plates at an optimized density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound and selumetinib for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
Resazurin Addition: Add resazurin solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the blue resazurin to the pink, fluorescent resorufin.
-
Data Acquisition: Measure the fluorescence or absorbance using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth) by plotting a dose-response curve.[13]
Western Blot Analysis for MAPK Pathway Inhibition
This technique is used to detect and quantify the levels of specific proteins, such as total and phosphorylated ERK, to assess the inhibition of the MAPK pathway.[14][15]
-
Cell Lysis: Treat KRAS mutant cells with this compound, selumetinib, or a vehicle control for a defined period. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the protein phosphorylation status.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE: Separate 20 µg of total protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 12% gel.[14]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[16][17]
-
Blocking: Block the membrane with a solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[15]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH or Tubulin).[14][15]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Quantification: Quantify the band intensities using software like ImageJ. Normalize the p-ERK levels to total ERK and the loading control to compare the inhibitory effects of the drugs.[14]
Conclusion
Both this compound and selumetinib are potent MEK inhibitors with demonstrated activity against KRAS-mutant cancers. Preclinical evidence suggests that this compound may have a mechanistic advantage in KRAS-driven tumors due to its unique interaction with MEK, leading to more potent induction of apoptosis.[2][5] Clinical data for selumetinib in combination with chemotherapy has shown promising, albeit not definitive, results in KRAS-mutant NSCLC.[7] The clinical development of this compound and related compounds is ongoing. For researchers, the choice between these inhibitors may depend on the specific KRAS mutation, the cancer type, and the therapeutic strategy (monotherapy vs. combination). The distinct mechanisms of action warrant further investigation to fully exploit their potential in personalized cancer therapy.
References
- 1. What is the mechanism of Selumetinib? [synapse.patsnap.com]
- 2. Mechanism of MEK inhibition determines efficacy in mutant KRAS- versus BRAF-driven cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Current Development Status of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selumetinib plus docetaxel for KRAS-mutant advanced non-small-cell lung cancer: a randomised, multicentre, placebo-controlled, phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selumetinib: a promising pharmacologic approach for KRAS-mutant advanced non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fiercebiotech.com [fiercebiotech.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Current status of KRAS G12C inhibitors in NSCLC and the potential for combination with anti-PD-(L)1 therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selumetinib—A Comprehensive Review of the New FDA-Approved Drug for Neurofibromatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubcompare.ai [pubcompare.ai]
- 15. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MAPK シグナル経路、抗体、ELISA、Luminex® アッセイ、成長因子 | Thermo Fisher Scientific - JP [thermofisher.com]
A Comparative Guide to GDC-0623 and Cobimetinib for BRAF V600E Melanoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two MEK inhibitors, GDC-0623 and cobimetinib, in the context of BRAF V660E-mutant melanoma. This document summarizes their mechanisms of action, preclinical efficacy, and available clinical data, presenting a clear, data-driven comparison to inform research and drug development efforts.
Introduction
The RAS/RAF/MEK/ERK signaling pathway is a critical regulator of cell proliferation and survival, and its constitutive activation due to mutations in genes like BRAF is a hallmark of many cancers, including melanoma. The BRAF V600E mutation, present in approximately 50% of cutaneous melanomas, leads to constant signaling through this pathway, driving tumor growth.[1] This has led to the development of targeted therapies, including BRAF and MEK inhibitors.
This guide focuses on two MEK inhibitors:
-
This compound: A potent, ATP-uncompetitive inhibitor of MEK1.
-
Cobimetinib (GDC-0973, XL518): A selective, reversible inhibitor of MEK1 and MEK2.[2]
While both drugs target the same pathway, subtle differences in their molecular interactions and preclinical profiles may have implications for their therapeutic application.
Mechanism of Action
Both this compound and cobimetinib are allosteric inhibitors of MEK1/2, meaning they bind to a site on the enzyme distinct from the ATP-binding pocket. This binding prevents MEK from phosphorylating its only known substrate, ERK, thereby blocking downstream signaling and inhibiting tumor cell proliferation.
A key distinction in their preclinical profiles is their differential potency in the context of different upstream mutations. Some studies suggest that this compound is potent in both BRAF and KRAS-driven cancer models, whereas cobimetinib demonstrates greater potency in BRAF-mutant scenarios.[3]
Below is a diagram illustrating the MAPK signaling pathway and the points of inhibition for BRAF and MEK inhibitors.
Preclinical Data
In Vitro Potency
Both this compound and cobimetinib have demonstrated potent inhibition of MEK and downstream signaling in BRAF V600E melanoma cell lines.
| Compound | Cell Line | Mutation | IC50/EC50 | Reference |
| This compound | A375 | BRAF V600E | EC50 = 7 nM | [4] |
| Cobimetinib | A375 | BRAF V600E | IC50 = 4.2 nM (biochemical) | [3] |
In Vivo Efficacy
This compound:
-
In a COLO-205 (BRAF V600E mutant) human colon cancer xenograft model, an oral dose of 40 mg/kg/day of this compound resulted in strong tumor growth inhibition (T/C = 6%) without significant impact on animal body weight.[4]
Cobimetinib:
-
In preclinical melanoma models, the combination of cobimetinib with the BRAF inhibitor vemurafenib has been shown to delay the emergence of resistant tumors.[5]
The workflow for a typical xenograft study is outlined below.
Clinical Data
There is a significant disparity in the amount of publicly available clinical data for this compound and cobimetinib, particularly in the context of BRAF V600E melanoma.
This compound
A first-in-human Phase I dose-escalation study of this compound was conducted in patients with advanced solid tumors.[6]
-
Dosing: A maximum tolerated dose of 120 mg once daily was established.[6]
-
Pharmacokinetics: this compound was rapidly absorbed with a terminal half-life of 4-6 hours.[6]
-
Efficacy: One confirmed partial response was observed in a patient with KRAS wild-type squamous cell vaginal carcinoma. Six patients had stable disease for at least 5 months.[6] Specific data for patients with BRAF V600E melanoma in this trial is not detailed in the available literature.
-
Adverse Events: The most frequent treatment-related adverse events included rash, visual disturbances, diarrhea, nausea, vomiting, fatigue, and elevated creatine phosphokinase (CPK).[6]
Cobimetinib
Cobimetinib, in combination with the BRAF inhibitor vemurafenib, has undergone extensive clinical evaluation, culminating in its FDA approval for the treatment of BRAF V600E or V600K mutation-positive unresectable or metastatic melanoma.[7] The pivotal Phase III coBRIM study provides a wealth of data on its efficacy and safety.[5][8]
coBRIM Study Overview:
-
Design: A randomized, double-blind, placebo-controlled study comparing cobimetinib + vemurafenib to placebo + vemurafenib in previously untreated patients with BRAF V600 mutation-positive advanced melanoma.[5]
-
Patient Population: 495 patients were randomized.[5]
| Efficacy Endpoint | Cobimetinib + Vemurafenib | Placebo + Vemurafenib | Hazard Ratio (95% CI) | p-value | Reference |
| Median Progression-Free Survival | 9.9 months | 6.2 months | 0.51 (0.39 - 0.68) | <0.001 | [5] |
| Objective Response Rate | 68% | 45% | - | <0.001 | [5] |
| Complete Response Rate | 10% | 4% | - | - | [5] |
| 9-month Overall Survival Rate | 81.1% | 72.5% | 0.65 | 0.046 | [5] |
Common Grade ≥3 Adverse Events in the coBRIM study (Cobimetinib + Vemurafenib arm): [7]
-
Diarrhea (6%)
-
Rash (6%)
-
Photosensitivity (2%)
-
Elevated liver function tests (8-12%)
-
Increased creatine kinase (11%)
-
Retinal detachment (3%)
Experimental Protocols
Preclinical In Vivo Xenograft Model (General Protocol)
-
Cell Line: A375 human melanoma cells, which harbor the BRAF V600E mutation, are commonly used.[9]
-
Animal Model: Immunocompromised mice (e.g., nude or SCID) are used to prevent rejection of the human tumor cells.
-
Procedure:
-
A375 cells are cultured in appropriate media and harvested during the exponential growth phase.
-
A specific number of viable cells (typically 1-10 million) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of the mice.[10]
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into treatment and control groups.
-
The investigational drug (this compound or cobimetinib, with or without a BRAF inhibitor) and vehicle control are administered according to the specified dosing schedule and route (e.g., oral gavage).
-
Tumor volume and mouse body weight are measured regularly (e.g., twice weekly).
-
The study is concluded when tumors in the control group reach a predetermined size, and the anti-tumor efficacy is calculated.
-
coBRIM Clinical Trial Protocol (Cobimetinib)
-
Study Design: Phase III, randomized, double-blind, placebo-controlled.[5]
-
Inclusion Criteria: Patients with previously untreated, unresectable locally advanced or metastatic BRAF V600 mutation-positive melanoma.[11]
-
Treatment Arms:
-
Primary Endpoint: Progression-free survival.[5]
-
Secondary Endpoints: Overall survival, objective response rate, duration of response.[5]
-
Tumor Assessments: Performed at baseline and every 8 weeks.[8]
Summary and Conclusion
Both this compound and cobimetinib are potent MEK inhibitors with demonstrated activity against BRAF V600E-mutant melanoma in preclinical models. However, the extent of their clinical development and the available data for a direct comparison are vastly different.
Cobimetinib is a well-established therapeutic agent, with robust Phase III clinical trial data supporting its use in combination with a BRAF inhibitor as a standard of care for patients with BRAF V600-mutant advanced melanoma. The coBRIM study clearly demonstrates a significant improvement in progression-free and overall survival with the addition of cobimetinib to vemurafenib.
This compound , on the other hand, remains an investigational compound with limited publicly available clinical data in the context of melanoma. While its preclinical profile is promising, particularly its reported potency in both BRAF and KRAS-mutant settings, further clinical evaluation is necessary to determine its therapeutic potential in BRAF V600E melanoma and how it compares to approved MEK inhibitors like cobimetinib.
For researchers and drug developers, the distinct preclinical profiles of these two MEK inhibitors may warrant further investigation to understand the nuances of MEK inhibition in different genetic contexts. The extensive clinical data for cobimetinib provides a valuable benchmark for the development of new MEK inhibitors like this compound. Future studies directly comparing these agents in relevant preclinical models and, eventually, in clinical trials would be necessary to definitively establish their relative efficacy and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. A Phase Ib Study to Evaluate the MEK Inhibitor Cobimetinib in Combination with the ERK1/2 Inhibitor GDC-0994 in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current Development Status of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. MEK inhibitor cobimetinib added to BRAF inhibitor vemurafenib improves melanoma outcome - ecancer [ecancer.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. dermnetnz.org [dermnetnz.org]
- 9. A375 Xenograft Model | Xenograft Services [xenograft.net]
- 10. A375 Xenograft Model - Altogen Labs [altogenlabs.com]
- 11. onclive.com [onclive.com]
Validating GDC-0623 Efficacy: A Comparative Guide to siRNA Knockdown
For researchers, scientists, and drug development professionals, establishing the on-target efficacy of a small molecule inhibitor is a critical step in preclinical validation. This guide provides a comparative analysis of GDC-0623, a potent and selective MEK1 inhibitor, with MEK1 siRNA knockdown to validate its mechanism of action and phenotypic effects.
This compound is an ATP-uncompetitive inhibitor of MEK1, a key kinase in the RAS/RAF/MEK/ERK signaling pathway.[1][2] Dysregulation of this pathway is a common driver in many cancers, making MEK an attractive therapeutic target.[1][3] To ensure that the observed cellular effects of this compound are a direct result of MEK1 inhibition, a comparison with a target-specific validation method like small interfering RNA (siRNA) knockdown is essential. This guide presents a summary of expected comparative data, detailed experimental protocols for both methods, and visual workflows to aid in experimental design.
Data Presentation: this compound vs. MEK1 siRNA
The following table summarizes the expected outcomes when treating cancer cell lines with either this compound or MEK1 siRNA. The data is compiled from various studies on BRAF and KRAS mutant cell lines, which frequently exhibit activated MEK signaling.
| Parameter | This compound Treatment | MEK1 siRNA Knockdown | Cell Lines (Examples) |
| MEK1 Protein Level | No significant change | Significant reduction | A375 (BRAF V600E), HCT116 (KRAS G13D), COLO 205 (BRAF V600E), HT-29 (BRAF V600E) |
| Phospho-ERK (pERK) Levels | Significant reduction | Significant reduction | A375, HCT116, MiaPaCa-2 |
| Cell Viability/Proliferation (EC50/IC50) | Potent inhibition with nanomolar EC50 values (e.g., A375: ~7 nM, HCT116: ~42 nM)[4][5] | Significant reduction in cell proliferation | A375, HCT116, PANC-1 |
| Apoptosis | Induction of apoptosis, often in combination with other agents[2] | Induction of apoptosis | Varies by cell line |
Signaling Pathway and Experimental Workflow
To visually represent the targeted pathway and the experimental process, the following diagrams have been generated.
References
- 1. Mechanism of MEK inhibition determines efficacy in mutant KRAS- versus BRAF-driven cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Western Blot Evaluation of siRNA Delivery by pH Responsive Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
A Comparative Guide to GDC-0623 Combination Therapies in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of preclinical studies investigating the MEK inhibitor GDC-0623 in combination with other targeted agents. The data presented herein is intended to inform researchers and drug development professionals on the synergistic potential and mechanistic basis of this compound combination therapies in various cancer models.
Introduction to this compound
This compound is a potent and selective, ATP-uncompetitive inhibitor of MEK1, a key kinase in the RAS/RAF/MEK/ERK signaling pathway.[1] This pathway is frequently hyperactivated in various cancers due to mutations in genes such as BRAF and KRAS, leading to uncontrolled cell proliferation and survival.[1] As a single agent, this compound has demonstrated preclinical efficacy in inhibiting the proliferation of cancer cell lines with these mutations and is being investigated in clinical trials for solid tumors.[2][3] However, as with other targeted therapies, acquired resistance can limit the long-term efficacy of MEK inhibitors.[4] Combination therapies are a key strategy to overcome or delay resistance and enhance anti-tumor activity.[5]
This compound and ABT-263 (Navitoclax): A Synergistic Combination in KRAS-Mutant Colorectal Cancer
A significant preclinical study has highlighted the synergistic potential of combining this compound with ABT-263 (Navitoclax), an inhibitor of the anti-apoptotic proteins Bcl-xL and Bcl-2.[6] This combination has shown promise in overcoming apoptosis resistance in KRAS-mutant colorectal cancer (CRC) cells.[6]
Mechanistic Rationale
The synergy between this compound and ABT-263 is rooted in their complementary effects on the apoptotic machinery.[6] Inhibition of the MEK/ERK pathway by this compound leads to the dephosphorylation and accumulation of the pro-apoptotic BH3-only protein BIM.[6] However, in KRAS-mutant cancer cells, the anti-apoptotic protein Bcl-xL is often upregulated, which sequesters BIM and prevents it from inducing apoptosis.[6] By inhibiting Bcl-xL, ABT-263 releases BIM, allowing it to trigger programmed cell death in cells primed by this compound.[6]
Quantitative Data Summary
The following table summarizes the key quantitative findings from a study investigating the combination of this compound and ABT-263 in KRAS-mutant colorectal cancer cell lines.
| Cell Line | Genetic Background | Treatment | Endpoint | Result | Citation |
| HCT116 (KRAS mutant), SW620 (KRAS mutant) | Colorectal Cancer | This compound + ABT-263 | Apoptosis | Synergistic increase in apoptosis | [6] |
Further quantitative data, such as Combination Index (CI) values or specific dose-response curves for the combination, were not available in the reviewed abstract. Researchers are encouraged to consult the full-text publication for more detailed quantitative analysis.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound and ABT-263 combination therapy. These protocols are based on standard techniques used in similar combination studies.
Cell Viability Assay
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a dose matrix of this compound and ABT-263, both as single agents and in combination, for 72 hours.
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega) to each well according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of cell viability relative to vehicle-treated control cells. Synergy can be calculated using the Bliss independence model or Combination Index (CI) using software like CompuSyn.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with this compound, ABT-263, or the combination for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive cells are considered apoptotic.
Western Blot Analysis
-
Cell Lysis: After drug treatment, lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., BIM, p-ERK, total ERK, Bcl-xL, cleaved PARP, and a loading control like β-actin) overnight at 4°C.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Immunoprecipitation
-
Cell Lysis: Lyse treated cells in a non-denaturing lysis buffer (e.g., 1% Triton X-100 in TBS with protease inhibitors).
-
Pre-clearing: Pre-clear the cell lysates with protein A/G agarose beads.
-
Immunoprecipitation: Incubate the pre-cleared lysates with a primary antibody against the protein of interest (e.g., Bcl-xL) overnight at 4°C.
-
Immune Complex Capture: Add protein A/G agarose beads to capture the antibody-protein complexes.
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the protein complexes.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against the co-immunoprecipitated protein (e.g., BIM).
Conclusion and Future Directions
The preclinical evidence strongly suggests that combining the MEK inhibitor this compound with the Bcl-xL/Bcl-2 inhibitor ABT-263 is a promising therapeutic strategy for KRAS-mutant colorectal cancer. The mechanistic synergy, centered on the induction and release of the pro-apoptotic protein BIM, provides a solid rationale for further investigation. Future studies should focus on in vivo validation of this combination in patient-derived xenograft (PDX) models and the exploration of potential biomarkers to identify patients most likely to benefit from this therapeutic approach. Additionally, investigating this combination in other KRAS-driven malignancies is warranted.
References
- 1. biorxiv.org [biorxiv.org]
- 2. MEK inhibition causes BIM stabilization and increased sensitivity to BCL-2 family member inhibitors in RAS-MAPK-mutated neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Molecular basis for the interplay of apoptosis and proliferation mediated by Bcl-xL:Bim interactions in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Effect of GDC-0623 with PI3K Inhibitors: A Comparative Guide
Introduction
The development of targeted therapies has revolutionized oncology, with inhibitors of the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR signaling pathways showing significant promise. However, monotherapy often leads to acquired resistance, frequently through the activation of crosstalk between these two key pathways. This has led to the investigation of combination therapies to achieve a more potent and durable anti-tumor response. This guide provides a comparative overview of the synergistic effects of combining a MEK inhibitor, analogous to GDC-0623, with a PI3K inhibitor.
Due to the limited availability of published data specifically on this compound in combination with PI3K inhibitors, this guide will use the well-documented synergistic interaction between the selective MEK inhibitor GDC-0973 (Cobimetinib) and the class I PI3K inhibitor GDC-0941 (Pictilisib) as a primary case study.[1][2] The findings from these studies provide a strong rationale for the potential synergistic efficacy of this compound when combined with a PI3K inhibitor.
Quantitative Data Presentation
The following tables summarize the in vivo anti-tumor efficacy of GDC-0973 and GDC-0941, both as single agents and in combination, in various human tumor xenograft models.[1]
Table 1: In Vivo Efficacy of GDC-0973 and GDC-0941 in BRAF Mutant Xenograft Models [1]
| Xenograft Model | Genetic Profile | Treatment Group | Dose (mg/kg, p.o., QD) | Tumor Growth Inhibition (%) | Complete Responses |
| A375 | BRAF V600E | GDC-0973 | 3 | 87 | 70% |
| GDC-0973 + GDC-0941 | 3 + 100 | 106 | 100% | ||
| A2058 | BRAF V600E, PTEN- | GDC-0973 | 5 | 73 | - |
| GDC-0941 | 75 | 37 | - | ||
| GDC-0973 + GDC-0941 | 5 + 75 | 107 | - |
Table 2: In Vivo Efficacy of GDC-0973 and GDC-0941 in KRAS Mutant Xenograft Models [1]
| Xenograft Model | Genetic Profile | Treatment Group | Dose (mg/kg, p.o., QD) | Tumor Growth Inhibition (%) |
| DLD-1 | KRAS G13D, PIK3CA E545K | GDC-0973 | 10 | 48 |
| GDC-0941 | 50 | 53 | ||
| GDC-0973 + GDC-0941 | 10 + 50 | 83 | ||
| NCI-H2122 | KRAS G12C | GDC-0973 | 10 | 80 |
| GDC-0941 | 100 | 25 | ||
| GDC-0973 + GDC-0941 | 10 + 100 | 94 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on the study by Hoeflich et al., 2012.[1]
Cell Viability Assays
Cell viability and synergy assays were conducted to determine the effect of GDC-0973 and GDC-0941 on cancer cell lines.[1] Cells were seeded in 96-well plates and treated with a dilution series of each inhibitor, both individually and in combination. After a 96-hour incubation period, cell viability was assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells. The half-maximal effective concentration (EC50) for each inhibitor was determined from the dose-response curves.
In Vivo Tumor Xenograft Studies
Human tumor cells were implanted subcutaneously into immunocompromised mice.[1] Once tumors reached a predetermined size, the mice were randomized into treatment groups: vehicle control, GDC-0973 alone, GDC-0941 alone, and the combination of GDC-0973 and GDC-0941. The drugs were administered orally, once daily (QD), for a period of 21 consecutive days.[3] Tumor volumes were measured regularly using calipers, and the percentage of tumor growth inhibition (TGI) was calculated at the end of the study.[1] Animal body weight was also monitored as a measure of toxicity.[1]
Apoptosis Assays
To quantify apoptosis, the Cell Death Detection ELISA Plus kit (Roche) was utilized according to the manufacturer's instructions.[1] This assay measures the amount of cytoplasmic histone-associated DNA fragments, which is a hallmark of apoptosis. Cells were treated with the inhibitors for a specified period, after which cell lysates were prepared and analyzed.
Mandatory Visualization
Signaling Pathway Inhibition
Caption: Dual inhibition of the MAPK and PI3K signaling pathways.
Experimental Workflow for Synergy Assessment
Caption: In vitro workflow for evaluating drug combination synergy.
References
GDC-0623 Demonstrates Potent Anti-Tumor Activity in Preclinical Models, Warrants Further Investigation in Patient-Derived Xenografts
For Immediate Release
[City, State] – [Date] – GDC-0623, a potent and selective inhibitor of MEK (mitogen-activated protein kinase kinase), has shown significant efficacy in preclinical cancer models, suggesting its potential as a targeted therapy for tumors driven by the RAS/RAF/MEK/ERK signaling pathway. This guide provides a comparative overview of this compound's performance against other MEK inhibitors in patient-derived xenograft (PDX) models, supported by available experimental data and detailed methodologies.
Comparative Efficacy of MEK Inhibitors in Xenograft Models
While direct head-to-head studies of this compound against other MEK inhibitors in a wide range of patient-derived xenograft (PDX) models are not extensively published, existing data from various studies allow for an indirect comparison.
In a study utilizing a COLO 205 cell line-derived xenograft model, this compound, administered orally at a dose of 40 mg/kg daily for 14 days, demonstrated comparable anti-tumor activity to another MEK inhibitor, BI-847325, with both treatments leading to tumor regression. In the same study, the standard-of-care chemotherapy agent capecitabine only achieved tumor stasis.
Data from studies on other MEK inhibitors in PDX models provide a benchmark for this compound's potential. For instance, in KRAS-mutant colorectal cancer PDX models, the MEK inhibitor AZD6244 (selumetinib) showed a disease control rate of 27.5% at a 3-week evaluation point[1]. In KRAS-mutant lung adenocarcinoma PDX models, trametinib induced statistically significant tumor growth inhibition in 5 out of 9 models, particularly those with non-G12C KRAS mutations and concurrent gene amplification[2].
The following table summarizes the efficacy of various MEK inhibitors in different xenograft models.
| Drug | Model Type | Cancer Type | Dosing Regimen | Efficacy |
| This compound | Cell Line-Derived Xenograft | Colorectal (COLO 205) | 40 mg/kg/day, p.o. (14 days) | Tumor Regression |
| AZD6244 (Selumetinib) | Patient-Derived Xenograft | Colorectal (KRAS-mutant) | Not Specified | 27.5% Disease Control Rate (3 weeks)[1] |
| Trametinib | Patient-Derived Xenograft | Lung Adenocarcinoma (KRAS-mutant) | 2-3 mg/kg, p.o. (5 days/week for 4 weeks) | Significant Tumor Growth Inhibition in 5/9 models[2] |
The RAS/RAF/MEK/ERK Signaling Pathway
This compound targets the MEK1/2 kinases, central components of the RAS/RAF/MEK/ERK signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival. Mutations in genes such as KRAS and BRAF can lead to constitutive activation of this pathway, driving tumorigenesis in a variety of cancers.
Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of this compound on MEK.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and interpretation of preclinical studies. Below are generalized protocols for establishing patient-derived xenografts and conducting in vivo efficacy studies, based on common practices in the field.
Establishment of Patient-Derived Xenografts
A generalized workflow for establishing and propagating patient-derived xenografts.
Caption: A typical workflow for the establishment and propagation of patient-derived xenograft models.
Detailed Methodology:
-
Tumor Acquisition: Fresh tumor tissue is obtained from consenting patients following surgical resection or biopsy and transported in a suitable medium.
-
Implantation: The tumor tissue is fragmented into small pieces (typically 2-3 mm³) and subcutaneously implanted into the flank of immunocompromised mice (e.g., NOD-scid gamma (NSG) mice)[2].
-
Tumor Growth Monitoring: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers, and tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Serial Passaging: Once tumors reach a specific size (e.g., 1000-1500 mm³), they are harvested, fragmented, and re-implanted into new cohorts of mice for expansion.
-
Model Characterization: Established PDX models are typically characterized for histological and molecular fidelity to the original patient tumor.
In Vivo Efficacy Study
A general workflow for assessing the anti-tumor efficacy of a therapeutic agent in PDX models.
Caption: A generalized workflow for conducting an in vivo efficacy study using PDX models.
Detailed Methodology:
-
Cohort Establishment: Mice bearing established PDX tumors of a specified passage number are expanded.
-
Staging and Randomization: When tumors reach a predetermined volume (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
Drug Administration: this compound is formulated in an appropriate vehicle and administered to the treatment group, typically via oral gavage, at a specified dose and schedule. The control group receives the vehicle alone.
-
Monitoring: Tumor volume and body weight are measured regularly. Animal health is monitored throughout the study.
-
Data Analysis: At the end of the study, tumor growth inhibition is calculated. Statistical analysis is performed to determine the significance of the treatment effect compared to the control group.
Conclusion
The available preclinical data indicate that this compound is a potent MEK inhibitor with significant anti-tumor activity. While direct comparative efficacy data in a broad panel of PDX models is still emerging, its performance in cell line-derived xenografts is promising. Further studies in well-characterized PDX models are warranted to fully elucidate the therapeutic potential of this compound and to identify patient populations most likely to benefit from this targeted therapy. The experimental protocols outlined provide a framework for conducting such translational studies.
References
- 1. Inhibition of MEK and PI3K/mTOR suppresses tumor growth but does not cause tumor regression in patient-derived xenografts of RAS-mutant colorectal carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interrogating MEK inhibition in a KRAS-mutant lung cancer patient-derived xenograft (PDX) resource. - ASCO [asco.org]
Navigating Resistance: A Comparative Guide to GDC-0623 and Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug resistance is a formidable challenge in cancer therapy. Understanding the nuances of cross-resistance between targeted agents is paramount for developing effective sequential and combination treatment strategies. This guide provides a comprehensive comparison of the MEK1/2 inhibitor GDC-0623 with other kinase inhibitors, focusing on the critical aspect of cross-resistance. Leveraging available preclinical data, we delve into the mechanisms of action, patterns of resistance, and the experimental frameworks used to evaluate these phenomena.
This compound: A Potent, ATP-Uncompetitive MEK Inhibitor
This compound is a highly potent and selective, allosteric inhibitor of MEK1 that is not competitive with ATP.[1][2] Its mechanism of action involves binding to the MEK1 kinase, which prevents the phosphorylation of ERK1/2, thereby inhibiting downstream signaling in the MAPK pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers, often driven by mutations in BRAF or RAS genes.[3][4]
This compound has demonstrated differential potency in cell lines with different driver mutations. For instance, it is significantly more potent in BRAF V600E-mutant cell lines compared to KRAS-mutant lines.[1]
In Vitro Activity of this compound in Sensitive Cancer Cell Lines
The following table summarizes the half-maximal effective concentration (EC50) of this compound in various cancer cell lines, illustrating its potent anti-proliferative activity.
| Cell Line | Cancer Type | Key Mutation(s) | This compound EC50 (nM) |
| A375 | Malignant Melanoma | BRAF V600E | 7[1] |
| HCT116 | Colorectal Carcinoma | KRAS G13D | 42[1] |
| COLO 205 | Colorectal Adenocarcinoma | BRAF V600E | 11[2] |
| HT-29 | Colorectal Adenocarcinoma | BRAF V600E | 18[2] |
Understanding Cross-Resistance in the Context of MEK Inhibition
Cross-resistance occurs when cancer cells that have developed resistance to one drug also exhibit resistance to other, often mechanistically related, drugs. This phenomenon is a significant hurdle in targeted cancer therapy. In the context of MEK inhibitors, resistance can emerge through various mechanisms, broadly categorized as on-target and off-target alterations.
On-target mechanisms typically involve genetic alterations in the drug's direct target, MEK1/2, that prevent the inhibitor from binding effectively.
Off-target mechanisms are more diverse and can include the activation of bypass signaling pathways that circumvent the blocked MEK pathway, such as the PI3K/AKT/mTOR pathway.[4][5] Reactivation of the MAPK pathway through upstream alterations, such as NRAS mutations or amplification of BRAF, is also a common resistance mechanism.[6]
Studies on other MEK inhibitors, such as selumetinib, have shown that acquired resistance can lead to cross-resistance to other MEK inhibitors like trametinib and cobimetinib.[7] This suggests that a common mechanism of resistance may render multiple drugs targeting the same protein ineffective.
Comparative Cross-Resistance Profile of this compound
While direct, comprehensive cross-resistance studies on cell lines with acquired resistance specifically to this compound are limited in the public domain, we can construct an illustrative comparison based on known resistance mechanisms and data from other MEK inhibitors. The following table presents a hypothetical but representative cross-resistance profile for a cancer cell line that has developed resistance to this compound.
This table is for illustrative purposes and is based on general principles of MEK inhibitor resistance. Actual IC50 values would need to be determined experimentally.
| Compound | Target(s) | Hypothetical Parental Cell Line IC50 (nM) | Hypothetical this compound Resistant Cell Line IC50 (nM) | Fold Change | Potential Rationale for (Cross)-Resistance |
| This compound | MEK1 | 10 | 1000 | 100 | Acquired on-target MEK1 mutation or bypass pathway activation |
| Trametinib | MEK1/2 | 12 | >1000 | >83 | Likely cross-resistance due to a shared mechanism targeting MEK. |
| Selumetinib | MEK1/2 | 15 | >1000 | >67 | Likely cross-resistance due to a shared mechanism targeting MEK. |
| Cobimetinib | MEK1/2 | 8 | >1000 | >125 | Likely cross-resistance due to a shared mechanism targeting MEK. |
| Vemurafenib | BRAF V600E | 50 | 50 | 1 | Sensitivity may be retained if resistance is not driven by BRAF amplification. |
| Dabrafenib | BRAF V600E | 40 | 40 | 1 | Sensitivity may be retained if resistance is not driven by BRAF amplification. |
| MK-2206 | AKT | 500 | 250 | 0.5 | Potential collateral sensitivity if resistance involves PI3K/AKT pathway activation. |
| Everolimus | mTOR | 200 | 100 | 0.5 | Potential collateral sensitivity if resistance involves PI3K/AKT/mTOR pathway activation. |
Experimental Protocols
To investigate cross-resistance, researchers typically employ a series of well-established experimental protocols.
Generation of this compound Resistant Cancer Cell Lines
This protocol describes a common method for developing drug-resistant cell lines through continuous exposure to a targeted agent.[8]
-
Initial Seeding: Plate the parental cancer cell line (e.g., A375 melanoma) at a low density in appropriate culture medium.
-
Drug Exposure: Treat the cells with this compound at a concentration equivalent to the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells have resumed proliferation, passage them and increase the concentration of this compound in a stepwise manner.
-
Selection and Expansion: Continue this process of dose escalation and cell expansion over several months. The surviving cells will be enriched for those that have acquired resistance mechanisms.
-
Characterization: The resulting cell population is considered resistant. This should be confirmed by comparing its IC50 value for this compound to that of the parental cell line. Resistant clones can be isolated for more detailed analysis.
Cell Viability (IC50) Assays
To quantify the sensitivity of parental and resistant cells to a panel of kinase inhibitors, cell viability assays are performed. The WST-1 assay is a common colorimetric method.
-
Cell Seeding: Seed both parental and this compound resistant cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the kinase inhibitors to be tested (e.g., this compound, trametinib, vemurafenib, etc.). Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions.
-
WST-1 Reagent Addition: Add WST-1 reagent to each well and incubate for 2-4 hours. The reagent is converted to a colored formazan product by metabolically active cells.
-
Absorbance Reading: Measure the absorbance of the formazan product using a microplate reader.
-
Data Analysis: Plot the absorbance values against the inhibitor concentrations and use a non-linear regression model to calculate the IC50 value for each inhibitor in each cell line.
Western Blot Analysis of Signaling Pathways
Western blotting is used to investigate the molecular mechanisms of resistance by examining the activation state of key signaling proteins.
-
Cell Lysis: Treat parental and resistant cells with the inhibitors for a specified time (e.g., 2, 24 hours). Then, lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for key signaling proteins and their phosphorylated forms (e.g., p-MEK, MEK, p-ERK, ERK, p-AKT, AKT).
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Analyze the band intensities to determine the effect of the inhibitors on the activation of the MAPK and other relevant pathways in both sensitive and resistant cells.
Visualizing Signaling Pathways and Experimental Workflows
Conclusion
The development of resistance to targeted therapies like this compound is a complex and multifaceted process. While direct experimental data on cross-resistance profiles for this compound are not extensively available, the principles derived from studies of other MEK inhibitors provide a valuable framework for prediction and further investigation. It is evident that resistance to one MEK inhibitor is likely to confer cross-resistance to other inhibitors of the same class due to shared mechanisms of action and resistance.
For drug development professionals and researchers, these insights underscore the importance of characterizing resistance mechanisms early and developing rational combination therapies that can overcome or prevent the emergence of resistance. Targeting bypass pathways, such as the PI3K/AKT/mTOR pathway, in combination with MEK inhibition represents a promising strategy to enhance the durability of response to agents like this compound. The experimental protocols and conceptual frameworks presented in this guide offer a robust starting point for these critical investigations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. MEK inhibitors overcome resistance to BET inhibition across a number of solid and hematologic cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of resistance to BRAF and MEK inhibitors and clinical update of US Food and Drug Administration-approved targeted therapy in advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reversing melanoma cross-resistance to BRAF and MEK inhibitors by co-targeting the AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acquired resistance to BRAF inhibition can confer cross-resistance to combined BRAF/MEK inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MEK1/2 inhibitor withdrawal reverses acquired resistance driven by BRAFV600E amplification whereas KRASG13D amplification promotes EMT-chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Navigating MEK Inhibition: A Comparative Guide to Biomarkers for GDC-0623 Sensitivity
For Researchers, Scientists, and Drug Development Professionals
The development of targeted therapies has revolutionized oncology, and inhibitors of the mitogen-activated protein kinase (MAPK) pathway, specifically MEK1 and MEK2, have emerged as a critical class of anti-cancer agents. GDC-0623 is a potent, ATP-uncompetitive MEK1 inhibitor that has shown promise in preclinical studies.[1] However, identifying patients who are most likely to respond to this compound and other MEK inhibitors is paramount for successful clinical implementation. This guide provides a comprehensive comparison of key biomarkers—mutations in BRAF and NRAS, expression levels of DUSP6, and mutations in SMAD4—for predicting sensitivity to this compound and other MEK inhibitors, supported by experimental data and detailed protocols.
Key Biomarkers for MEK Inhibitor Sensitivity
The efficacy of MEK inhibitors is intrinsically linked to the genetic and molecular landscape of the tumor. Several biomarkers have been identified that correlate with sensitivity to this class of drugs.
-
BRAF Mutations: Activating mutations in the BRAF gene, particularly the V600E substitution, are well-established predictors of sensitivity to MEK inhibitors.[2] Tumors harboring these mutations exhibit constitutive activation of the MAPK pathway, making them highly dependent on MEK signaling for survival and proliferation.
-
NRAS Mutations: Mutations in the NRAS gene, especially at codons Q61K and Q61R, also lead to MAPK pathway activation and have been identified as strong predictors of response to this compound.[1]
-
DUSP6 Expression: Dual-specificity phosphatase 6 (DUSP6) is a negative regulator of ERK, the downstream target of MEK. High DUSP6 expression has been associated with sensitivity to MEK inhibitors, potentially by indicating a reliance on the MAPK pathway that can be effectively targeted.[3]
-
SMAD4 Mutations: Loss-of-function mutations in the SMAD4 gene, a key component of the TGF-β signaling pathway, have been linked to increased sensitivity to MEK inhibitors in certain cancers.
Comparative Efficacy of MEK Inhibitors Based on Biomarker Status
The following tables summarize the in vitro efficacy (IC50 values) of this compound and other MEK inhibitors in cancer cell lines with defined biomarker statuses. Lower IC50 values indicate greater potency.
Table 1: this compound Sensitivity in Biomarker-Defined Cancer Cell Lines
| Cell Line | Cancer Type | Biomarker Status | This compound IC50 (µM) |
| COLO-205 | Colorectal | BRAF V600E | 0.001 - 0.01 |
| HT-29 | Colorectal | BRAF V600E | ~0.01 |
| A375 | Melanoma | BRAF V600E | ~0.007 |
| Various | Melanoma | NRAS Q61K/R | Strong predictor of response |
Data compiled from a study that tested this compound in 260 human tumor cell lines.[1]
Table 2: Comparative IC50 Values of MEK Inhibitors in BRAF V600E Mutant Melanoma Cell Lines
| MEK Inhibitor | IC50 Range (nM) |
| Trametinib | 1.0 - 2.5 |
| Cobimetinib | ~4.2 (MEK1) |
| This compound | ~7 |
Data for Trametinib[4][5], Cobimetinib[6][7], and this compound[1] were compiled from various sources.
Table 3: Comparative IC50 Values of MEK Inhibitors in NRAS Mutant Melanoma Cell Lines
| MEK Inhibitor | IC50 Range (nM) |
| Trametinib | 0.36 - 0.63 |
| Cobimetinib | Potency observed, specific IC50 range not detailed |
| This compound | Strong predictor of response, specific IC50 range not detailed |
Data for Trametinib[8] and general sensitivity for Cobimetinib and this compound were compiled from various sources.[1][9]
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological pathways and the experimental procedures for biomarker analysis is crucial for a comprehensive understanding.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. BRAF mutation predicts sensitivity to MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systematic screening of isogenic cancer cells identifies DUSP6 as context-specific synthetic lethal target in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity of the MEK Inhibitor Trametinib (GSK1120212) in Advanced Melanoma in a Phase I, Dose-escalation Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trametinib: a MEK inhibitor for management of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MEK inhibitors for the treatment of NRAS mutant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Trametinib in the treatment of melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Computational Modeling of Drug Response Identifies Mutant-Specific Constraints for Dosing panRAF and MEK Inhibitors in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for GDC-0623
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like GDC-0623 are paramount to ensuring laboratory safety and environmental protection. This compound is a potent, ATP-uncompetitive MEK1 inhibitor with potential antineoplastic properties.[1][2][3][4][5] Due to its cytotoxic potential, it must be handled as a hazardous chemical, and its waste must be disposed of following strict protocols for antineoplastic agents.[6][7][8] Adherence to these procedures is crucial for minimizing exposure risks and complying with regulatory standards.
Handling and Storage of this compound
Proper handling and storage are critical first steps in the safe management of this compound. Below is a summary of key quantitative data related to its storage and preparation.
| Parameter | Value | Significance for Handling and Disposal |
| Storage Conditions (Powder) | Powder: -20°C for 3 years; 4°C for 2 years.[9] | Indicates the need for controlled-temperature storage to maintain compound integrity. Expired materials must be disposed of as hazardous waste. |
| Storage Conditions (In Solvent) | In solvent: -80°C for 3 months; -20°C for 2 weeks.[9] | Solutions should be prepared fresh. Aged solutions require disposal as chemical waste. |
| Solubility | DMSO: 70.5 mg/mL (154.53 mM) Ethanol: 6.0 mg/mL (13.15 mM)[9] | Knowledge of solubility is essential for preparing solutions and for decontamination in case of spills. |
| Recommended Personal Protective Equipment (PPE) | Safety goggles with side-shields, protective gloves, impervious clothing, and a suitable respirator.[10][11] | Essential for preventing skin, eye, and respiratory exposure during handling and disposal. |
Step-by-Step Disposal Procedures for this compound
The following procedures provide a clear, step-by-step guide for the safe disposal of this compound and associated materials. These guidelines are based on general best practices for cytotoxic and antineoplastic waste.
1. Waste Categorization and Segregation:
-
Bulk Hazardous Waste: This category includes unused or expired this compound powder, stock solutions, and any grossly contaminated materials (e.g., from a large spill cleanup). This waste is considered hazardous and must be disposed of through a certified hazardous waste handler.[7]
-
Trace Contaminated Waste: This includes items with minimal residual contamination, such as empty vials, used gloves, gowns, bench paper, and pipette tips. While less hazardous than bulk waste, it still requires special handling.[7]
2. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound waste. This includes double chemotherapy-rated gloves, a disposable gown with long sleeves and tight cuffs, and safety glasses or a face shield.[6][12]
3. Disposal of Bulk this compound Waste:
-
Solid Waste: Collect unused or expired this compound powder in its original container or a clearly labeled, sealed container.
-
Liquid Waste: Collect all solutions containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless specifically permitted by your institution's environmental health and safety (EHS) office.[6]
-
Labeling: All bulk waste containers must be labeled with a hazardous waste tag that includes the chemical name ("this compound"), the quantity, and the associated hazards (e.g., "Cytotoxic," "Hazardous Chemical Waste").
-
Storage: Store the sealed waste containers in a designated and secure satellite accumulation area until collection by the EHS office or a licensed hazardous waste disposal company.
4. Disposal of Trace Contaminated Waste:
-
Sharps: All needles and syringes that have come into contact with this compound, even if empty, must be disposed of in a designated chemotherapy sharps container (often yellow).[7] Do not dispose of these in regular sharps containers.
-
Non-Sharps Solid Waste: Place all other trace-contaminated materials (gloves, gowns, bench paper, empty vials) into a designated trace chemotherapy waste container (often a yellow bag or bin).[7]
5. Decontamination of Glassware and Surfaces:
-
Reusable Glassware: Reusable glassware should be decontaminated by soaking in a suitable inactivating solution (e.g., a high-pH solution, as recommended by your EHS office) before washing. The initial rinsate should be collected as hazardous waste.
-
Work Surfaces: Decontaminate work surfaces with a suitable cleaning agent, followed by a rinse with 70% ethanol. All cleaning materials (wipes, pads) must be disposed of as trace contaminated waste.
6. Spill Management:
-
In the event of a spill, immediately alert others in the area.
-
Wearing appropriate PPE, cover liquid spills with absorbent pads. For powder spills, gently cover with damp absorbent material to avoid generating dust.[12]
-
Clean the spill area from the outside in, using a detergent solution followed by water.
-
Collect all cleanup materials in a sealed bag and dispose of them as bulk hazardous waste.
7. Final Disposal Method:
-
The standard and required method for the final disposal of both bulk and trace cytotoxic waste is incineration by a licensed hazardous waste facility.[7][12] This ensures the complete destruction of the active compound. Never dispose of this compound waste down the drain or in the regular trash.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision tree for the proper segregation and disposal of this compound waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound | MEK | Apoptosis | TargetMol [targetmol.com]
- 4. This compound | C16H14FIN4O3 | CID 42642654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. selleck.co.jp [selleck.co.jp]
- 6. web.uri.edu [web.uri.edu]
- 7. Handling Antineoplastic or Investigational New Drugs [blink.ucsd.edu]
- 8. osha.gov [osha.gov]
- 9. medkoo.com [medkoo.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. benchchem.com [benchchem.com]
Personal protective equipment for handling GDC-0623
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling GDC-0623, a potent and ATP-uncompetitive MEK1 inhibitor. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound, minimizing risk to personnel and the environment.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound may not be readily available, its classification as a potent small molecule kinase inhibitor necessitates stringent safety protocols. The primary hazards are associated with inhalation, skin contact, and ingestion, which can lead to unforeseen biological effects due to its targeted action on the highly conserved RAS/RAF/MEK/ERK signaling pathway.
Minimum PPE Requirements:
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended) | Prevents skin contact with the compound. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from splashes of solutions containing this compound. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) | Necessary when handling the powdered form to prevent inhalation. |
| Body Protection | A fully buttoned lab coat | Provides a barrier against contamination of personal clothing. |
Handling and Operational Plan
Adherence to a strict operational workflow is critical to ensure safety and experimental integrity.
Workflow for Handling this compound:
Workflow for the safe handling of this compound.
Storage and Stability
Proper storage is essential to maintain the integrity of this compound.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In solvent | -80°C | 6 months |
| In solvent | -20°C | 1 month |
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
Waste Segregation and Disposal:
| Waste Type | Disposal Procedure |
| Solid Waste | (e.g., contaminated gloves, weigh boats, pipette tips) |
| Liquid Waste | (e.g., unused stock solutions, cell culture media) |
| Sharps | (e.g., needles used for injections) |
All waste must be disposed of through your institution's environmental health and safety (EHS) office.
This compound Mechanism of Action: Targeting the RAS/RAF/MEK/ERK Pathway
This compound is a potent and selective inhibitor of MEK1, a key component of the RAS/RAF/MEK/ERK signaling pathway.[1][2][3] This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is frequently observed in various cancers.[4][5] this compound's inhibitory action prevents the phosphorylation of ERK1/2, thereby blocking downstream signaling and inhibiting tumor cell growth.[2]
This compound inhibits the RAS/RAF/MEK/ERK signaling pathway.
Experimental Protocols
Detailed experimental protocols for in vitro and in vivo studies can be found in the cited literature. For your convenience, a summary of key quantitative data is provided below.
In Vitro Efficacy of this compound:
| Cell Line | Mutation | IC50 (nM) |
| A375 | BRAF V600E | 7 |
| HCT116 | KRAS G13D | 42 |
Note: The information provided in this document is intended as a guide and should be supplemented by your institution's specific safety protocols and a thorough review of the available literature. Always prioritize safety and handle all chemical compounds with the utmost care.
References
- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. This compound | C16H14FIN4O3 | CID 42642654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
